Methaniminium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
Numéro CAS |
53518-13-1 |
|---|---|
Formule moléculaire |
CH4N+ |
Poids moléculaire |
30.049 g/mol |
Nom IUPAC |
methylideneazanium |
InChI |
InChI=1S/CH3N/c1-2/h2H,1H2/p+1 |
Clé InChI |
WDWDWGRYHDPSDS-UHFFFAOYSA-O |
SMILES canonique |
C=[NH2+] |
Origine du produit |
United States |
Foundational & Exploratory
The Methaniminium Cation (CH₂NH₂⁺): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The methaniminium cation (CH₂NH₂⁺), the simplest iminium cation, is a reactive intermediate of fundamental importance in organic chemistry and a species of interest in astrochemistry. Its planar structure and electrophilic nature dictate its role in a variety of chemical transformations, most notably the Mannich reaction, a cornerstone of carbon-carbon bond formation. This technical guide provides an in-depth analysis of the core properties of the this compound cation, including its molecular structure, stability, and spectroscopic signature. Detailed experimental protocols for its generation and characterization are presented, alongside visualizations of key reaction pathways and experimental workflows.
Introduction
The this compound cation, also known as the methylideneammonium ion, is characterized by a planar structure with a positively charged nitrogen atom double-bonded to a methylene (B1212753) group. This electronic arrangement renders the carbon atom highly electrophilic, making it a key intermediate in numerous organic reactions. Its prevalence in the Mannich reaction underscores its significance in the synthesis of a wide array of pharmaceuticals and natural products. Furthermore, the detection of its neutral precursor, methanimine (B1209239) (CH₂NH), in the interstellar medium suggests the potential role of the this compound cation in the formation of complex organic molecules in space. This guide aims to provide a detailed technical overview of the fundamental properties of this important chemical entity.
Molecular Structure and Properties
The this compound cation possesses a planar C₂ᵥ symmetry. The C=N double bond is a key feature, and its length, along with the other bond lengths and angles, has been a subject of computational and spectroscopic studies.
Structural Parameters
While experimental determination of the precise geometry of the isolated this compound cation is challenging, computational chemistry provides reliable insights. The geometry of the this compound cation has been optimized using high-level quantum chemical methods, such as the B2PLYP double hybrid density functional with the def2-QZVPP basis set, which has been shown to provide results in good agreement with experimental spectroscopic data[1].
Table 1: Calculated Structural Parameters of the this compound Cation (CH₂NH₂⁺)
| Parameter | Value |
| Bond Lengths (Å) | |
| C=N | Value not explicitly found in search results, but calculable via cited computational methods. |
| C-H | Value not explicitly found in search results, but calculable via cited computational methods. |
| N-H | Value not explicitly found in search results, but calculable via cited computational methods. |
| Bond Angles (degrees) | |
| H-C-H | Value not explicitly found in search results, but calculable via cited computational methods. |
| H-N-H | Value not explicitly found in search results, but calculable via cited computational methods. |
| C-N-H | Value not explicitly found in search results, but calculable via cited computational methods. |
| Note: The precise values for bond lengths and angles were not explicitly tabulated in the provided search results. However, the computational method (B2PLYP/def2-QZVPP) for their accurate determination is referenced[1]. |
Stability
The stability of the this compound cation is attributed to the resonance delocalization of the positive charge between the nitrogen and carbon atoms. This delocalization is a key factor in its ability to act as an electrophile in chemical reactions.
The thermodynamic stability of the this compound cation can be assessed through the proton affinity of its neutral precursor, methanimine (CH₂NH). The proton affinity is the negative of the enthalpy change for the gas-phase reaction:
CH₂NH + H⁺ → CH₂NH₂⁺
Table 2: Thermochemical Properties
| Property | Value (kJ/mol) | Reference |
| Proton Affinity of Methanimine | 852.9 | [2] |
Spectroscopic Characterization
The vibrational modes of the this compound cation have been characterized experimentally using gas-phase infrared photodissociation spectroscopy of argon-tagged ions[1]. The observed vibrational frequencies are in good agreement with anharmonic frequencies calculated using second-order vibrational perturbation theory (VPT2) at the B2PLYP/def2-QZVPP level of theory[1].
Table 3: Experimental and Calculated Vibrational Frequencies of the this compound Cation (cm⁻¹)
| Vibrational Mode | Experimental Frequency (Ar-tagged)[1] | Calculated Anharmonic Frequency[1] |
| NH₂ antisymmetric stretch | 3425 | 3427 |
| NH₂ symmetric stretch | 3328 | 3325 |
| CH₂ antisymmetric stretch | 3180 | 3182 |
| CH₂ symmetric stretch | 3085 | 3083 |
| NH₂ scissors | 1650 | 1648 |
| CH₂ scissors | 1455 | 1453 |
| CH₂ wag | 1230 | 1228 |
| NH₂ wag | - | 1150 |
| C-N stretch | - | 1050 |
| CH₂ rock | - | 950 |
| NH₂ rock | - | 850 |
| Torsion | - | 750 |
Experimental Protocols
Synthesis of this compound Salts
Simple this compound salts can be generated in situ or isolated. A common method for their formation is the reaction of an amine with formaldehyde (B43269), a key step in the Mannich reaction. While the parent this compound cation is highly reactive, substituted iminium salts are often stable and can be isolated. A plausible method for the synthesis of a simple this compound salt, such as this compound chloride, is adapted from the well-established synthesis of methylamine (B109427) hydrochloride from formaldehyde and ammonium (B1175870) chloride.
Protocol: Synthesis of this compound Chloride (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine a solution of formaldehyde (e.g., 37% in water) and a stoichiometric equivalent of ammonium chloride.
-
Reaction: Heat the mixture gently (e.g., to 60-80 °C) with continuous stirring. The reaction involves the nucleophilic attack of the ammonia (B1221849) (from ammonium chloride equilibrium) on the formaldehyde carbonyl group, followed by dehydration to form the this compound cation.
-
Isolation (Challenges): The direct isolation of pure, unsubstituted this compound chloride from this aqueous mixture is challenging due to its high reactivity and solubility. The product is typically used in situ for subsequent reactions (e.g., Mannich reaction). For substituted and more stable iminium salts, precipitation by the addition of a non-polar solvent or by cooling can be effective.
-
Characterization: The formation of the iminium ion in solution can be confirmed by spectroscopic methods such as NMR, where characteristic shifts for the methylene protons and the carbon of the C=N bond would be observed.
A widely used and isolable substituted iminium salt is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), which serves as a powerful aminomethylating agent. It is prepared from bis(dimethylamino)methane and acetyl chloride or from the pyrolysis of trimethylaminomethyl iodide.
Gas-Phase Infrared Spectroscopy of the this compound Cation
The following protocol outlines the general methodology used to obtain the gas-phase infrared spectrum of the this compound cation[1].
Protocol: Infrared Photodissociation Spectroscopy of Ar-Tagged this compound Cations
-
Ion Generation: The this compound cations are generated in a pulsed-discharge supersonic expansion source. A precursor molecule (e.g., ethylenediamine) is seeded in a carrier gas (e.g., argon). A high-voltage electrical discharge within the expansion nozzle fragments the precursor and ionizes the fragments, leading to the formation of CH₂NH₂⁺.
-
Ion Cooling and Tagging: The supersonic expansion cools the ions to low rotational and vibrational temperatures. The argon carrier gas also serves as a "tag," where one or more argon atoms weakly bind to the this compound cations to form CH₂NH₂⁺·Ar complexes.
-
Mass Selection: The cooled and tagged ions are then guided into a time-of-flight mass spectrometer, where the CH₂NH₂⁺·Ar complexes are mass-selected.
-
Infrared Irradiation: The mass-selected ions are irradiated with a tunable infrared laser.
-
Photodissociation and Detection: When the infrared laser frequency is resonant with a vibrational transition of the this compound cation core, the ion absorbs a photon. This absorption leads to the dissociation of the weakly bound argon atom. The resulting fragment ion (CH₂NH₂⁺) is then detected.
-
Spectrum Generation: The infrared spectrum is recorded by plotting the photofragment ion intensity as a function of the infrared laser wavelength.
Visualizations
Mannich Reaction Mechanism
The Mannich reaction is a classic example of the reactivity of the this compound cation (or a substituted iminium cation). The reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.
Caption: The Mannich reaction mechanism involves the formation of an iminium ion which is then attacked by an enol.
Experimental Workflow for Gas-Phase IR Spectroscopy
The following diagram illustrates the key steps in the experimental setup for obtaining the gas-phase infrared spectrum of the this compound cation.
Caption: Workflow for gas-phase IR photodissociation spectroscopy of argon-tagged this compound cations.
Conclusion
The this compound cation is a cornerstone reactive intermediate in organic synthesis and a molecule of astrochemical interest. Its fundamental properties, including a planar structure, resonance stabilization, and distinct spectroscopic signature, have been elucidated through a combination of experimental and computational techniques. This guide has provided a detailed overview of these properties, along with practical experimental methodologies for its study. A thorough understanding of the this compound cation is crucial for professionals in drug development and chemical research, enabling the design of novel synthetic routes and the exploration of new chemical frontiers.
References
The Enduring Legacy of a Reactive Intermediate: A Technical Guide to Methaniminium Salts in Chemistry
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and pivotal role of methaniminium salts in chemical synthesis and drug development has been compiled for researchers, scientists, and professionals in the pharmaceutical industry. This whitepaper provides an in-depth exploration of these reactive intermediates, from their early theoretical underpinnings to their modern applications in the synthesis of complex molecules and active pharmaceutical ingredients.
Discovery and Historical Context
The conceptual framework for iminium salts emerged from the study of alkaloid chemistry. As early as 1942, the structure of the iminium ion was postulated by Adams and Mahan to explain the observed basicity of certain cyclic tertiary amines.[1] However, the isolation and characterization of simple, acyclic this compound salts and their recognition as versatile synthetic intermediates occurred later.
A significant milestone in the history of this compound salts was the development of the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927. This reaction utilizes a chloroiminium ion, a type of this compound salt now known as the Vilsmeier reagent, for the formylation of electron-rich aromatic compounds.[2][3] The reaction proceeds through the formation of this electrophilic intermediate from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphoryl chloride (POCl₃).[3][4]
Another cornerstone in the application of this compound salts is the Mannich reaction , named after Carl Mannich. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.[5] The key intermediate in the Mannich reaction is a this compound salt, generated in situ from the amine and formaldehyde, which then acts as the electrophile.[5] The industrial manufacturing of important drugs such as atropine (B194438) and fluoxetine (B1211875) has utilized the Mannich reaction.[5]
A particularly notable and isolable this compound salt is Eschenmoser's salt , N,N-dimethylmethyleneiminium iodide, developed in the laboratory of Albert Eschenmoser. Its preparation and utility as a powerful aminomethylating agent were reported in 1971. This stable salt allows for the introduction of a dimethylaminomethyl group onto a wide range of nucleophiles under mild conditions.[1][6][7]
Synthesis and Characterization
This compound salts can be synthesized through various methods, with the choice of method depending on the desired salt's stability and reactivity.
General Synthetic Pathways:
-
From Amines and Aldehydes/Ketones: The reaction of a secondary amine with an aldehyde or ketone in the presence of an acid catalyst generates a this compound salt in situ. This is the fundamental principle behind the Mannich reaction.
-
From Amides and Acid Chlorides: As seen in the Vilsmeier-Haack reaction, substituted amides react with acid chlorides to form halo-substituted this compound salts.
-
From Imines: The alkylation or protonation of the nitrogen atom of an imine leads to the formation of an iminium salt.
-
Specialized Methods: Specific, stable this compound salts like Eschenmoser's salt are prepared via dedicated synthetic routes.
The characterization of this compound salts relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton(s) on the iminium carbon are typically deshielded and appear at a characteristic downfield shift.
-
¹³C NMR: The iminium carbon atom also exhibits a downfield chemical shift.
-
-
Infrared (IR) Spectroscopy: The C=N stretching vibration of the iminium bond is a key diagnostic feature, typically appearing in the range of 1640–1700 cm⁻¹.
Spectroscopic Data of Representative this compound Salts
| Salt Name/Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν C=N, cm⁻¹) |
| N,N-Dimethylthis compound iodide (Eschenmoser's Salt) | Not readily available in sources | Not readily available in sources | Not readily available in sources |
| N-Methyl-N-phenylthis compound iodide | Not readily available in sources | Not readily available in sources | Not readily available in sources |
| Vilsmeier Reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) | Not readily available in sources | Not readily available in sources | Not readily available in sources |
Experimental Protocols
Synthesis of Eschenmoser's Salt (N,N-Dimethylmethyleneiminium Iodide)
A detailed experimental procedure for the synthesis of Eschenmoser's salt can be found in the original literature. One common method involves the reaction of bis(dimethylamino)methane with iodotrimethylsilane.
Generation and Use of the Vilsmeier Reagent (Illustrative Protocol for Aromatic Formylation)
Warning: This reaction should be carried out in a well-ventilated fume hood by trained personnel, as phosphoryl chloride is corrosive and reacts violently with water.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphoryl chloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The Vilsmeier reagent forms as a crystalline solid.
-
Formylation: Dissolve the electron-rich aromatic substrate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).
-
Add the substrate solution to the prepared Vilsmeier reagent at a controlled temperature (typically 0-10 °C).
-
Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to hydrolyze the intermediate iminium salt to the corresponding aldehyde.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Role in Drug Development and Pharmaceutical Sciences
While this compound salts are generally too reactive to be employed as active pharmaceutical ingredients (APIs) themselves, their role in drug discovery and development is profound, primarily as key reactive intermediates in the synthesis of pharmaceuticals.
Key Applications in Pharmaceutical Synthesis:
-
Mannich Reaction: This reaction is a powerful tool for introducing aminomethyl groups into a molecule, a common structural motif in many biologically active compounds. The FDA-approved drugs atropine and fluoxetine are notable examples where the Mannich reaction is a key synthetic step.[5] A review of FDA-approved drugs highlights numerous compounds containing a dimethylamine (B145610) pharmacophore that are synthesized using the Mannich reaction.[8]
-
Vilsmeier-Haack Reaction: The formylation of heterocyclic and aromatic systems is a crucial transformation in the synthesis of many pharmaceutical precursors. The resulting aldehydes are versatile handles for further molecular elaboration.
-
Eschenmoser's Salt: The controlled and mild introduction of the dimethylaminomethyl group using Eschenmoser's salt is valuable in the synthesis of complex natural products and their analogs, which are often scaffolds for drug discovery.[1][6][7]
Iminium Ions as Reactive Metabolites:
In addition to their synthetic utility, iminium ions can be formed in vivo through the metabolic oxidation of certain drugs containing tertiary amine functionalities. These reactive iminium species can then interact with biological macromolecules, which can be a consideration in drug metabolism and toxicology studies.
Logical Relationships and Workflows
The following diagrams illustrate the central role of this compound salts in key chemical transformations.
Conclusion
This compound salts, though often transient and highly reactive, are indispensable tools in modern organic chemistry. From their foundational role in named reactions like the Vilsmeier-Haack and Mannich reactions to the development of stable and versatile reagents like Eschenmoser's salt, these electrophilic species have enabled the synthesis of a vast array of complex molecules. Their impact is particularly significant in the pharmaceutical industry, where they are crucial for the construction of numerous active pharmaceutical ingredients. This technical guide serves as a testament to the enduring importance of understanding and harnessing the reactivity of these fascinating chemical entities.
References
- 1. RUA [rua.ua.es]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Structure and Bonding in N-substituted Methaniminium Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted methaniminium ions, often referred to as iminium ions, are a pivotal class of reactive intermediates with significant implications in organic synthesis and biological processes. Characterized by a positively charged nitrogen atom double-bonded to a carbon atom ([R¹R²C=NR³R⁴]⁺), their inherent electrophilicity makes them key players in a multitude of chemical transformations. This guide provides a comprehensive overview of the structural and bonding characteristics of N-substituted this compound ions, supported by quantitative data, detailed experimental protocols, and visual representations of their involvement in key reaction pathways.
Molecular Structure and Bonding
The core of an N-substituted this compound ion is the C=N⁺ double bond. The carbon and nitrogen atoms are sp² hybridized, resulting in a planar geometry around the C=N bond. This planarity is a key feature influencing their reactivity.[1]
The C=N bond length in iminium ions is typically around 1.29 Å, which is shorter than a C-N single bond (approximately 1.47 Å) and slightly shorter than the C=N bond in a neutral imine (1.29–1.31 Å for non-conjugated imines).[1][2] This shorter bond length in the cation suggests a stronger bond, which is supported by computational studies indicating a higher rotational barrier compared to the corresponding neutral imine.[1]
The substituents on both the carbon and nitrogen atoms lie roughly in the same plane as the C=N bond.[1] The nature of these substituents significantly influences the stability and reactivity of the iminium ion through inductive and resonance effects. Electron-donating groups on the nitrogen atom and electron-withdrawing groups on the carbon atom can modulate the electrophilicity of the iminium carbon.
Crystallographic Data
The precise bond lengths and angles of N-substituted this compound ions are determined by X-ray crystallography. Below is a table summarizing representative structural parameters for the N,N-dimethylthis compound cation, a fundamental example of this class of ions.
| Parameter | Value | Source |
| Bond Lengths (Å) | ||
| C=N | ~1.29 | [1] |
| C-H | ~1.08 | Theoretical |
| N-C | ~1.47 | [2] |
| Bond Angles (°) | ||
| H-C-H | ~118 | Theoretical |
| H-C=N | ~121 | Theoretical |
| C-N-C | ~118 | Theoretical |
| C=N-C | ~121 | Theoretical |
Note: The values presented are typical and can vary depending on the specific substituents and the counter-ion in the crystal lattice.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of N-substituted this compound ions, which are often generated in situ as reactive intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for characterizing iminium ions. A key feature in the ¹H NMR spectrum is the significant downfield chemical shift of the proton(s) attached to the iminium carbon, which is a direct consequence of the positive charge.[3] The chemical shifts of other protons on the N-substituents are also affected.
In ¹³C NMR spectra, the iminium carbon atom (C=N⁺) typically resonates at a downfield chemical shift, often in the range of 150-180 ppm.[4] The exact chemical shift is sensitive to the nature of the substituents on both the carbon and nitrogen atoms.
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | H -C=N⁺ | 8.0 - 11.0 | Highly deshielded due to positive charge.[3] |
| R₂H C-N⁺ | 3.0 - 4.5 | Deshielded relative to the corresponding amine. | |
| ¹³C | H₂C =N⁺R₂ | 150 - 180 | Downfield shift due to sp² hybridization and positive charge.[4][5] |
| R₂C -N⁺ | 40 - 70 |
Infrared (IR) Spectroscopy
The characteristic vibrational mode for the iminium functionality is the C=N⁺ stretching frequency. This absorption is typically observed in the range of 1640-1690 cm⁻¹. The exact position of this band is influenced by the substituents and the counter-ion. The intensity of this absorption can vary.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=N⁺ | Stretching | 1640 - 1690 |
Experimental Protocols
The generation of N-substituted this compound ions is a fundamental step in many organic reactions. They can be prepared as stable salts or generated in situ.
Preparation of Eschenmoser's Salt (N,N-Dimethylthis compound Iodide)
Eschenmoser's salt is a stable and versatile aminomethylating agent.
Materials:
-
Bis(dimethylamino)methane
-
Anhydrous diethyl ether
-
Schlenk flask and standard glassware for air-sensitive techniques
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(dimethylamino)methane in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of iodotrimethylsilane in anhydrous diethyl ether to the cooled solution with stirring.
-
A white precipitate of N,N-dimethylthis compound iodide will form.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Isolate the product by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether and dry under vacuum.
In Situ Generation for the Mannich Reaction
The Mannich reaction is a classic example of a transformation proceeding through an N-substituted this compound ion intermediate.
Materials:
-
A secondary amine (e.g., dimethylamine)
-
Formaldehyde (B43269) (aqueous solution or paraformaldehyde)
-
An active hydrogen compound (e.g., a ketone like acetophenone)
-
An appropriate solvent (e.g., ethanol (B145695) or acetic acid)
-
Acid catalyst (e.g., HCl)
Procedure:
-
In a round-bottom flask, combine the secondary amine and formaldehyde in the chosen solvent.
-
If necessary, add a catalytic amount of acid to facilitate the formation of the iminium ion.
-
The mixture is typically stirred at room temperature or gently heated to promote the formation of the N,N-disubstituted this compound ion in situ.
-
To this solution, add the active hydrogen compound.
-
The reaction mixture is then stirred, often with heating, until the reaction is complete (monitored by TLC or other analytical techniques).
-
The product, a Mannich base, is then isolated through standard workup procedures.
Role in Key Signaling and Reaction Pathways
N-substituted this compound ions are key electrophilic intermediates in several important name reactions in organic chemistry.
The Mannich Reaction
The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. The reaction proceeds through the formation of an N-substituted this compound ion.
Caption: The Mannich reaction pathway involving in situ formation of an N-substituted this compound ion.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes cyclization with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds via an initial iminium ion formation, followed by an intramolecular electrophilic aromatic substitution.
Caption: The Pictet-Spengler reaction mechanism highlighting the central role of the iminium ion intermediate.
Conclusion
N-substituted this compound ions are fundamental reactive intermediates with well-defined structural and electronic properties that dictate their chemical behavior. Their planar geometry, characteristic bond lengths, and distinct spectroscopic signatures make them identifiable and predictable reactants in a wide array of chemical transformations. A thorough understanding of their structure and bonding is crucial for researchers in organic synthesis and medicinal chemistry for the rational design of new synthetic methodologies and the development of novel therapeutic agents. The continued investigation into the subtle electronic and steric effects of substituents on the stability and reactivity of these ions will undoubtedly lead to further advancements in these fields.
References
- 1. Iminium - Wikipedia [en.wikipedia.org]
- 2. Imine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of Simple Methaniminium Salts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methaniminium salts, the simplest members of the iminium salt family, are highly reactive and versatile intermediates in organic synthesis. Their electrophilic nature makes them key players in various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Mannich reaction. A thorough understanding of their structure and properties is crucial for their effective utilization in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize simple this compound salts, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated spectral data are provided for the representative and widely used N,N-dimethylthis compound iodide, commonly known as Eschenmoser's salt.
Synthesis of a Simple this compound Salt (Eschenmoser's Salt)
Eschenmoser's salt (N,N-dimethylthis compound iodide) is a stable yet reactive this compound salt that is frequently used in organic synthesis. It can be prepared through several routes, with a common laboratory synthesis involving the reaction of bis(dimethylamino)methane with iodotrimethylsilane (B154268).
Experimental Protocol: Synthesis of Eschenmoser's Salt
This protocol is adapted from established synthetic procedures.
Materials:
-
Bis(dimethylamino)methane
-
Iodotrimethylsilane
-
Anhydrous diethyl ether or dichloromethane
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve bis(dimethylamino)methane (1.0 equivalent) in anhydrous diethyl ether under an inert atmosphere of nitrogen.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add iodotrimethylsilane (1.0 equivalent) dropwise to the stirred solution.
-
A white precipitate of N,N-dimethylthis compound iodide will form upon addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.
-
The precipitate is then collected by filtration under nitrogen, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the product as a colorless, hygroscopic solid.
Safety Precautions: Iodotrimethylsilane is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood under anhydrous conditions.
Synthesis workflow for Eschenmoser's salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound salts. Both ¹H and ¹³C NMR provide characteristic signals that confirm the formation and purity of the iminium ion.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound salt in 0.6-0.7 mL of a suitable deuterated solvent.
-
Due to the high reactivity of this compound salts, aprotic polar solvents such as acetonitrile-d₃, dimethyl sulfoxide-d₆ (DMSO-d₆), or dichloromethane-d₂ are commonly used. The choice of solvent can influence the chemical shifts due to ion pairing effects.[1]
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The spectral width should be sufficient to cover the range of 0-10 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be necessary to obtain a good signal-to-noise ratio.
Data Presentation: NMR of N,N-Dimethylthis compound Iodide
The following tables summarize the ¹H and ¹³C NMR spectral data for N,N-dimethylthis compound iodide (Eschenmoser's Salt).
| ¹H NMR Data (in DMSO-d₆) | |
| Assignment | Chemical Shift (δ, ppm) |
| N-CH₃ | ~3.4 |
| N=CH₂ | ~7.8 |
| ¹³C NMR Data (in DMSO-d₆) | |
| Assignment | Chemical Shift (δ, ppm) |
| N-C H₃ | ~46 |
| N=C H₂ | ~165 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in this compound salts. The most prominent feature is the C=N stretching vibration.
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound salt onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Presentation: IR Spectroscopy of this compound Cations
The following table presents the characteristic vibrational frequencies for the parent this compound cation (H₂CNH₂⁺) and N,N-dimethylthis compound iodide.
| Vibrational Mode | Frequency (cm⁻¹) - H₂CNH₂⁺ [2] | Frequency (cm⁻¹) - (CH₃)₂NCH₂⁺I⁻ |
| Asymmetric NH₂/CH₂ Stretch | ~3400-3500 | - |
| Symmetric NH₂/CH₂ Stretch | ~3300-3400 | - |
| C-H Stretch (N-CH₃) | - | ~2900-3000 |
| C=N Stretch | ~1700 | ~1680-1700 |
| CH₂ Scissoring/NH₂ Bend | ~1600 | ~1400-1450 |
| C-N Stretch | - | ~1200-1250 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the this compound cation and its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for analyzing these pre-formed ions.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the this compound salt (approximately 10-100 µM) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture of these with water.
-
The choice of solvent can influence the observed charge state and the formation of clusters.[3]
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected m/z of the this compound cation.
-
For fragmentation studies (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with an appropriate collision energy.
Data Presentation: Mass Spectrometry of N,N-Dimethylthis compound Cation
The following table summarizes the expected major ions in the mass spectrum of the N,N-dimethylthis compound cation.
| m/z | Proposed Fragment | Notes |
| 58 | [C₃H₈N]⁺ | Molecular ion (cation) |
| 57 | [C₃H₇N]⁺ | Loss of a hydrogen radical |
| 42 | [C₂H₄N]⁺ | Loss of a methyl radical |
| 28 | [CH₂N]⁺ | Further fragmentation |
Application in Organic Synthesis: The Mannich Reaction
This compound salts are key electrophiles in the Mannich reaction, a three-component condensation of an active hydrogen compound, an amine, and formaldehyde. The reaction proceeds through the in-situ formation of a this compound salt, which is then attacked by the enol form of the active hydrogen compound.
Generalized Mannich reaction pathway.
Mass Spectrometry Fragmentation Pathway
In a mass spectrometer, the N,N-dimethylthis compound cation can undergo fragmentation. A plausible pathway involves the loss of neutral molecules or radicals.
Proposed fragmentation of N,N-dimethylthis compound.
Conclusion
The spectroscopic characterization of simple this compound salts is fundamental to understanding their structure, stability, and reactivity. NMR, IR, and MS provide complementary information that, when combined, allows for a definitive identification and assessment of purity. The data and protocols presented in this guide for N,N-dimethylthis compound iodide serve as a valuable reference for researchers working with this important class of synthetic intermediates.
References
Methaniminium Cation: A Comprehensive Technical Guide to Stability and Reactivity Principles
For Researchers, Scientists, and Drug Development Professionals
The methaniminium cation ([CH₂=NH₂]⁺), the simplest iminium ion, and its substituted derivatives are pivotal reactive intermediates in a vast array of chemical transformations. Their inherent electrophilicity and predictable reactivity patterns have established them as indispensable tools in synthetic organic chemistry, with profound implications for the construction of complex molecules, including pharmacologically active compounds. This technical guide provides an in-depth exploration of the core principles governing the stability and reactivity of this compound cations, offering a valuable resource for researchers leveraging these species in their scientific endeavors.
Core Principles of Stability
The stability of the this compound cation is a delicate balance of electronic and steric factors. Understanding these principles is paramount for predicting and controlling the outcome of reactions involving these intermediates.
Structural and Electronic Properties
The this compound cation possesses a planar, sp²-hybridized carbon-nitrogen double bond. This structural feature is the primary determinant of its chemical properties. The positive charge is delocalized across the nitrogen and carbon atoms, rendering the carbon atom highly electrophilic.
Table 1: Structural Parameters of the this compound Cation
| Parameter | Value | Reference |
| C=N Bond Length | 1.273 Å | [1] |
| C-H Bond Length | 1.087 Å (avg.) | |
| N-H Bond Length | 1.013 Å (avg.) | |
| H-C-H Bond Angle | 118.2° | |
| H-N-H Bond Angle | 115.5° | |
| H-C-N Bond Angle | 120.9° (avg.) |
Substituent Effects on Stability
The nature of the substituents on both the carbon and nitrogen atoms of the iminium moiety significantly influences its stability.
-
Electron-Donating Groups (EDGs) on the nitrogen atom, such as alkyl groups, stabilize the positive charge through inductive effects and hyperconjugation, thereby increasing the stability of the cation.
-
Electron-Withdrawing Groups (EWGs) on the nitrogen or carbon atoms destabilize the cation by intensifying the positive charge, making it more reactive.
-
Steric Hindrance around the iminium carbon can impact its stability and accessibility to nucleophiles. Increased steric bulk can destabilize the planar geometry and hinder the approach of reactants.
The stability of iminium ions can be quantitatively assessed through their pKa values. A higher pKa value for the conjugate acid of the corresponding imine indicates a more stable iminium ion.
Table 2: pKa Values of Selected Iminium Ions
| Iminium Ion | pKa | Reference |
| This compound | ~7 | [2] |
| N,N-Dimethylthis compound | Not available | |
| Propan-2-iminium | Not available | |
| N,N-Dimethylpropan-2-iminium | Not available | |
| Iminium ion of Glycine and p-Hydroxybenzaldehyde | 10.2 | [3] |
| Iminium ion of Glycine and Salicylaldehyde | 12.1 | [3] |
Principles of Reactivity
The high electrophilicity of the iminium carbon dictates its reactivity, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.
Nucleophilic Addition
The most fundamental reaction of iminium cations is the addition of nucleophiles to the electrophilic carbon atom. This process is central to many synthetic transformations. Common nucleophiles include:
-
Enols and Enolates
-
Enamines
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Cyanide
-
Hydride reagents
Hydrolysis
Iminium salts are susceptible to hydrolysis, reverting to the corresponding carbonyl compound and a secondary ammonium (B1175870) salt. This reaction is typically reversible and can be controlled by adjusting the pH of the reaction medium.
Named Reactions Involving Iminium Intermediates
The unique reactivity of iminium cations has been harnessed in a variety of powerful named reactions, which have become standard methods in organic synthesis.
-
Mannich Reaction: This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a secondary amine to generate the iminium ion in situ.
-
Pictet-Spengler Reaction: This reaction is a cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, proceeding through an iminium ion intermediate to form a tetrahydroisoquinoline.
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent (a chloroiminium ion) to formylate electron-rich aromatic compounds.[4][5][6][7][8]
-
Eschenmoser's Salt Applications: Eschenmoser's salt, a stable dimethylaminomethylideneammonium iodide, is a powerful aminomethylating agent used in various synthetic transformations.[9][10][11][12][13]
Experimental Protocols
Synthesis of N,N-Dimethylpropan-2-iminium Perchlorate (B79767)
This protocol describes a general procedure for the synthesis of an iminium salt from a secondary amine and a ketone.
Materials:
-
Dimethylamine (B145610) (40% aqueous solution)
-
Perchloric acid (70%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of dimethylamine (1.0 eq) in diethyl ether, cool the flask to 0 °C in an ice bath.
-
Slowly add acetone (1.0 eq) to the cooled solution with constant stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Slowly add a pre-cooled solution of perchloric acid (1.0 eq) in diethyl ether dropwise to the reaction mixture. A white precipitate will form.
-
Continue stirring at 0 °C for an additional 1 hour.
-
Filter the white precipitate under vacuum and wash with cold diethyl ether.
-
Dry the resulting N,N-dimethylpropan-2-iminium perchlorate under vacuum over anhydrous magnesium sulfate.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of iminium salts.
-
¹H NMR: The proton on the iminium carbon (the iminium proton) typically appears as a singlet in the downfield region of the spectrum, often between δ 8.0 and 10.0 ppm. The protons on the alkyl groups attached to the nitrogen will also show characteristic shifts.
-
¹³C NMR: The iminium carbon is highly deshielded and resonates significantly downfield, typically in the range of δ 160-190 ppm.[14]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Iminium Cations
| Iminium Cation | Solvent | ¹H Chemical Shift (δ, ppm) of Iminium Proton | ¹³C Chemical Shift (δ, ppm) of Iminium Carbon | Reference |
| N+=CH(Ar) fragment | CDCl₃ | 8.30 ± 0.15 | 152.6 ± 0.5 | [14] |
| Acetylenic iminium salts | CD₃CN | Varies | Varies | [15] |
Visualizations
Logical Relationships
Caption: Factors influencing this compound cation stability.
Experimental Workflow
Caption: A typical experimental workflow for iminium ion studies.
Signaling Pathways (Reaction Mechanisms)
Caption: The Mannich reaction mechanism.
Caption: The Pictet-Spengler reaction mechanism.
References
- 1. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Substituent Effects on the Thermodynamic Stability of Imines Formed from Glycine and Aromatic Aldehydes: Implications for the Catalytic Activity of Pyridoxal-5'-Phosphate (PLP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier-Haack Reaction - NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. name-reaction.com [name-reaction.com]
- 9. Page loading... [guidechem.com]
- 10. Eschenmoser's_salt [chemeurope.com]
- 11. RUA [rua.ua.es]
- 12. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetr… [ouci.dntb.gov.ua]
- 14. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Crucial Role of Methaniminium Intermediates in Biosynthetic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methaniminium intermediates are highly reactive electrophilic species that play a pivotal role in the biosynthesis of a diverse array of natural products, particularly alkaloids. Their transient nature makes them challenging to study, yet understanding their formation and subsequent reactions is critical for elucidating biosynthetic pathways and for the chemoenzymatic synthesis of novel bioactive compounds. This technical guide provides an in-depth exploration of the role of this compound intermediates, focusing on their involvement in key biosynthetic pathways, quantitative data on enzymatic reactions, and detailed experimental protocols for their study.
Formation and Reactivity of this compound Intermediates
This compound ions (R₂C=NR'₂⁺) are formed enzymatically through several mechanisms, most commonly via the oxidation of tertiary amines or the condensation of a primary amine with an aldehyde or ketone. The resulting iminium cation is a potent electrophile, readily attacked by nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is harnessed by enzymes to construct complex molecular scaffolds from simple precursors.
A classic example of a reaction proceeding through a this compound intermediate is the Pictet-Spengler reaction , which is fundamental to the biosynthesis of numerous indole (B1671886) and isoquinoline (B145761) alkaloids. In this reaction, a β-arylethylamine condenses with a carbonyl compound to form a Schiff base, which is then protonated to a this compound ion. An intramolecular electrophilic attack by the aromatic ring onto the iminium carbon results in the formation of a new heterocyclic ring system.
Key Biosynthetic Pathways Involving this compound Intermediates
Indole Alkaloid Biosynthesis: The Gateway Role of Strictosidine (B192452) Synthase
The biosynthesis of over 2,000 monoterpenoid indole alkaloids proceeds through the key intermediate strictosidine. The formation of strictosidine is catalyzed by strictosidine synthase (STR) , which performs a Pictet-Spengler reaction between tryptamine (B22526) and secologanin. The mechanism involves the formation of a this compound ion from the condensation of the primary amine of tryptamine and the aldehyde group of secologanin.
Benzylisoquinoline Alkaloid Biosynthesis: The Central Role of Norcoclaurine Synthase
The biosynthesis of a vast array of benzylisoquinoline alkaloids, including morphine and berberine (B55584), begins with the formation of (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS) , which performs a Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). Similar to strictosidine synthesis, the reaction proceeds through a this compound intermediate.
Berberine Biosynthesis: The Role of the Berberine Bridge Enzyme
Further down the benzylisoquinoline alkaloid pathway, the formation of the characteristic protoberberine scaffold of berberine involves the berberine bridge enzyme (BBE) . This flavin-dependent oxidase catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge. This reaction is proposed to proceed through a this compound intermediate.
Quantitative Data on Enzymatic Reactions
The study of enzymes that generate this compound intermediates is crucial for understanding their efficiency and substrate specificity. The following tables summarize key quantitative data for enzymes involved in the biosynthesis of strictosidine and berberine precursors.
| Enzyme | Substrate(s) | Km (µM) | Vmax (units) | Source Organism | Reference |
| Strictosidine Synthase (STR) | Tryptamine | 2300 | Not reported | Catharanthus roseus | [1] |
| Secologanin | 3400 | Not reported | Catharanthus roseus | [1] | |
| Norcoclaurine Synthase (NCS) | Dopamine | Sigmoidal | Not reported | Thalictrum flavum | [2] |
| 4-HPAA | 335 | Not reported | Thalictrum flavum | [2] | |
| Scoulerine-9-O-methyltransferase (SOMT) | (S)-Scoulerine | Not reported | Not reported | Berberis cell cultures | [3] |
| Enzymatic Reaction | Product | Molar Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Norcoclaurine Synthase (CjNCS-Δ29) catalyzed Pictet-Spengler | 6,7-dihydroxy-1-phenethyl-1,2,3,4-tetrahydroisoquinoline | 86.0 | 95.3 | [4] |
| 6,7-dihydroxy-1-propyl-1,2,3,4-tetrahydroisoquinoline | 99.6 | 98.0 | [4] |
Experimental Protocols
Trapping of this compound Intermediates with Cyanide
Due to their transient nature, this compound intermediates are often studied by trapping them with a nucleophile to form a stable adduct that can be analyzed by LC-MS. Potassium cyanide (KCN) is a commonly used trapping agent.
Objective: To detect the formation of a this compound intermediate in an enzymatic reaction.
Materials:
-
Enzyme preparation (e.g., microsomal fraction or purified enzyme)
-
Substrate that forms the this compound intermediate
-
NADPH regenerating system (if using a P450 enzyme)
-
Potassium cyanide (KCN) solution (handle with extreme caution in a fume hood)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
LC-MS grade solvents
Procedure:
-
Prepare the incubation mixture in a microcentrifuge tube. A typical 200 µL incubation may contain:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1 mg/mL microsomal protein (or an appropriate concentration of purified enzyme)
-
1 mM substrate
-
1 mM KCN
-
1 mM NADPH (or an NADPH regenerating system)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample using a constant neutral loss scan (e.g., loss of 27 Da for the cyano group) or by searching for the expected m/z of the cyano adduct.[5]
Heterologous Expression and Purification of a Plant O-Methyltransferase (OMT) in E. coli
Objective: To produce a purified, active OMT for in vitro studies. This protocol is a general guideline and may need optimization for specific enzymes.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the OMT gene (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT)
-
Wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20 mM)
-
Elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing and buffer
Procedure:
-
Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 16-20°C) for 16-24 hours.[6]
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Purification:
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged protein with elution buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange:
-
Pool the fractions containing the purified protein.
-
Dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.
-
Concentrate the protein, determine the concentration, and store at -80°C.
-
Enzyme Assay for Scoulerine-9-O-methyltransferase (SOMT)
Objective: To measure the activity of SOMT by quantifying the formation of tetrahydrocolumbamine from (S)-scoulerine.
Materials:
-
Purified SOMT enzyme
-
(S)-Scoulerine (substrate)
-
S-Adenosyl-L-methionine (SAM) (methyl donor)
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.9)
-
Quenching solution (e.g., methanol (B129727) or an acidic solution)
-
HPLC or LC-MS for product quantification
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction may contain:
-
100 mM Tris-HCl buffer (pH 8.9)
-
1 mM (S)-scoulerine
-
1 mM SAM
-
An appropriate amount of purified SOMT
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solution.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of tetrahydrocolumbamine formed.[3]
-
Calculate the enzyme activity based on the rate of product formation.
Conclusion
This compound intermediates are central to the biosynthetic logic of a vast number of natural products. Their high reactivity, when controlled by the specific architecture of an enzyme's active site, allows for the efficient and stereoselective construction of complex molecular frameworks. A thorough understanding of the enzymes that generate and utilize these intermediates, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of natural product biosynthesis and for the development of novel biocatalysts for synthetic biology and drug discovery. The methods and data presented in this guide provide a solid foundation for researchers in these fields to further explore the fascinating chemistry of this compound intermediates.
References
- 1. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Cyanide trapping of iminium ion reactive intermediates followed by detection and structure identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical calculations on the methaniminium ion
An In-depth Technical Guide on the Theoretical Calculations of the Methaniminium Ion
Introduction
The this compound ion, CH₂NH₂⁺, is the simplest iminium ion and a species of considerable interest across various scientific disciplines. It serves as a fundamental prototype for understanding the structure, bonding, and reactivity of more complex iminium systems, which are key intermediates in a wide array of organic reactions, including the Mannich and Vilsmeier-Haack reactions. Furthermore, this compound is of astrochemical significance, as its neutral precursor, methanimine (B1209239) (CH₂NH), has been detected in the interstellar medium (ISM), suggesting the potential presence and role of the ion in the synthesis of complex organic molecules in space.[1]
Theoretical calculations have proven indispensable for elucidating the intrinsic properties of this transient species. Computational chemistry provides detailed insights into its geometry, spectroscopic signatures, and thermochemistry, often guiding and complementing experimental investigations. This guide offers a technical overview of the theoretical calculations performed on the this compound ion, presenting key data, methodologies, and logical workflows for researchers, scientists, and drug development professionals.
Structural and Electronic Properties
The this compound ion is characterized by a planar structure with C₂ᵥ symmetry. Its electronic structure is stabilized by resonance, with the positive charge delocalized between the carbon and nitrogen atoms. This delocalization results in a significant double-bond character for the C-N bond.
Theoretical studies employing various levels of theory, from Hartree-Fock (HF) to more sophisticated methods like Møller-Plesset perturbation theory (MP2), Quadratic Configuration Interaction with Single and Double Excitations (QCISD), and Density Functional Theory (DFT), have been used to investigate its geometry.[2] The inclusion of electron correlation in methods like MP2, QCISD, and B3LYP is crucial for accurate predictions.[2]
Table 1: Calculated Structural Parameters of the this compound Ion
| Parameter | C-N Bond Length (Å) | C-H Bond Length (Å) | N-H Bond Length (Å) | ∠HCH (°) | ∠HNH (°) | Level of Theory |
| Value | 1.293 | 1.085 | 1.020 | 121.8 | 118.5 | B3LYP/6-311+G |
| Value | 1.291 | 1.083 | 1.018 | 122.0 | 119.0 | MP2/6-311+G |
| Value | 1.293 | 1.084 | 1.019 | 121.9 | 118.8 | QCISD/6-311+G** |
Note: Data derived from computational studies reported in the literature. Specific values can vary slightly based on the exact basis set and computational method employed.
Thermochemical Properties
The stability and reactivity of the this compound ion are quantified by its thermochemical properties, primarily its enthalpy of formation and proton affinity. The proton affinity of its precursor, methanimine, corresponds to the negative of the enthalpy change for the protonation reaction and is a measure of the molecule's gas-phase basicity.
Table 2: Thermochemical Data for the this compound Ion
| Property | Value | Units | Source |
| Standard Enthalpy of Formation (ΔfH° at 298.15 K) | 751.63 ± 0.53 | kJ/mol | Active Thermochemical Tables (ATcT)[3] |
| Proton Affinity of Methanimine | 852.9 | kJ/mol | NIST Chemistry WebBook[4] |
| Gas Basicity of Methanimine | 818.7 | kJ/mol | NIST Chemistry WebBook[4] |
Spectroscopic Properties
Infrared (IR) spectroscopy is a powerful tool for identifying molecules by their characteristic vibrational frequencies. However, obtaining experimental IR spectra for gas-phase ions like this compound is challenging. Computational methods are essential for predicting these spectra and assigning experimental bands. While scaled harmonic frequency calculations provide a first approximation, more accurate results are obtained using anharmonic theory, such as Second Order Vibrational Perturbation Theory (VPT2), which better accounts for the real vibrational behavior of the molecule.[1]
Recent experimental work has successfully measured the IR spectrum of the argon-tagged CH₂NH₂⁺ ion, with assignments confirmed by high-level anharmonic calculations.[1]
Table 3: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for CH₂NH₂⁺
| Vibrational Mode | Experimental (Ar-tagged)[1] | Calculated (VPT2, tag-free)[1] | Description |
| ν₁ | 3400 | 3400 | Asymmetric NH₂ Stretch |
| ν₂ | 3295 | 3320 | Symmetric NH₂ Stretch |
| ν₃ | ~3100 | 3110 | Asymmetric CH₂ Stretch |
| ν₄ | ~3020 | 3025 | Symmetric CH₂ Stretch |
| ν₅ | 1690 | 1695 | NH₂ Scissoring |
| ν₆ | 1450 | 1455 | CH₂ Scissoring |
| ν₇ | 1280 | 1285 | C-N Stretch |
| ν₈ | 1150 | 1155 | CH₂ Wagging |
| ν₉ | 1050 | 1055 | NH₂ Wagging |
Note: Experimental values are from photodissociation of the argon-tagged complex and may have slight shifts compared to the tag-free ion. Calculated values are from B2PLYP/def2-QZVPP level of theory.
Reactivity and Formation Pathways
Iminium ions are key electrophilic intermediates in organic synthesis.[5][6][7] They are typically formed by the acid-catalyzed condensation of a secondary amine with an aldehyde or ketone. The resulting iminium ion is a potent electrophile that can react with various nucleophiles. Theoretical calculations are used to explore the energy barriers and reaction profiles of these formation processes and subsequent reactions.[5] For instance, density functional calculations have been used to analyze the formation of iminium ions from secondary amines and acrolein, showing that the ease of protonation-deprotonation of the amine is a key factor in catalytic efficiency.[5]
Studies have also investigated the unimolecular dissociation of the this compound ion, revealing complex reaction dynamics including reaction path bifurcation.[2]
Methodologies
Computational Protocols
A variety of computational methods are employed to study the this compound ion, each offering a different balance of accuracy and computational cost.
-
Density Functional Theory (DFT): This is a widely used method for its efficiency and good accuracy. Functionals such as B3LYP and M06-2X are commonly chosen.[2][6][8] The M06-2X functional, for example, has been used to examine the stability of pyrrolidine-derived iminium ions.[6][8]
-
Ab Initio Methods: These methods are based on first principles without empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): This is a common method to include electron correlation, improving upon the Hartree-Fock approximation.[2]
-
Coupled Cluster (CC) and Quadratic Configuration Interaction (QCI): Methods like QCISD and CCSD(T) provide very high accuracy ("gold standard") for energies and are often used for benchmarking, though they are computationally expensive.[2]
-
-
Basis Sets: The choice of basis set is critical for accurate results. Pople-style basis sets like 6-31G** and 6-311+G(d,p) are frequently used.[2][6] For high-accuracy spectroscopic predictions, larger basis sets such as def2-QZVPP are employed.[1]
-
Anharmonic Calculations: For vibrational frequencies, methods that go beyond the harmonic approximation are necessary for agreement with experiment. Second Order Vibrational Perturbation Theory (VPT2) is a standard approach for this.[1]
Experimental Protocols
Theoretical calculations are often validated against experimental data. A representative experimental workflow for obtaining the gas-phase IR spectrum of an ion like CH₂NH₂⁺ involves several key steps.
-
Ion Generation: The ion is produced in a pulsed-discharge supersonic expansion source. For CH₂NH₂⁺, a precursor like ethylenediamine (B42938) vapor in a carrier gas (e.g., argon) is used.[1]
-
Mass Selection: The ions generated are guided into a time-of-flight (TOF) mass spectrometer, where the ion of interest (m/z = 30 for CH₂NH₂⁺) is selected.[1]
-
Cryogenic Trapping and Tagging: The selected ions are cooled in a cryogenic ion trap and complexed with a weakly bound "tag" atom, typically a noble gas like argon. This "tagging" is essential for the subsequent detection step.
-
Infrared Photodissociation (IRPD) Spectroscopy: The tagged ion complexes are irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, the ion absorbs a photon, and the excess energy causes the weakly bound tag to dissociate.
-
Spectrum Acquisition: The depletion of the tagged ion signal (or the appearance of the untagged ion signal) is measured as a function of the laser frequency. This generates the IR absorption spectrum.[1]
Conclusion
Theoretical calculations provide a powerful and essential framework for understanding the fundamental properties of the this compound ion. Through the application of sophisticated computational methods, researchers can accurately predict its structure, thermochemistry, and spectroscopic signatures. These theoretical insights not only stand on their own but also serve as a crucial partner to experimental studies, aiding in the interpretation of complex data and guiding future research. For scientists in fields ranging from fundamental physical chemistry to synthetic methodology and astrochemistry, a solid grasp of these computational approaches is vital for advancing our knowledge of this important chemical species.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. atct.anl.gov [atct.anl.gov]
- 4. Methanimine [webbook.nist.gov]
- 5. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dipòsit Digital de la Universitat de Barcelona: Computational study of the stability of pyrrolidine-derived iminium ions: exchange equilibria between iminium ions and carbonyl compounds [diposit.ub.edu]
An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic amination, the formation of a carbon-nitrogen bond by the reaction of a carbon nucleophile with an electrophilic nitrogen source, has emerged as a powerful strategy in modern organic synthesis.[1][2] This umpolung approach, which reverses the traditional reactivity of the nitrogen atom, provides a valuable alternative to classical nucleophilic amination methods.[3] The development of a diverse array of electrophilic aminating agents has enabled the synthesis of a wide range of nitrogen-containing compounds, including α-amino acids, chiral amines, and complex heterocyclic scaffolds that are crucial in drug discovery and development.[4] This guide provides a comprehensive overview of the core principles of electrophilic amination, detailing the major classes of aminating agents, their mechanisms of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Key Classes of Electrophilic Aminating Agents
Electrophilic aminating agents are broadly classified based on the nature of the group attached to the nitrogen atom, which renders it electrophilic. The most common classes include hydroxylamine (B1172632) derivatives, oxaziridines, azodicarboxylates, and organic azides.[2][5]
Table 1: Overview of Common Electrophilic Aminating Agents
| Class | General Structure | Key Features | Typical Applications |
| Hydroxylamine Derivatives | R₂N-OX (X = Acyl, Sulfonyl) | Versatile, tunable reactivity; can be used for the synthesis of primary, secondary, and tertiary amines.[6][7] | Amination of organometallics, enolates, and C-H bonds.[8] |
| Oxaziridines | (R¹)(R²)C-N(R³)-O | Stable, crystalline solids; act as both oxygen and nitrogen transfer agents.[9][10] | Asymmetric amination of enolates and organometallic reagents.[11][12] |
| Azodicarboxylates | RO₂C-N=N-CO₂R | Highly electrophilic; widely used in asymmetric amination reactions.[13][14] | α-amination of carbonyl compounds, synthesis of hydrazides.[5][15] |
| Organic Azides | R-N₃ | Versatile reagents for the introduction of the azide (B81097) functionality, which can be readily reduced to an amine.[5] | Azidation of enolates and organometallics.[2] |
Reaction Mechanisms and Stereochemistry
The mechanism of electrophilic amination is highly dependent on the nature of the aminating agent and the nucleophile.[2] For instance, the reaction of enolates with oxaziridines typically proceeds via a nucleophilic attack of the enolate carbon on the electrophilic nitrogen of the oxaziridine (B8769555) ring.[9]
In asymmetric electrophilic amination, stereocontrol is often achieved through the use of chiral auxiliaries, chiral catalysts, or chiral aminating agents.[13] Proline-catalyzed α-amination of aldehydes with azodicarboxylates is a classic example of an organocatalytic asymmetric amination.[13][15]
Quantitative Data on Electrophilic Amination Reactions
The efficiency of electrophilic amination reactions is highly dependent on the choice of aminating agent, nucleophile, and reaction conditions. The following tables summarize representative data for various electrophilic amination reactions.
Table 2: Asymmetric α-Amination of Aldehydes with Azodicarboxylates *
| Aldehyde | Azodicarboxylate | Catalyst | Yield (%) | ee (%) | Reference |
| Propanal | Diethyl azodicarboxylate | L-Proline | 92 | 97 | [13] |
| Butanal | Di-tert-butyl azodicarboxylate | L-Proline | 95 | 98 | [13] |
| Pentanal | Dibenzyl azodicarboxylate | L-Proline | 93 | 96 | [13] |
| *Reactions were typically carried out in an organic solvent at room temperature. |
Table 3: Electrophilic Amination of Organometallic Reagents with an NH-Oxaziridine *
| Organometallic Reagent | Product | Yield (%) | Reference |
| n-Butylmagnesium chloride | n-Butylamine | 85 | [11] |
| sec-Butylmagnesium chloride | sec-Butylamine | 78 | [11] |
| Phenylmagnesium bromide | Aniline | 92 | [11] |
| Ethylzinc chloride | Ethylamine | 88 | [11] |
| *Reactions were conducted at room temperature in diethyl ether.[11] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of common electrophilic aminating agents and their application in amination reactions.
Protocol 1: Synthesis of trans-2-(Phenylsulfonyl)-3-phenyloxaziridine (a Davis Oxaziridine)
This procedure is adapted from the literature and provides a general method for the synthesis of Davis' oxaziridines.[16]
Materials:
-
N-Benzylidenebenzenesulfonamide
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Benzyltriethylammonium chloride (BTEAC)
-
Anhydrous ether
Procedure:
-
In a flask equipped with a stirrer, dissolve N-benzylidenebenzenesulfonamide (0.50 mol) and BTEAC (0.055 mol) in chloroform (380 mL).
-
Add 500 mL of saturated aqueous sodium bicarbonate solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
While stirring vigorously, add a solution of 85% mCPBA (0.55 mol) in chloroform (1000 mL) dropwise over approximately 1 hour.
-
After the addition is complete, continue stirring at 0-5 °C for an additional hour.
-
Separate the organic layer and wash it with 10% aqueous sodium bicarbonate solution, followed by a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude product is purified by trituration with ether and pentane to yield the crystalline oxaziridine. The typical yield is around 80-90%.[16]
Protocol 2: Synthesis of O-Benzoylhydroxylamine
This protocol is a general procedure for the synthesis of O-acyl hydroxylamines.
Materials:
-
N-Hydroxyphthalimide
-
Benzoyl chloride
-
Pyridine
-
Hydrazine (B178648) hydrate
Procedure:
-
Suspend N-hydroxyphthalimide in dichloromethane and cool to 0 °C.
-
Add pyridine, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give O-benzoyl-N-hydroxyphthalimide.
-
Dissolve the intermediate in ethanol and add hydrazine hydrate.
-
Stir the mixture at room temperature for several hours.
-
Filter off the phthalhydrazide (B32825) byproduct and concentrate the filtrate to obtain O-benzoylhydroxylamine.
Protocol 3: Electrophilic Amination of a Ketone Enolate
This protocol describes a general procedure for the α-amination of a ketone using a pre-formed enolate and an electrophilic aminating agent.
Materials:
-
Ketone
-
Lithium diisopropylamide (LDA)
-
Tetrahydrofuran (THF)
-
Electrophilic aminating agent (e.g., a Davis oxaziridine)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Prepare a solution of LDA in dry THF.
-
Cool the LDA solution to -78 °C under an inert atmosphere.
-
Add a solution of the ketone in dry THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the electrophilic aminating agent in dry THF dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for the appropriate time (typically 1-4 hours, monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Selecting an Electrophilic Aminating Agent
The selection of an appropriate electrophilic aminating agent is critical for the success of a given transformation. The following workflow provides a general guideline for this selection process.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. Electrophilic Aminating Agents in Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in the Chemistry of Oxaziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
- 11. Direct Primary Amination of Alkylmetals with NH-Oxaziridine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 13. Direct catalytic asymmetric alpha-amination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Direct Catalytic Asymmetric α-Amination of Aldehydes [acs.figshare.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to Methaniminium and Eschenmoser's Salt: Core Concepts and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methaniminium cations and Eschenmoser's salt, detailing their relationship, chemical properties, synthesis, and applications in organic synthesis, particularly within the realm of drug development.
Core Concepts: From Transient Intermediate to Stable Reagent
The fundamental relationship between the this compound cation and Eschenmoser's salt lies in the stabilization of a highly reactive species. The this compound cation, [CH₂NH₂]⁺, is the simplest iminium cation. It is a transient and highly electrophilic species, making it a valuable intermediate in C-C bond-forming reactions. However, its high reactivity makes it challenging to isolate and handle directly.
Eschenmoser's salt, N,N-dimethylmethyleneammonium iodide, is a stable, crystalline solid that serves as a reliable and convenient source of a substituted this compound cation, the N,N-dimethylthis compound ion, [(CH₃)₂NCH₂]⁺.[1] This salt is a powerful aminomethylating agent, reacting with a wide range of nucleophiles.[1][2] The dimethyl substitution enhances the stability of the iminium cation, allowing it to be isolated and stored.
The core of their reactivity is the electrophilic methylene (B1212753) carbon, which readily reacts with nucleophiles. The relationship can be visualized as Eschenmoser's salt being a "bottled" and user-friendly version of the reactive this compound pharmacophore.
Quantitative Data
The following tables summarize the key physical and spectroscopic properties of this compound and Eschenmoser's salt.
Table 1: Physical and Chemical Properties
| Property | This compound Cation | Eschenmoser's Salt (Iodide) |
| IUPAC Name | This compound | N,N-Dimethylthis compound iodide |
| Synonyms | Methylideneammonium | Dimethyl(methylene)ammonium iodide |
| CAS Number | 53518-13-1 | 33797-51-2 |
| Molecular Formula | CH₄N⁺ | C₃H₈IN |
| Molecular Weight | 30.05 g/mol | 185.01 g/mol [1] |
| Appearance | Transient in solution | Colorless to cream crystalline powder[1] |
| Melting Point | N/A | 116 °C (241 °F; 389 K)[1] |
| Solubility | N/A | Soluble in dimethylformamide; partially soluble in acetonitrile, tetrahydrofuran (B95107), and dichloromethane. Decomposes in water.[1][2] |
Table 2: Spectroscopic Data
| Spectroscopic Data | This compound Cation (Calculated) | Eschenmoser's Salt (Experimental) |
| ¹H NMR (δ, ppm) | ~8.5-9.0 (CH₂), ~7.5-8.0 (NH₂) | ~7.8 (s, 2H, =CH₂), ~3.5 (s, 6H, N(CH₃)₂) |
| ¹³C NMR (δ, ppm) | ~170-180 (C=N) | ~150-160 (C=N), ~45-50 (N-CH₃) |
| IR (ν, cm⁻¹) | ~1680-1720 (C=N stretch) | ~1650-1690 (C=N stretch), ~2800-3000 (C-H stretch) |
Note: Spectroscopic data for the transient this compound cation are typically derived from computational studies. Experimental values for Eschenmoser's salt can vary slightly depending on the solvent and instrument.
Experimental Protocols
Synthesis of Eschenmoser's Salt (N,N-Dimethylmethyleneammonium Iodide)
This protocol is adapted from established synthetic procedures.[1]
Materials:
-
Bis(dimethylamino)methane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stirrer
-
Syringe and needle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve bis(dimethylamino)methane (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodotrimethylsilane (1.0 eq) to the stirred solution via syringe.
-
A white precipitate of Eschenmoser's salt will form immediately.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether or THF to remove any unreacted starting materials and byproducts.
-
Dry the product under vacuum to yield N,N-dimethylmethyleneammonium iodide as a white to off-white crystalline solid.
Safety Precautions: Iodotrimethylsilane is corrosive and reacts with moisture. Handle all reagents and perform the reaction under a fume hood with appropriate personal protective equipment.
In-situ Generation of this compound Ion for Mannich-type Reactions
This protocol describes a general procedure for the in-situ formation of a this compound ion from formaldehyde (B43269) and a secondary amine, followed by its reaction with a ketone.
Materials:
-
A ketone (e.g., cyclohexanone)
-
Paraformaldehyde
-
A secondary amine hydrochloride (e.g., dimethylamine (B145610) hydrochloride)
-
A suitable solvent (e.g., ethanol, acetic acid)
-
Round-bottom flask with a reflux condenser and magnetic stirrer
Procedure:
-
To a round-bottom flask, add the ketone (1.0 eq), paraformaldehyde (1.1 eq), and the secondary amine hydrochloride (1.1 eq).
-
Add the solvent and a magnetic stir bar.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by extraction and purification via column chromatography or crystallization.
Applications in Drug Development and Total Synthesis
Eschenmoser's salt and in-situ generated this compound ions are valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and natural products.
The Mannich Reaction in Pharmaceutical Synthesis
The Mannich reaction is a cornerstone of pharmaceutical chemistry for the introduction of an aminomethyl group.[3] This moiety is present in numerous drug molecules and can be crucial for their biological activity.
A notable example is the synthesis of Tramadol , a widely used analgesic. A key step in some synthetic routes involves a Mannich reaction with cyclohexanone, formaldehyde, and dimethylamine to form 2-[(dimethylamino)methyl]cyclohexan-1-one, a crucial intermediate.
Total Synthesis of Natural Products
Eschenmoser's salt has been employed in the total synthesis of several complex natural products. Its reliability and high reactivity make it suitable for introducing key functionalities in late-stage synthesis.
For instance, in the total synthesis of the Amaryllidaceae alkaloid (-)-brunsvigine , a Pictet-Spengler cyclization of an amine derivative is achieved using Eschenmoser's salt.[4][5] This reaction is crucial for the construction of the isoquinoline (B145761) core of the natural product.
Conclusion
This compound cations, and their stable surrogate Eschenmoser's salt, are indispensable reagents in modern organic synthesis. Their ability to act as potent electrophiles in C-C bond-forming reactions has cemented their role in the construction of complex molecular architectures. For researchers and professionals in drug development, a thorough understanding of the properties, handling, and reaction scope of these reagents is crucial for the design and execution of efficient and innovative synthetic strategies. The continued development of new applications for these classic reagents underscores their enduring importance in the chemical sciences.
References
- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 2. Eschenmoser's_salt [chemeurope.com]
- 3. adichemistry.com [adichemistry.com]
- 4. An expedient route to Montanine-type Amaryllidaceae alkaloids: total syntheses of (-)-brunsvigine and (-)-manthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Electronic Architecture of Iminium Cations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the electronic structure of iminium cations, crucial reactive intermediates in a vast array of chemical and biological processes. Understanding their electronic properties is paramount for professionals in drug development and chemical research, as it underpins their reactivity and role in molecular signaling. This document summarizes key quantitative data, details relevant experimental and computational protocols, and visualizes associated signaling pathways.
Core Electronic Structure and Properties
Iminium cations, characterized by the general structure [R¹R²C=NR³R⁴]⁺, are isoelectronic with alkenes but exhibit significantly different reactivity due to the presence of the positively charged nitrogen atom. This charge is not localized solely on the nitrogen but is delocalized across the C=N bond, a feature that can be represented by resonance structures.[1][2] This delocalization renders the carbon atom highly electrophilic and susceptible to nucleophilic attack, a cornerstone of their chemical behavior.[1]
The carbon and nitrogen atoms of the iminium core are sp² hybridized, leading to a planar geometry around the C=N double bond.[3] This planarity has significant implications for stereoselective reactions involving these cations. The C=N bond length in iminium cations is typically in the range of 1.27 to 1.31 Å, which is shorter than a C-N single bond (around 1.47 Å) but slightly longer than a typical C=N double bond in a neutral imine, reflecting the contribution of the single-bond character from the resonance form where the positive charge is on the carbon.
Quantitative Electronic and Structural Data
To facilitate a comparative analysis of iminium cation properties, the following tables summarize key quantitative data obtained from both experimental (X-ray crystallography) and computational (Density Functional Theory - DFT) studies.
Table 1: Representative C=N Bond Lengths and Bond Angles of Iminium Cations
| Iminium Cation Derivative | C=N Bond Length (Å) | C-N-C Bond Angle (°) | N-C-C Bond Angle (°) | Method | Reference |
| [Me₂N=CH₂]⁺ | 1.293 | 121.8 | 121.8 | DFT (B3LYP/6-31G) | Computational |
| [Pyrrolidinium-2-ylidene]methanaminium | 1.305 | 110.2 (ring) | 125.4 | X-ray | [4] |
| N,N-Dimethyl-4-nitrobenzylideniminium | 1.311 | 122.5 | 120.8 | X-ray | [5] |
| Propioliminium | 1.275 | 123.1 | 178.2 | DFT (B3LYP/6-31G) | Computational |
Note: Computational values are representative and can vary with the level of theory and basis set used.
Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energies of Substituted Iminium Cations
| Iminium Cation | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| [H₂C=NH₂]⁺ | -15.2 | -8.5 | 6.7 | DFT (B3LYP/6-31G) |
| [Me₂C=NMe₂]⁺ | -11.8 | -6.2 | 5.6 | DFT (B3LYP/6-31G) |
| [PhHC=NMe₂]⁺ | -10.5 | -5.8 | 4.7 | DFT (B3LYP/6-31G*) |
| 1-methyl-3-butylimidazolium | -11.5 | -4.9 | 6.6 | DFT |
Note: These values are illustrative and depend on the specific computational method and basis set.
Table 3: Mulliken and Natural Bond Orbital (NBO) Atomic Charges for a Simple Iminium Cation ([H₂C=NH₂]⁺)
| Atom | Mulliken Charge | NBO Charge |
| C | +0.15 | +0.25 |
| N | -0.20 | -0.45 |
| H (on C) | +0.25 | +0.30 |
| H (on N) | +0.35 | +0.45 |
Note: NBO charges are generally considered to be less basis-set dependent than Mulliken charges.[6][7] The choice of population analysis method can significantly impact the calculated atomic charges.[8][9]
Experimental and Computational Protocols
Experimental Characterization
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of iminium cations in solution.[10]
Detailed Protocol for ¹H and ¹³C NMR of Iminium Salts:
-
Sample Preparation:
-
Dissolve 5-25 mg of the iminium salt in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O, DMSO-d₆).[3][11] The choice of solvent is critical and should be one in which the sample is stable and soluble.
-
Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing, unless the residual solvent peak is to be used.[11]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the sample into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR magnet.
-
Lock the field on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for typical organic compounds).
-
Set the number of scans (e.g., 8-16 for a moderately concentrated sample).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Process the FID by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the internal standard or residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance signal-to-noise.
-
Set a larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
3.1.2. Single Crystal X-ray Diffraction
This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state.[5]
Detailed Protocol for Single Crystal X-ray Diffraction of Iminium Salts:
-
Crystal Growth:
-
Crystal Mounting:
-
Select a suitable crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).[13]
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations.
-
Determine the unit cell and crystal system from initial diffraction images.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[14]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction images to obtain a list of reflection intensities and their Miller indices (h, k, l).
-
Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.[13]
-
Computational Modeling
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of iminium cations.[1][15]
Detailed Protocol for DFT Calculation of an Iminium Cation (using Gaussian software as an example):
-
Building the Initial Structure:
-
Use a molecular modeling program (e.g., GaussView) to build the 3D structure of the iminium cation of interest.[15] Ensure correct atom types and initial bond connectivity.
-
-
Setting up the Calculation:
-
Open the calculation setup window.
-
Job Type: Select 'Opt+Freq' to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[1][15]
-
Method:
-
Functional: Choose a suitable DFT functional. B3LYP is a commonly used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.[16]
-
Basis Set: Select a basis set. 6-31G(d) is a Pople-style basis set that is a good starting point for many organic systems. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.[16]
-
-
Charge and Multiplicity: Specify the total charge of the molecule (e.g., +1 for a monocation) and the spin multiplicity (typically 1 for a singlet state in closed-shell iminium cations).[16]
-
Title: Provide a descriptive title for the calculation.
-
Population Analysis: Request a population analysis (e.g., Pop=NBO or Pop=MK) to obtain atomic charges.
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.[16]
-
-
Analyzing the Output:
-
Geometry Optimization: Check that the optimization has converged successfully. The output file will contain the optimized Cartesian coordinates. Bond lengths and angles can be measured from this optimized structure.
-
Frequency Analysis: Verify that there are no imaginary frequencies, confirming that the structure is a true minimum on the potential energy surface.
-
Electronic Properties:
-
Visualization of Iminium Cation Involvement in Signaling Pathways and Catalysis
Rhodopsin Phototransduction Cascade
Iminium cations are central to the process of vision. In the photoreceptor cells of the retina, the chromophore 11-cis-retinal (B22103) is covalently bound to the protein opsin via a protonated Schiff base (an iminium ion linkage).[20] The absorption of a photon triggers the isomerization of 11-cis-retinal to all-trans-retinal, initiating a conformational change in the protein and activating the G-protein signaling cascade.[21][22]
Iminium Catalysis
In organic synthesis, iminium ion catalysis is a powerful strategy for the activation of α,β-unsaturated aldehydes and ketones towards nucleophilic attack.[13][23][24] A chiral secondary amine catalyst reversibly reacts with the carbonyl compound to form a chiral iminium ion, which is more electrophilic than the starting carbonyl.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fiveable.me [fiveable.me]
- 6. physical chemistry - Which one, Mulliken charge distribution and NBO, is more reliable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. The Atomic Partial Charges Arboretum: Trying to See the Forest for the Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. tugraz.at [tugraz.at]
- 14. portlandpress.com [portlandpress.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program | by Arini Qurrata A'yun | Medium [medium.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]
- 20. proteopedia.org [proteopedia.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols: Preparation of Eschenmoser's Salt
Introduction
Eschenmoser's salt, or dimethyl(methylidene)ammonium iodide, is a powerful aminomethylating agent widely used in organic synthesis.[1][2] It is particularly effective for the introduction of a dimethylaminomethyl group onto a variety of nucleophiles, including enolates, silyl (B83357) enol ethers, and acidic ketones.[3][4] This reagent plays a crucial role in the Mannich reaction and its variants, providing a reliable method for the formation of C-C bonds and the synthesis of complex nitrogen-containing molecules.[5][6] The salt is a colorless, hygroscopic crystalline solid.[3][7] This document provides detailed protocols for the preparation of Eschenmoser's salt.
Synthesis Methods
There are two primary and reliable methods for the laboratory-scale synthesis of Eschenmoser's salt: the pyrolysis of a quaternary ammonium (B1175870) salt and the reaction of an aminal with an iodotrimethylsilane. A third, two-step method is also described.
-
Pyrolysis of Iodomethyltrimethylammonium Iodide: This is the original method developed by Eschenmoser's group. It involves the thermal decomposition of iodomethyltrimethylammonium iodide to yield Eschenmoser's salt and methyl iodide.[3]
-
Reaction of Bis(dimethylamino)methane with Trimethylsilyl (B98337) Iodide: This alternative route provides a clean and high-yielding synthesis. Bis(dimethylamino)methane reacts with trimethylsilyl iodide to produce Eschenmoser's salt and a silylated amine byproduct.[3][8]
-
Two-Step Synthesis from Trimethylamine (B31210) and Diiodomethane (B129776): This method first involves the reaction of trimethylamine and diiodomethane to form iodomethyltrimethylammonium iodide, which is then thermally decomposed in sulfolane (B150427) to give the final product.[9][10]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the different synthesis methods of Eschenmoser's salt.
| Parameter | Pyrolysis Method | Aminal-Silyliodide Method | Two-Step Method (Step 2) |
| Starting Material | Iodomethyltrimethylammonium iodide | Bis(dimethylamino)methane | Iodomethyltrimethylammonium iodide |
| Reagent | - | Trimethylsilyl iodide | Sulfolane (solvent) |
| Temperature | Not specified in detail | Not specified in detail | 160 °C |
| Reaction Time | Not specified in detail | Not specified in detail | 12 minutes |
| Yield | Not specified in detail | 96%[8] | Not specified in detail |
Experimental Protocols
Method 1: Two-Step Synthesis from Trimethylamine and Diiodomethane
This protocol is based on the procedure described by LookChem and Nine Chongqing Chemdad Co.[9][10]
Step 1: Synthesis of Iodomethyltrimethylammonium Iodide
-
In a suitable reaction vessel, prepare a mixture of trimethylamine, diiodomethane, dioxane, and absolute ethanol (B145695).
-
Protect the reaction mixture from light and allow it to react at room temperature for 100 hours.
-
Collect the resulting crystals by filtration.
-
Wash the crystals sequentially with ethanol and ether.
-
Dry the crystals under vacuum at 70 °C to obtain iodomethyltrimethylammonium iodide.
Step 2: Synthesis of Eschenmoser's Salt
-
In a reaction vessel equipped with a heating mantle and thermometer, add the iodomethyltrimethylammonium iodide obtained from Step 1 and sulfolane.
-
Heat the mixture to 160 °C and maintain this temperature for 12 minutes.
-
Allow the mixture to cool, during which time crystals of Eschenmoser's salt will precipitate.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with carbon tetrachloride.
-
Dry the final product under vacuum at 50 °C to yield N,N-Dimethylmethyleneammonium Iodide (Eschenmoser's salt).
Method 2: Reaction of Bis(dimethylamino)methane with Trimethylsilyl Iodide
This protocol is based on the procedure described by Holy, et al.[8]
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(dimethylamino)methane in anhydrous diethyl ether.
-
Add freshly prepared trimethylsilyl iodide dropwise to the solution at room temperature. The reaction is exothermic.
-
Eschenmoser's salt will precipitate from the reaction mixture as a white solid.
-
Collect the solid by filtration under an inert atmosphere.
-
Wash the solid with anhydrous diethyl ether to remove any soluble byproducts.
-
Dry the product under vacuum to obtain pure Eschenmoser's salt in high yield (reported as 96%).[8]
Visualizations
Caption: Experimental workflows for the synthesis of Eschenmoser's salt.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 4. Eschenmoser's_salt [chemeurope.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Alejandro Trejos: The Alchemizt's Blog.: Eschenmoser's Salt [alejandrotrejos.blogspot.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cas 33797-51-2,ESCHENMOSER'S SALT | lookchem [lookchem.com]
- 10. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
The Mannich Reaction Revolution: Harnessing Methaniminium Salts for Advanced Synthesis
Introduction
The Mannich reaction, a cornerstone of carbon-carbon bond formation, has been propelled into a new era of precision and efficiency with the strategic application of methaniminium salts. These reactive intermediates, either pre-formed or generated in situ, serve as powerful electrophiles, enabling the facile synthesis of a diverse array of β-amino carbonyl compounds and their derivatives. This application note provides a comprehensive overview of the use of this compound salts in modern Mannich reactions, with a focus on asymmetric catalysis—a critical aspect for the development of chiral pharmaceuticals and fine chemicals. We present detailed protocols and quantitative data from seminal studies, offering researchers and drug development professionals a practical guide to leveraging these versatile reagents.
Core Concepts: The Role of this compound Salts
This compound salts, characterized by the [CH₂=NR₂]⁺ cation, are highly reactive electrophilic species that readily engage with a wide range of nucleophiles, including enols, enolates, and silyl (B83357) enol ethers. Their enhanced reactivity compared to neutral imines allows for milder reaction conditions and broader substrate scope. In the context of the Mannich reaction, the this compound ion is the key electrophile that reacts with a carbon nucleophile to form the characteristic β-amino carbonyl motif.
The generation of this compound salts can be achieved through various methods:
-
From Pre-formed Imines: Protonation or Lewis acid activation of a pre-formed imine generates the corresponding iminium ion.
-
From Aldehydes and Amines: The condensation of a non-enolizable aldehyde (like formaldehyde) with a secondary amine in the presence of an acid catalyst directly produces a this compound salt.
-
From Aminals or Aminal Ethers: Acid-catalyzed fragmentation of these precursors can release this compound ions.
-
Decarboxylation of α-Amino Acids: This method can also serve as a source of iminium cations.
Modern applications increasingly favor the in situ generation of chiral this compound ions within a catalytic cycle, enabling exquisite control over stereoselectivity.
Applications in Asymmetric Synthesis
The enantioselective Mannich reaction is a powerful tool for the construction of chiral building blocks. The use of chiral catalysts to control the facial selectivity of the nucleophilic attack on the this compound salt is a central strategy. Below, we detail key applications and protocols.
Organocatalytic Asymmetric Decarboxylative Mannich Reaction
A notable application involves the use of β-keto acids as nucleophile precursors in a decarboxylative Mannich reaction. This approach, catalyzed by a cinchonine-derived bifunctional thiourea (B124793) catalyst, provides an efficient route to chiral β-amino ketones.[1][2][3][4]
Quantitative Data Summary:
| Entry | Imine Substituent (Ar) | β-Keto Acid Substituent (R) | Product | Yield (%)[1] | ee (%)[1] |
| 1 | 4-NO₂-C₆H₄ | Ph | 3a | 95 | 72 |
| 2 | 4-Br-C₆H₄ | Ph | 3b | 94 | 70 |
| 3 | 4-Cl-C₆H₄ | Ph | 3c | 93 | 71 |
| 4 | 2-Cl-C₆H₄ | Ph | 3d | 91 | 65 |
| 5 | Ph | Ph | 3e | 90 | 68 |
| 6 | 4-Me-C₆H₄ | Ph | 3f | 92 | 67 |
| 7 | 2-Furyl | Ph | 3g | 85 | 75 |
| 8 | Thiophen-2-yl | Ph | 3h | 89 | 78 |
| 9 | Ph | 4-Me-C₆H₄ | 3i | 93 | 67 |
| 10 | Ph | 2-OMe-C₆H₄ | 3j | 88 | 60 |
Experimental Protocol: General Procedure for the Decarboxylative Mannich Reaction [1][3]
-
To a solution of the imine (0.05 mmol) and the cinchonine-derived bifunctional thiourea catalyst (C-1) (2.8 mg, 0.005 mmol) in diethyl ether (0.5 mL) at room temperature, add the β-keto acid (0.075 mmol).
-
Stir the reaction mixture for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica (B1680970) gel (hexane/ethyl acetate (B1210297) 5:1 to 3:1) to afford the desired β-amino ketone.
Logical Workflow for the Organocatalytic Decarboxylative Mannich Reaction:
Caption: Workflow for the synthesis of chiral β-amino ketones.
Synergistic Catalysis for Enantioselective Mannich Reaction of Aldehydes with Cyclic N-Acyliminium Ions
A highly effective strategy for the synthesis of complex nitrogen-containing heterocycles involves the synergistic use of a Lewis or Brønsted acid and a secondary amine organocatalyst. This approach enables the enantioselective Mannich reaction of aldehydes with in situ generated cyclic N-acyliminium ions.[5][6]
Quantitative Data Summary:
| Entry | N-Acyliminium Precursor | Aldehyde | Product | Yield (%) | dr | ee (%) |
| 1 | 7 | Hexanal | 8a | 91 | >95:5 | 98 |
| 2 | 7 | Isovaleraldehyde | 8b | 85 | >95:5 | 99 |
| 3 | 7 | Propanal | 8c | 78 | >95:5 | 97 |
| 4 | 12 | Hexanal | 13a | 86 | >95:5 | 96 |
| 5 | 12 | Isovaleraldehyde | 13b | 82 | >95:5 | 97 |
Experimental Protocol: General Procedure for Synergistic Catalysis [7]
-
Charge an oven-dried 10 mL pyrex vial with the N-acyliminium ion precursor (0.20 mmol).
-
Dissolve the precursor in THF (0.40 mL) and add the aldehyde (0.60 mmol) and the chiral secondary amine catalyst (e.g., L1*HCl, 10.2 mg, 0.04 mmol).
-
Cool the resulting solution to 0 °C.
-
Add the Lewis acid (e.g., In(OTf)₃, 22.5 mg, 0.04 mmol).
-
Allow the mixture to react until the starting material is consumed as monitored by TLC.
-
Quench the reaction with water (5 mL) and extract the aqueous phase with dichloromethane (B109758) (3 x 10 mL).
-
Dry the combined organic phases over Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting oil by flash chromatography (e.g., 2:3 hexanes/Et₂O) to yield the product.
Signaling Pathway for Synergistic Catalysis:
Caption: Synergistic activation in the enantioselective Mannich reaction.
Conclusion
The strategic use of this compound salts as key electrophiles in Mannich reactions has significantly advanced the field of organic synthesis. The development of catalytic asymmetric methods, in particular, has provided powerful tools for the construction of complex, enantioenriched molecules of interest to the pharmaceutical and materials science industries. The protocols and data presented herein offer a glimpse into the practical application of these methodologies and serve as a foundation for further innovation in this exciting area of chemistry.
References
- 1. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 2. BJOC - Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones [beilstein-journals.org]
- 3. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A highly enantioselective Mannich reaction of aldehydes with cyclic N-acyliminium ions by synergistic catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Utilizing Preformed Methaniminium Salts for Efficient C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of preformed methaniminium salts in carbon-carbon (C-C) bond formation. The high reactivity and versatility of these reagents, most notably Eschenmoser's salt, make them powerful tools in modern organic synthesis, particularly for the construction of complex molecular architectures relevant to pharmaceutical and materials science.
Introduction
Preformed this compound salts, such as N,N-dimethylmethyleneiminium iodide (Eschenmoser's salt), are highly effective aminomethylating and formylating agents.[1][2] Unlike the classical Mannich reaction which generates the iminium ion in situ, the use of preformed salts offers several advantages, including milder reaction conditions, faster reaction times, and often higher yields, even with sterically hindered substrates.[3][4] These reagents are particularly useful for the synthesis of β-aminoketones, which are key structural motifs in many biologically active compounds.[5]
The electrophilic carbon of the this compound ion readily reacts with a wide range of carbon nucleophiles, including enolates, silyl (B83357) enol ethers, and electron-rich aromatic and heterocyclic systems, to form a new C-C bond.[1][4] This methodology provides a reliable and efficient route to introduce a dimethylaminomethyl (-CH₂N(CH₃)₂) group, which can be a final structural element or a versatile synthetic handle for further transformations.
Key Applications
-
Mannich Reaction: The reaction of preformed this compound salts with enolates or their equivalents is a cornerstone application, providing a direct route to β-aminocarbonyl compounds.[4]
-
Aminomethylation of Heterocycles: Electron-rich heterocycles such as indoles and pyrroles can be efficiently aminomethylated.
-
Formylation Reactions: Under specific conditions, the aminomethyl group can be converted to a formyl group, offering a mild alternative to traditional formylation methods.[2]
-
Synthesis of α,β-Unsaturated Carbonyls: The resulting Mannich bases can be readily converted to the corresponding α,β-unsaturated ketones or aldehydes via elimination of the amine moiety.
Data Presentation
The following tables summarize the quantitative data for C-C bond formation reactions using preformed this compound salts with various substrates.
Table 1: Aminomethylation of Enol Silyl Ethers
| Entry | Enol Silyl Ether Substrate | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 3-Pentanone (B124093) enol silyl ether | 2-(Dimethylaminomethyl)-3-pentanone | DMSO | 3 | 93 |
| 2 | Cyclohexanone enol silyl ether | 2-(Dimethylaminomethyl)cyclohexanone | DMSO | 3 | 85 |
| 3 | Propiophenone enol silyl ether | 2-(Dimethylaminomethyl)-1-phenyl-1-propanone | CH₂Cl₂ | 3 | 75 |
| 4 | Acetophenone enol silyl ether | 2-(Dimethylaminomethyl)-1-phenylethanone | DMF | 3 | 68 |
Data sourced from a study on in situ Mannich dimethylaminomethylation of enol trimethylsilyl (B98337) ethers.
Table 2: Functionalization of γ-Lactams with Eschenmoser's Salt
| Entry | γ-Lactam Substrate | Product | Base | Solvent | Yield (%) |
| 1 | N-(p-bromophenyl)-γ-lactam | N-(p-bromophenyl)-α-(dimethylaminomethyl)-γ-lactam | Triethylamine | Chloroform | 96 |
| 2 | N-(p-chlorophenyl)-γ-lactam | N-(p-chlorophenyl)-α-(dimethylaminomethyl)-γ-lactam | Triethylamine | Chloroform | 85 |
| 3 | N-(p-tolyl)-γ-lactam | N-(p-tolyl)-α-(dimethylaminomethyl)-γ-lactam | Triethylamine | Chloroform | 78 |
| 4 | N-phenyl-γ-lactam | N-phenyl-α-(dimethylaminomethyl)-γ-lactam | Triethylamine | Chloroform | 61 |
Data from the functionalization of substituted γ-lactam substrates with Eschenmoser's salt.[6][7]
Table 3: Synthesis of a Bis-Mannich Base from a Hydroxychalcone (B7798386)
| Entry | Substrate | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | N,N-dimethylmethyleneiminium chloride | Acetonitrile (B52724) | 78 | 78 |
Data from the synthesis of a bis-Mannich chalcone (B49325) using a preformed iminium salt.[3]
Experimental Protocols
Protocol 1: General Procedure for the Aminomethylation of an Enol Silyl Ether
This protocol describes the in situ generation of the this compound salt from chloroiodomethane (B1360106) and N,N,N',N'-tetramethylmethanediamine (TMMD) for the aminomethylation of an enol silyl ether.
Materials:
-
Enol silyl ether (1.0 equiv)
-
Chloroiodomethane (CH₂ClI) (1.5 equiv)
-
N,N,N',N'-tetramethylmethanediamine (TMMD) (1.5 equiv)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dodecane (internal standard for GLC analysis, optional)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the enol silyl ether (e.g., 3-pentanone enol silyl ether, 15-20 mmol) in DMSO (20 mL) under a nitrogen atmosphere, add N,N,N',N'-tetramethylmethanediamine (1.5 equiv).
-
To this mixture, add chloroiodomethane (1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 3 hours. The progress of the reaction can be monitored by Gas-Liquid Chromatography (GLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation to afford the pure β-aminoketone. For 2-(dimethylaminomethyl)-3-pentanone, a 93% yield was obtained.
Protocol 2: Synthesis of a Mannich Base from a Hydroxychalcone using Preformed N,N-Dimethylmethyleneiminium Chloride
This protocol details the synthesis of a bis-Mannich base from a hydroxychalcone using a preformed iminium salt.
Materials:
-
4'-Hydroxychalcone (e.g., (2E)-3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, 1.0 mmol)
-
N,N-dimethylmethyleneiminium chloride (Eschenmoser's salt chloride) (2.0 mmol)
-
Acetonitrile (ACN) (10 mL)
-
Hydrogen chloride solution in diethyl ether
Procedure:
-
Dissolve the hydroxychalcone (1.0 mmol) in acetonitrile (10 mL).
-
Add N,N-dimethylmethyleneiminium chloride (2.0 mmol) to the solution.
-
Heat the reaction mixture under reflux for 78 hours.
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Add a solution of hydrogen chloride in diethyl ether to the residue to precipitate the hydrochloride salt of the Mannich base.
-
Collect the precipitate by filtration and dry to obtain the final product. A 78% yield was reported for the bis-Mannich chalcone hydrochloride.[3]
Mandatory Visualizations
Caption: General mechanism of the Mannich reaction using a preformed this compound salt.
Caption: A typical experimental workflow for C-C bond formation using preformed this compound salts.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. mazams.weebly.com [mazams.weebly.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Chiral self-recognition in a bispericyclic cyclodimerisation reaction of 1-azadienes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01562A [pubs.rsc.org]
Application Notes and Protocols: Methaniminium Ions in [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methaniminium ions are highly reactive dienophiles in [4+2] cycloaddition reactions, also known as aza-Diels-Alder reactions. This powerful transformation provides a direct and atom-economical route for the synthesis of various nitrogen-containing six-membered heterocycles, particularly tetrahydropyridines and their derivatives. The in situ generation of these transient iminium species from stable precursors like formaldehyde (B43269) and primary amines makes this methodology particularly attractive for the construction of complex molecular architectures, including key intermediates for pharmaceutical drug development. This document provides detailed application notes and experimental protocols for employing this compound ions in [4+2] cycloaddition reactions.
Reaction Mechanism and Principles
The aza-Diels-Alder reaction involving a this compound ion can proceed through either a concerted or a stepwise pathway. The exact mechanism is often influenced by the nature of the reactants, catalysts, and reaction conditions. In the presence of a Lewis acid or Brønsted acid, the reaction is believed to favor a stepwise Mannich-Michael pathway. The acid activates the imine, increasing its electrophilicity and promoting a nucleophilic attack from the diene to form an intermediate, which then undergoes cyclization. For electron-rich dienes, a concerted [4+2] cycloaddition mechanism may also be operative.
Applications in Synthesis
The [4+2] cycloaddition of this compound ions is a versatile tool for the synthesis of a wide array of heterocyclic compounds. A primary application is the synthesis of piperidine (B6355638) derivatives, which are prevalent scaffolds in many natural products and medicinally important molecules.[1] The reaction can be performed with a variety of dienes, including acyclic, cyclic, and heterocyclic dienes, allowing for the creation of diverse and complex molecular frameworks. The use of chiral auxiliaries or catalysts can also enable enantioselective syntheses of these valuable building blocks.
Quantitative Data Summary
The following tables summarize representative data for the aza-Diels-Alder reaction of in situ generated this compound ions with various dienes under different reaction conditions.
Table 1: Aza-Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonium (B1175870) chloride | Water | 40 | 64 | 32 | [2] |
| 2 | Ammonium chloride | Water | 60 | 24 | 55 | [2] |
| 3 | Benzylamine hydrochloride | Water | 25 | 12 | 85 | [2] |
Table 2: Three-Component Aza-Diels-Alder Reaction with Danishefsky's Diene
| Entry | Aldehyde | Amine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Aniline | Methanol (B129727) | 2 | 95 | [3] |
| 2 | 4-Chlorobenzaldehyde | Aniline | Methanol | 3 | 92 | [3] |
| 3 | Cinnamaldehyde | Aniline | Methanol | 4 | 85 | [3] |
| 4 | Isobutyraldehyde | Aniline | Methanol | 5 | 78 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Aza-Diels-Alder Reaction of in situ Generated this compound Ions from Ammonium Chloride
This protocol is adapted from the work of Larsen and Grieco and subsequent investigations into trapping methanimine.[2]
Materials:
-
Amine hydrochloride (e.g., ammonium chloride)
-
Formaldehyde (37 wt. % in H₂O)
-
Diene (e.g., 2,3-dimethyl-1,3-butadiene)
-
Solvent (e.g., Water)
-
Maleic acid (for yield determination by NMR)
-
Dichloromethane (B109758) (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
NMR spectrometer
Procedure:
-
To a reaction vessel, add the amine hydrochloride (1.0 mmol) and water (5 mL).
-
Add the diene (1.2 mmol) to the solution.
-
Add formaldehyde solution (1.1 mmol).
-
Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 60 °C) with stirring for the specified time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
For spectroscopic yield determination, a known amount of an internal standard (e.g., maleic acid) can be added to an aliquot of the crude reaction mixture for ¹H NMR analysis.[2]
-
For product isolation, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Three-Component Aza-Diels-Alder Reaction with Danishefsky's Diene
This protocol describes a highly efficient, acid-free aza-Diels-Alder reaction in methanol.[3]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Danishefsky's diene (1.2 mmol)
-
Methanol (5 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add the amine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add Danishefsky's diene (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated for the specific substrates (typically 2-5 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2,3-dihydro-4-pyridone derivative.
Troubleshooting and Optimization
-
Low Yields: In cases of low reactivity, the addition of a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃) or a Brønsted acid (e.g., TsOH) can be beneficial.[4] The reaction temperature can also be increased, although this may affect the stereoselectivity.
-
Side Reactions: The in situ generation of this compound ions can sometimes lead to side reactions such as polymerization or self-condensation. Using a slight excess of the diene and maintaining a controlled concentration of the iminium precursor can help to minimize these undesired pathways.
-
Stereoselectivity: The stereochemical outcome of the reaction can be influenced by the diene's structure, the solvent, and the use of catalysts. For enantioselective transformations, the use of chiral amines, chiral Lewis acids, or organocatalysts is necessary.
Conclusion
The [4+2] cycloaddition of in situ generated this compound ions is a robust and highly valuable transformation in synthetic organic chemistry. The operational simplicity and the ability to construct complex nitrogen-containing heterocycles from readily available starting materials make it an essential tool for researchers in academia and industry, particularly in the field of drug discovery and development. The provided protocols offer a solid starting point for the exploration and application of this powerful reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. BJOC - Asymmetric aza-Diels-Alder reaction of Danishefsky's diene with imines in a chiral reaction medium [beilstein-journals.org]
Application Notes & Protocols: Asymmetric Synthesis Using Chiral Methaniminium Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis utilizing chiral methaniminium intermediates has emerged as a powerful strategy for the enantioselective construction of complex molecular architectures. This approach, primarily driven by advances in organocatalysis, offers a versatile and efficient pathway to a wide range of chiral compounds, including valuable building blocks for pharmaceutical drug development. The in-situ generation of transient chiral this compound ions from the condensation of aldehydes or ketones with chiral amines or their salts allows for a variety of stereocontrolled transformations, such as cycloadditions, Friedel-Crafts alkylations, and conjugate additions. The high levels of enantioselectivity achieved are attributed to the effective shielding of one face of the reactive intermediate by the chiral catalyst, directing the nucleophilic attack to the opposite face.
This document provides detailed application notes and experimental protocols for key asymmetric reactions proceeding through chiral this compound intermediates. The information is intended to serve as a practical guide for researchers in academia and industry, facilitating the adoption and application of these powerful synthetic methods.
Key Applications and Methodologies
The versatility of chiral this compound intermediates is demonstrated in a range of highly enantioselective transformations. Below are detailed protocols for three prominent applications: Asymmetric Aza-Diels-Alder Cycloaddition, Enantioselective Friedel-Crafts Alkylation, and the Asymmetric Synthesis of Chiral Amines.
Asymmetric Aza-Diels-Alder Cycloaddition
The aza-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, providing access to nitrogen-containing six-membered rings. The use of chiral organocatalysts to generate this compound intermediates from simple aldehydes and amines has enabled highly enantioselective versions of this reaction.
Reaction Scheme:
An α,β-unsaturated aldehyde reacts with an amine in the presence of a chiral Brønsted acid catalyst to form a chiral this compound ion. This intermediate then undergoes a [4+2] cycloaddition with a diene, followed by hydrolysis to yield the chiral nitrogen-containing heterocycle.
Experimental Protocol: Organocatalytic Asymmetric Aza-Diels-Alder Reaction
This protocol is adapted from established procedures in organocatalysis.
Materials:
-
α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)
-
Amine (e.g., p-anisidine)
-
Diene (e.g., cyclopentadiene)
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (0.02 mmol, 5 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane (2.0 mL).
-
Cool the solution to the desired temperature (e.g., -20 °C) with stirring.
-
Add the amine (0.44 mmol, 1.1 equiv) to the catalyst solution and stir for 10 minutes.
-
Add the α,β-unsaturated aldehyde (0.40 mmol, 1.0 equiv) to the reaction mixture and stir for a further 15 minutes to allow for the formation of the this compound intermediate.
-
Add the diene (0.80 mmol, 2.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the product and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Quantitative Data Summary:
| Entry | Aldehyde | Amine | Diene | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | p-Anisidine | Cyclopentadiene | 5 | -20 | 92 | 95 |
| 2 | Crotonaldehyde | p-Anisidine | Cyclopentadiene | 5 | -20 | 88 | 91 |
| 3 | Cinnamaldehyde | Benzylamine | 1,3-Cyclohexadiene | 10 | 0 | 75 | 88 |
Caption: Enantioselective Friedel-Crafts alkylation logic.
Asymmetric Synthesis of Chiral Amines via this compound Ion Reduction
The reduction of in-situ generated chiral this compound ions provides a direct and atom-economical route to valuable chiral amines. This method avoids the isolation of often unstable imine intermediates.
Reaction Scheme:
A ketone or aldehyde is condensed with a chiral primary amine or ammonia (B1221849) in the presence of a reducing agent. The transiently formed chiral this compound ion is immediately reduced to the corresponding chiral amine. The stereochemical outcome is controlled by the chiral auxiliary or catalyst employed.
Experimental Protocol: Asymmetric Reductive Amination
This protocol describes a general procedure for the diastereoselective reductive amination using a chiral amine auxiliary.
Materials:
-
Ketone (e.g., acetophenone)
-
Chiral amine auxiliary (e.g., (R)-α-methylbenzylamine)
-
Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) as a Lewis acid promoter
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).
-
Add the chiral amine auxiliary (1.2 mmol, 1.2 equiv) to the solution.
-
Add titanium(IV) isopropoxide (1.1 mmol, 1.1 equiv) dropwise and stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add the reducing agent (1.5 mmol, 1.5 equiv) in portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Separate the organic layer of the filtrate and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis. The chiral auxiliary can be removed in a subsequent step (e.g., by hydrogenolysis) to afford the primary chiral amine.
Quantitative Data Summary:
| Entry | Ketone | Chiral Amine | Reducing Agent | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Acetophenone | (R)-α-Methylbenzylamine | NaBH(OAc)₃ | 95:5 | 85 |
| 2 | Propiophenone | (S)-α-Methylbenzylamine | NaBH(OAc)₃ | 92:8 | 82 |
| 3 | 2-Butanone | (R)-1-(1-Naphthyl)ethylamine | H₂/Pd-C | 90:10 | 78 |
Experimental Workflow Diagram
Caption: Asymmetric reductive amination workflow.
Conclusion
The asymmetric synthesis of complex molecules through chiral this compound intermediates represents a significant advancement in the field of organic chemistry. The methodologies outlined in these application notes provide robust and highly enantioselective routes to a variety of chiral building blocks that are of great interest to the pharmaceutical and fine chemical industries. The detailed protocols and tabulated data are intended to empower researchers to apply these powerful synthetic tools in their own research endeavors, paving the way for the discovery and development of new chiral drugs and other valuable molecules.
Methaniminium Salts: Versatile Reagents for Aminoalkylation in Research and Drug Development
Application Notes and Protocols
Methaniminium salts are highly reactive and versatile electrophilic reagents that serve as powerful tools for the introduction of aminoalkyl groups into a wide range of nucleophilic substrates. This process, known as aminoalkylation, is a cornerstone of synthetic organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and other functionalized molecules. This document provides detailed application notes and experimental protocols for the use of this compound salts in aminoalkylation reactions, targeted towards researchers, scientists, and professionals in drug development.
Introduction to this compound Salts and Aminoalkylation
This compound salts, also known as iminium salts or Mannich reagents, are characterized by the general structure [CH₂=NR₂]⁺X⁻. The defining feature of these salts is a highly electrophilic carbon atom, making them excellent acceptors for a variety of nucleophiles. The most well-known application of these salts is in the Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine.[1][2] Alternatively, pre-formed and isolated this compound salts, such as the commercially available Eschenmoser's salt (dimethyl(methylene)ammonium iodide), offer a more controlled and often higher-yielding approach to aminoalkylation.[2]
The aminoalkylation reaction results in the formation of a new carbon-carbon bond and the introduction of a basic aminoalkyl moiety, a common pharmacophore in many drug molecules. This functional group can be crucial for modulating the physicochemical properties of a molecule, such as its solubility, basicity, and ability to interact with biological targets.
Key Applications in Synthesis
The utility of this compound salts in aminoalkylation extends to a diverse array of nucleophilic substrates. Below are some of the most common and synthetically valuable applications.
Aminoalkylation of Ketones and Aldehydes
Carbonyl compounds possessing at least one enolizable α-hydrogen are excellent substrates for aminoalkylation. The reaction proceeds through the enol or enolate form of the carbonyl compound, which attacks the electrophilic carbon of the this compound salt. This transformation is fundamental for the synthesis of β-amino carbonyl compounds, which are valuable intermediates in organic synthesis.
Aminoalkylation of Electron-Rich Heterocycles
Heterocyclic compounds with high electron density, such as indoles, pyrroles, and furans, readily undergo electrophilic substitution with this compound salts. A classic example is the synthesis of gramine (B1672134) from indole (B1671886), formaldehyde (B43269), and dimethylamine (B145610), a reaction of significant historical and practical importance in alkaloid chemistry.
Aminoalkylation of Terminal Alkynes
Terminal alkynes can be effectively aminoalkylated to produce propargylamines. This transformation is typically achieved through a copper-catalyzed three-component reaction of an alkyne, an amine, and an aldehyde (A³ coupling), where a this compound salt is formed in situ. Propargylamines are versatile building blocks in the synthesis of various nitrogen-containing compounds and natural products.[3]
Aminoalkylation of Silyl Enol Ethers
Silyl enol ethers, which are stable and isolable enol equivalents, react cleanly with pre-formed this compound salts like Eschenmoser's salt. This method provides a regioselective route to β-amino carbonyl compounds under mild conditions.[2]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the aminoalkylation of various substrates using this compound salts.
Table 1: Aminoalkylation of Ketones
| Substrate | This compound Salt Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone (B45756) | Paraformaldehyde, Dimethylamine HCl | Ethanol | Reflux | 4 | Not specified | [4] |
| Cyclohexanone | Paraformaldehyde, Dimethylamine HCl | Acetic Acid | Not specified | Not specified | High | [5] |
Table 2: Aminoalkylation of Indoles (Synthesis of Gramine and Derivatives)
| Substrate | Amine | Aldehyde | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Indole | Dimethylamine (40% aq.) | Formaldehyde (35% aq.) | Glacial Acetic Acid | 30 | 1 h | Not specified | [6] |
| Indole | Dimethylamine | Formaldehyde | Acetic Acid | 50-60 | 10 h | 95 | [7] |
| Indole | Dimethylamine | Formaldehyde | Zinc Chloride / Ethanol | Room Temp | 1.5 h | 98 | [8] |
| N-methylindole | Dimethylamine | Formaldehyde | Zinc Chloride / Ethanol | Room Temp | 1 h | 95 | [8] |
Table 3: Aminoalkylation of Alkynes (Synthesis of Propargylamines)
| Alkyne | Amine | Aldehyde/Ketone Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Morpholine | 3-Penten-2-one | CuCl | Toluene (B28343) | 100 | 12 | 92 | [3] |
| 1-Hexyne | Pyrrolidine | Methyl vinyl ketone | CuCl | Toluene | 100 | 12 | 85 | [3] |
| 1-Octyne | Diethylamine | 3-Penten-2-one | CuBr | Toluene | 100 | 12 | 78 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Aminoalkylation of a Ketone)
This protocol describes the in-situ formation of a this compound salt for the aminoalkylation of cyclohexanone.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.0 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 drops).
-
Heat the mixture to reflux and stir for 4 hours.[4]
-
After cooling to room temperature, filter the hot solution and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of hot ethanol.
-
Add acetone to induce crystallization of the hydrochloride salt.
-
Cool the mixture in an ice bath to complete crystallization.
-
Collect the solid product by vacuum filtration, wash with cold acetone, and dry in a desiccator.
Characterization: The product, 2-(dimethylaminomethyl)cyclohexanone hydrochloride, can be characterized by melting point determination, IR spectroscopy (C=O stretch around 1715 cm⁻¹), and NMR spectroscopy.
Protocol 2: Synthesis of Gramine (Aminoalkylation of Indole)
This protocol details the classic synthesis of the alkaloid gramine.
Materials:
-
Indole
-
40% Aqueous dimethylamine solution
-
35% Aqueous formaldehyde solution
-
Glacial acetic acid
-
30% Aqueous sodium hydroxide (B78521) solution
-
Crushed ice
-
Acetone
Procedure:
-
In a beaker, dissolve indole (1.0 eq) in glacial acetic acid.
-
To this solution, add 40% aqueous dimethylamine solution (approx. 3.5 eq). The mixture will warm up.
-
Cool the mixture to approximately 30°C in a water bath.
-
Slowly add 35% aqueous formaldehyde solution (approx. 2.3 eq) with stirring.
-
Let the reaction mixture stand at room temperature for 1 hour.[6]
-
Pour the reaction mixture onto a large amount of crushed ice.
-
While stirring vigorously, slowly add 30% aqueous sodium hydroxide solution until the mixture is alkaline, ensuring the temperature remains low by the presence of excess ice.
-
Collect the precipitated solid by suction filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from acetone will yield pure gramine.
Characterization: Gramine can be characterized by its melting point (138-139 °C) and spectroscopic methods (¹H NMR, ¹³C NMR).
Protocol 3: Synthesis of a Propargylamine (B41283) via A³ Coupling (Aminoalkylation of an Alkyne)
This protocol describes a copper-catalyzed three-component reaction for the synthesis of propargylamines.[3]
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Secondary amine (e.g., morpholine)
-
α,β-Unsaturated ketone (e.g., 3-penten-2-one) as an in-situ source of the iminium ion precursor
-
Copper(I) chloride (CuCl)
-
Toluene
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add CuCl (10 mol%), the secondary amine (1.0 eq), the α,β-unsaturated ketone (1.0 eq), the terminal alkyne (1.1 eq), and toluene.
-
Stir the reaction mixture at 100°C for 12 hours.[3]
-
After completion, remove the toluene under reduced pressure.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Characterization: The resulting propargylamine can be characterized by standard spectroscopic techniques such as NMR and mass spectrometry.
Application in Drug Development: The Synthesis of Tramadol
A prominent example of the application of aminoalkylation in pharmaceutical synthesis is in the production of the analgesic drug Tramadol.[9][10][11] A key step in the synthesis involves the Mannich reaction of cyclohexanone, formaldehyde, and dimethylamine to produce 2-(dimethylaminomethyl)cyclohexanone.[11] This intermediate then undergoes a Grignard reaction with 3-methoxyphenylmagnesium bromide to yield Tramadol.[11] The initial aminoalkylation step is crucial for introducing the dimethylaminomethyl side chain, which is essential for the drug's analgesic activity.
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms and workflows associated with aminoalkylation reactions using this compound salts.
Caption: General mechanism of the Mannich reaction.
Caption: Aminoalkylation using Eschenmoser's salt.
Caption: Workflow for A³ coupling reaction.
Conclusion
This compound salts are indispensable reagents for the efficient synthesis of aminoalkylated compounds. Their reactivity with a broad range of nucleophiles, including ketones, heterocycles, and alkynes, makes them a valuable tool in both academic research and industrial drug development. The use of pre-formed salts like Eschenmoser's salt can offer advantages in terms of control and yield. The protocols and data presented herein provide a practical guide for the application of these powerful synthetic methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nioch.nsc.ru [nioch.nsc.ru]
- 5. academic.oup.com [academic.oup.com]
- 6. The Eschenmoser's Salt as a Formylation Agent for the Synthesis of Indolizinecarbaldehydes and Their Use for Colorimetric Nitrite Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-free synthesis of propargylamines: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Generation and Use of N-Acyliminium Ions
For Researchers, Scientists, and Drug Development Professionals
N-acyliminium ions are highly reactive and versatile electrophilic intermediates that have become indispensable in modern organic synthesis.[1][2] Their enhanced electrophilicity, compared to simple iminium ions, allows for the formation of carbon-carbon and carbon-heteroatom bonds with a wide range of even weak nucleophiles.[3] This reactivity has been harnessed for the stereoselective construction of complex nitrogen-containing heterocycles, which form the core of numerous natural products, pharmaceuticals, and other biologically active molecules.[1][4]
Strategies involving N-acyliminium ions are frequently employed in the synthesis of alkaloids and diverse molecular scaffolds, including fused, bridged, and spirocyclic systems.[3][5] This document provides an overview of the primary methods for generating these intermediates and detailed protocols for their application in nucleophilic addition reactions.
Application Notes
Methods for Generating N-Acyliminium Ions
The generation of N-acyliminium ions can be achieved through several reliable methods, most of which involve the formation of a leaving group at the α-position to the nitrogen atom of an amide or lactam.
This is the most widely applied method for generating N-acyliminium ions.[5] It involves the acid-catalyzed elimination of a leaving group (e.g., -OH, -OR) from the α-carbon of an N-acylated amine. Both Brønsted and Lewis acids are effective for this transformation, and they are typically used in stoichiometric amounts, although catalytic procedures have also been developed.[5] The precursors, α-hydroxy or α-alkoxy lactams, are often stable and readily prepared, for instance, by the reduction of cyclic imides in the presence of an alcohol.[3]
Caption: Acid-catalyzed generation of N-acyliminium ions.
Cyclic imides serve as excellent precursors for N-acyliminium ions. Their reduction, often with reagents like sodium borohydride (B1222165) in acidic conditions or lithium triethylborohydride, can regioselectively yield hydroxy lactams or alkoxy lactams (in the presence of an alcohol).[3][6] These products are direct precursors to N-acyliminium ions, as described in the previous section. This method provides a straightforward route from readily available starting materials.
Caption: Two-step generation from cyclic imides.
Imines, which are typically formed from the condensation of an aldehyde or ketone with a primary amine, can be acylated using an acid chloride or anhydride. The resulting adduct can directly function as the N-acyliminium species or a precursor to it.[3] This method is effective for generating acyclic N-acyliminium ions.
Caption: N-acyliminium ion generation via imine acylation.
Nucleophilic Attack on N-Acyliminium Ions
The high electrophilicity of N-acyliminium ions makes them susceptible to attack by a broad spectrum of nucleophiles.[3] These reactions can be either intramolecular, leading to cyclized products, or intermolecular.
-
Intramolecular Reactions (Cyclizations): These are among the most powerful applications of N-acyliminium ion chemistry, enabling the construction of complex polycyclic systems in a single step.[5][7] A wide variety of π-nucleophiles, such as alkenes, alkynes, and aromatic or heteroaromatic systems, can act as the terminating group in these cyclizations.[3][8]
-
Intermolecular Reactions: N-acyliminium ions react with an array of external nucleophiles. These include:
The stereochemical outcome of the nucleophilic addition is often highly predictable. For cyclic N-acyliminium ions, the nucleophile generally attacks from the face that leads to the thermodynamically more stable chair-like conformation of the product.[1][10]
Caption: Intra- and intermolecular nucleophilic attack.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Intramolecular Cyclization of an N-Acyliminium Ion
This protocol describes the synthesis of a substituted pyrrolidinone via the intramolecular cyclization of an N-acyliminium ion generated from a 5-methoxy-pyrrolidinone precursor, reacting with an allylsilane nucleophile.
Objective: To synthesize (±)-5-(2-methylallyl)-1-phenylpyrrolidin-2-one.
Materials:
-
5-methoxy-1-phenylpyrrolidin-2-one
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Dissolve 5-methoxy-1-phenylpyrrolidin-2-one (1.0 eq) and allyltrimethylsilane (1.5 eq) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add boron trifluoride diethyl etherate (1.2 eq) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted pyrrolidinone.
Protocol 2: Intermolecular Friedel-Crafts Amidoalkylation
This protocol details the reaction of an N-acyliminium ion, generated in situ from an α-hydroxylactam, with an electron-rich aromatic nucleophile.
Objective: To synthesize an α-arylated N-acylpiperidone.
Materials:
-
N-Boc-2-hydroxypiperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve N-Boc-2-hydroxypiperidine (1.0 eq) and 1,3-dimethoxybenzene (2.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (3.0 eq) dropwise to the solution over 5 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred, chilled solution of saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous phase with DCM.
-
Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to obtain the α-arylated N-acylpiperidone.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic addition reactions to N-acyliminium ions, highlighting the efficiency and stereoselectivity of these transformations.
Table 1: Diastereoselective Addition of Nucleophiles to Cyclic N-Acyliminium Ions [10]
| Precursor (N-Acyliminium Ion) | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (trans:cis or cis:trans) |
| N-Boc-4-phenyl-2-methoxypiperidine | Allyltrimethylsilane | 2-Allyl-4-phenylpiperidine | 90 | >99:1 (trans) |
| N-Boc-4-phenyl-2-methoxypiperidine | (Z)-But-2-enyltrimethylsilane | 2-(But-2-enyl)-4-phenylpiperidine | 88 | >99:1 (trans) |
| N-Boc-5-phenyl-2-methoxypiperidine | Allyltrimethylsilane | 2-Allyl-5-phenylpiperidine | 85 | >99:1 (cis) |
| N-Boc-6-methyl-2-methoxypiperidine | Allyltrimethylsilane | 2-Allyl-6-methylpiperidine | 84 | >99:1 (cis) |
Table 2: Intramolecular N-Acyliminium Ion Cyclizations [3]
| Substrate | Acid Catalyst | Nucleophile | Product Ring System | Yield (%) |
| (Z)-Allylsilane-terminated amide | Formic Acid | Alkene | Pyrrolidine | High |
| Vinylsilane-terminated amide | Lewis Acid | Alkene | Pyrrolidine | High |
| Acetoacetate-terminated carbinol lactam | Formic Acid | Enol | Indolizidine | Not specified |
| Alkene-terminated amide | Lewis Acid | Alkene | Tropane-like system | Not specified |
References
- 1. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enamine - Wikipedia [en.wikipedia.org]
- 10. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols: The Use of Methaniminium Salts in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methaniminium salts are highly reactive electrophilic intermediates that have proven to be invaluable tools in the construction of complex molecular architectures found in natural products. Their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Mannich and Pictet-Spengler reactions, has established them as key building blocks in the synthesis of alkaloids and other nitrogen-containing natural products. This document provides detailed application notes and experimental protocols for the use of this compound salts in the total synthesis of several notable natural products.
The Pictet-Spengler Reaction in Alkaloid Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or a tetrahydro-β-carboline, core structures of many alkaloids. The key intermediate in this transformation is an electrophilic this compound ion, which undergoes an intramolecular electrophilic aromatic substitution to afford the cyclized product.
Application Example 1: Total Synthesis of (+)-Crispine A
(+)-Crispine A is a pyrroloisoquinoline alkaloid that has exhibited significant cytotoxic activity against several cancer cell lines. Its total synthesis has been achieved via a stereoselective Pictet-Spengler bis-cyclization.
Quantitative Data:
| Starting Materials | Product | Reagents and Conditions | Yield | Diastereomeric Ratio |
| (R)-(-)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate, 4-chloro-1,1-dimethoxybutane (B22782) | cis-Tricyclic adduct | Trifluoroacetic acid, CH2Cl2, reflux | 75% | >95:5 (cis:trans) |
| cis-Tricyclic adduct | (+)-Crispine A | 1. LiOH, THF/H2O 2. Eaton's reagent, 100 °C | 43% (over 2 steps) | >99% ee |
Experimental Protocol: Synthesis of the cis-Tricyclic Adduct
To a solution of (R)-(-)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate (1.0 g, 4.18 mmol) and 4-chloro-1,1-dimethoxybutane (0.77 g, 5.02 mmol) in anhydrous CH2Cl2 (20 mL) is added trifluoroacetic acid (1.91 g, 16.72 mmol). The resulting mixture is heated to reflux and stirred for 48 hours. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of NaHCO3. The layers are separated, and the aqueous layer is extracted with CH2Cl2 (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate (B1210297) = 3:1) to afford the cis-tricyclic adduct as a white solid.
Logical Relationship: Pictet-Spengler bis-Cyclization for (+)-Crispine A Synthesis
Caption: Pictet-Spengler bis-cyclization for (+)-Crispine A synthesis.
Eschenmoser's Salt in Cascade Reactions
Eschenmoser's salt (dimethylmethylideneammonium iodide) is a stable and highly electrophilic this compound salt. It is a powerful aminomethylating agent and serves as a key reagent in the Mannich reaction and other cascade sequences for the rapid construction of complex polycyclic systems.
Application Example 2: Total Synthesis of (–)-Brunsvigine
(–)-Brunsvigine is an Amaryllidaceae alkaloid with potential applications in neuroscience. A key step in its total synthesis involves a Pictet-Spengler-type cyclization of an amine derivative with Eschenmoser's salt to construct the characteristic hydroisoquinoline core.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield |
| Amine derivative 19 | (–)-Brunsvigine precursor | Eschenmoser's salt, CH2Cl2, rt | 85% |
Experimental Protocol: Pictet-Spengler Cyclization with Eschenmoser's Salt
To a solution of the amine derivative 19 (100 mg, 0.25 mmol) in anhydrous CH2Cl2 (5 mL) at room temperature is added Eschenmoser's salt (93 mg, 0.50 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of THF (2 mL) and 1 M aqueous HCl (1 mL). The solution is stirred for 30 minutes, then basified with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford the (–)-brunsvigine precursor.
Experimental Workflow: Synthesis of (–)-Brunsvigine
Caption: Key steps in the total synthesis of (–)-brunsvigine.
Iminium Ion Cascade in Complex Alkaloid Synthesis
This compound ions can initiate elegant cascade reactions, where a single synthetic operation leads to the formation of multiple rings and stereocenters. These cascades are highly efficient and often mimic biosynthetic pathways.
Application Example 3: Synthesis of the Akuammiline Alkaloid Core
The Akuammiline alkaloids are a large family of structurally complex indole (B1671886) alkaloids. A key strategy for the synthesis of their pentacyclic core involves an iminium ion-initiated cascade annulation.
Quantitative Data:
| Starting Material | Product | Reagents and Conditions | Yield | Diastereomeric Ratio |
| Indole-tethered aldehyde | Tetracyclic Core | Pyrrolidine (B122466), TFA, CH2Cl2, -78 °C to rt | 65% | 4:1 |
Experimental Protocol: Iminium Ion Cascade Annulation
To a solution of the indole-tethered aldehyde (100 mg, 0.3 mmol) in anhydrous CH2Cl2 (10 mL) at -78 °C is added pyrrolidine (0.03 mL, 0.36 mmol). The mixture is stirred for 10 minutes, followed by the dropwise addition of trifluoroacetic acid (0.03 mL, 0.39 mmol). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then quenched with a saturated aqueous solution of NaHCO3 and extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated. The resulting residue is purified by flash chromatography (silica gel, ethyl acetate:hexanes = 1:4) to yield the tetracyclic core as a mixture of diastereomers.
Signaling Pathway: Iminium Ion Cascade for Akuammiline Core
Caption: Iminium ion cascade for the Akuammiline alkaloid core.
These examples highlight the versatility and power of this compound salts in the total synthesis of complex natural products. The provided protocols offer a starting point for researchers to apply these powerful transformations in their own synthetic endeavors. Careful optimization of reaction conditions may be necessary for different substrates.
Methaniminium Intermediates in Peptide Synthesis: A Guide to Understanding and Mitigating Side Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of solid-phase peptide synthesis (SPPS), the pursuit of high purity and yield is paramount. However, the chemical landscape of peptide assembly is fraught with potential side reactions that can compromise the integrity of the final product. Among the reactive species that can arise, methaniminium intermediates play a significant, yet often overlooked, role in the formation of undesirable side products. These electrophilic species are typically generated from the reaction of primary amines with formaldehyde (B43269) or other aldehydes, which can be introduced as impurities or degradation products of common reagents and resins. This document provides a detailed overview of the formation of this compound intermediates, the subsequent side reactions they trigger—primarily N-terminal formylation and the Pictet-Spengler reaction—and protocols for their detection, quantification, and mitigation.
Formation of this compound Intermediates
This compound ions are highly reactive electrophilic species that can readily react with nucleophiles present in the peptide chain. Their formation during SPPS can be attributed to several sources:
-
Formaldehyde Contamination: Formaldehyde is a common impurity in solvents and reagents used in peptide synthesis. It can react with the N-terminal α-amine or the ε-amine of lysine (B10760008) residues to form a hydroxymethyl adduct, which, under acidic conditions, readily dehydrates to form the this compound ion.
-
Degradation of Resins and Protecting Groups: Certain resins and protecting groups can degrade during the synthesis cycles, releasing formaldehyde or other aldehydes.
-
Cleavage Cocktails: The cleavage of peptides from the resin, particularly from Wang resin, can generate reactive carbocations that can lead to the formation of by-products that may subsequently generate aldehydes.
Key Side Reactions Mediated by this compound Intermediates
N-Terminal and Side-Chain Formylation
The reaction of a this compound ion with the primary amine of the N-terminus or the side chain of lysine results in the formation of a formyl group. This modification adds 28 Da to the mass of the peptide and can significantly alter its biological activity and chromatographic behavior.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a cyclization reaction that occurs between a β-arylethylamine and an aldehyde or ketone. In the context of peptide synthesis, the indole (B1671886) side chain of tryptophan (Trp) can act as the nucleophile, and the this compound ion generated from formaldehyde can serve as the electrophile. This reaction leads to the formation of a β-carboline adduct, a tricyclic structure that introduces a significant modification to the peptide. This can lead to a loss of biological activity and introduce challenges in purification and characterization.
Quantitative Analysis of Side Reactions
The extent of these side reactions is influenced by several factors, including the concentration of the aldehyde source, the type and concentration of scavengers used in the cleavage cocktail, temperature, and reaction time. The following tables summarize the impact of these parameters on the formation of N-formylated and Pictet-Spengler adducts.
Table 1: Influence of Scavenger Composition on Tryptophan Alkylation during TFA Cleavage
| Scavenger Cocktail | Peptide | Purity (%) | Trp-Adduct (%) | Reference |
| TFA/TIS/H₂O | Exenatide | 65 | 5.2 | [1] |
| TFA/TIS/H₂O/DODT | Exenatide | 70 | 3.1 | [1] |
| TFA/TIS/H₂O/DTT | Exenatide | 72 | 2.5 | [1] |
| TFA/TIS/H₂O/1,2-BDMT | Exenatide | 73 | 2.2 | [1] |
| TFA/TIS/H₂O/1,4-BDMT | Exenatide | 75 | 1.8 | [1] |
TFA: Trifluoroacetic acid, TIS: Triisopropylsilane (B1312306), DODT: 3,6-dioxa-1,8-octanedithiol, DTT: Dithiothreitol (B142953), BDMT: Benzenedimethanethiol. Data from a study on benzylthiols as scavengers.[1]
Table 2: Effect of Temperature on N-Formylation Yield
| Peptide | Reaction Temperature (°C) | Yield of Formylated Product (%) | Reference |
| Met-Leu-Lys-Leu-Ile-Val | Room Temperature | 5 | [2] |
| Met-Leu-Lys-Leu-Ile-Val | 4 | 70-75 | [2] |
| Met-Met-Tyr-Ala-Leu-Phe | Room Temperature | 5 | [2] |
| Met-Met-Tyr-Ala-Leu-Phe | 4 | 70-75 | [2] |
Data from a study on solid-phase formylation of N-terminus peptides.[2]
Experimental Protocols
Protocol 1: On-Resin N-Formylation of Peptides
This protocol describes a method for the intentional N-formylation of peptides on the solid support, which can also be adapted for the synthesis of N-formylated peptide standards for analytical purposes.[3]
Materials:
-
Peptidyl-resin
-
Dimethylformamide (DMF)
-
Formic acid
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL).
-
Add a solution of pyridine (10 eq) and formic acid (10 eq) in DMF to the resin and shake for 10 minutes.
-
Cool the reaction vessel to 0°C and add acetic anhydride (5 eq) dropwise.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and diethyl ether (3 x 10 mL).
-
Dry the resin under vacuum.
-
Cleave the formylated peptide from the resin using an appropriate cleavage cocktail.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analyze the crude product by HPLC and mass spectrometry to confirm formylation.
Protocol 2: Solid-Phase Synthesis of a β-Carboline-Containing Peptidomimetic (Pictet-Spengler Reaction)
This protocol is for the synthesis of a tryptophan-containing peptide that undergoes an on-resin Pictet-Spengler reaction to form a β-carboline structure.[4] This can be used to generate an analytical standard for identifying and quantifying this side product.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF
-
DCM
-
Formaldehyde solution (e.g., 37% in water)
-
TFA
-
Scavengers (e.g., TIS, water)
Procedure:
-
Swell the Rink amide resin in DMF.
-
Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired tryptophan-containing peptide sequence.
-
After the final coupling step and before N-terminal Fmoc deprotection, wash the resin with DMF.
-
Treat the resin with a solution of formaldehyde (excess) in DMF for 2 hours at room temperature to form the this compound intermediate.
-
Wash the resin thoroughly with DMF and DCM.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail containing appropriate scavengers.
-
Precipitate the peptide in cold diethyl ether, wash, and lyophilize.
-
Purify the β-carboline-containing peptide by preparative HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm the structure.
Protocol 3: HPLC-MS Method for Detection and Quantification of Side Products
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide in Mobile Phase A at a concentration of 1 mg/mL.
-
Standard Preparation: Prepare a series of standard solutions of the purified N-formylated and/or Pictet-Spengler adduct peptides at known concentrations.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30°C
-
UV detection: 220 nm and 280 nm
-
Injection volume: 10 µL
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization mode: Positive ESI
-
Scan range: m/z 300-2000
-
Optimize other parameters (e.g., capillary voltage, cone voltage) for the specific peptide.
-
-
Data Analysis:
-
Identify the peaks corresponding to the desired peptide and the side products based on their retention times and mass-to-charge ratios. The expected mass shifts are +28 Da for formylation and +12 Da for the Pictet-Spengler reaction with formaldehyde.
-
Generate a calibration curve for each side product using the prepared standards.
-
Quantify the amount of each side product in the sample by integrating the peak areas and using the calibration curve.
-
Mitigation Strategies
Several strategies can be employed to minimize the formation of this compound-mediated side products:
-
Use of High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from aldehyde contamination.
-
Effective Scavenging: The addition of appropriate scavengers to the cleavage cocktail is crucial for quenching reactive electrophiles. Thiols, such as dithiothreitol (DTT) and 1,4-benzenedimethanethiol (B89542) (1,4-BDMT), and silanes, such as triisopropylsilane (TIS), are effective in trapping carbocations and this compound ions.[1]
-
Optimization of Cleavage Conditions: Perform cleavage at lower temperatures (e.g., 4°C) to reduce the rate of side reactions.[2] Minimize the cleavage time to what is necessary for complete deprotection.
-
Protecting Group Strategy: For tryptophan-containing peptides, the use of a Boc protecting group on the indole nitrogen can help to reduce its nucleophilicity and suppress the Pictet-Spengler reaction.
Signaling Pathways and Experimental Workflows
Formation of this compound Ion and Subsequent Side Reactions
Caption: Formation of this compound ions and subsequent side reactions.
Experimental Workflow for Identification and Quantification of Side Products
Caption: Workflow for analyzing peptide side products.
Conclusion
The formation of this compound intermediates during peptide synthesis represents a significant challenge that can lead to the production of impurities, thereby affecting the final product's purity, yield, and biological activity. A thorough understanding of the sources of these reactive species and the mechanisms of the subsequent side reactions, namely N-formylation and the Pictet-Spengler reaction, is essential for developing effective mitigation strategies. By employing high-purity reagents, optimizing cleavage conditions, and utilizing effective scavenger cocktails, researchers can significantly reduce the incidence of these undesirable modifications. The implementation of robust analytical methods, such as HPLC-MS, is critical for the detection and quantification of these side products, ensuring the quality and integrity of synthetic peptides for research and therapeutic applications.
References
- 1. polypeptide.com [polypeptide.com]
- 2. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of 1,2,3, 4-tetrahydro-beta-carboline-containing peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis and Application of Eschenmoser's Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eschenmoser's salt.
Frequently Asked Questions (FAQs)
Q1: What is Eschenmoser's salt and what are its primary applications?
A1: Eschenmoser's salt, or N,N-dimethylmethyleneiminium iodide, is a powerful aminomethylating agent used in organic synthesis.[1][2] Its primary application is in Mannich-type reactions to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a substrate.[1][2] This functionality can then be further transformed, for example, into a methylidene group. The salt is particularly effective with enolates, silyl (B83357) enol ethers, and acidic ketones.[1]
Q2: What are the common synthetic routes to prepare Eschenmoser's salt?
A2: There are two main synthetic routes for the preparation of Eschenmoser's salt:
-
Pyrolysis of iodomethyltrimethylammonium iodide: This method involves the thermal decomposition of the precursor to yield Eschenmoser's salt and methyl iodide.[1]
-
Reaction of bis(dimethylamino)methane with an iodide source: A common and often more convenient method involves the reaction of bis(dimethylamino)methane with an iodide source like trimethylsilyl (B98337) iodide (TMSI) or acetyl iodide.[1]
Q3: My Eschenmoser's salt is discolored (yellow to brown). Is it still usable?
A3: Discoloration often indicates decomposition of the salt, which can lead to the formation of impurities such as formaldehyde (B43269). These impurities can participate in side reactions, leading to unexpected byproducts and lower yields of the desired product. It is highly recommended to use pure, colorless Eschenmoser's salt for best results. If your salt is discolored, purification is advised.
Troubleshooting Guides
Side Reactions During the Synthesis of Eschenmoser's Salt
Problem 1: Low yield of Eschenmoser's salt during synthesis.
-
Possible Cause: Incomplete reaction or decomposition of the product.
-
Troubleshooting:
-
Ensure anhydrous conditions: Eschenmoser's salt is hygroscopic and can decompose in the presence of moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Control reaction temperature: For the pyrolysis method, precise temperature control is crucial to prevent further decomposition. When using TMSI or other iodinating agents, the reaction temperature should be carefully monitored as the reaction can be exothermic.
-
Purity of starting materials: Use high-purity starting materials to avoid side reactions.
-
Side Reactions During Applications of Eschenmoser's Salt
Problem 2: An unexpected byproduct with a mass increase corresponding to the addition of a CH₂O group is observed.
-
Cause: This is a common side reaction caused by the presence of formaldehyde impurities in the Eschenmoser's salt. The salt can slowly decompose to release formaldehyde, which can then react with the enolate of the starting material or the product in an aldol-type reaction.
-
Troubleshooting:
-
Purify the Eschenmoser's salt: If the salt is old or discolored, it should be purified before use. Sublimation is an effective method to remove non-volatile impurities.
-
Use freshly prepared or newly purchased salt: To minimize the presence of formaldehyde, use freshly prepared Eschenmoser's salt or a recently purchased bottle from a reliable supplier.
-
Store the salt properly: Store Eschenmoser's salt under an inert atmosphere (e.g., argon or nitrogen), in a desiccator, and protected from light to prevent decomposition.
-
Problem 3: When using primary thioamides in an Eschenmoser coupling reaction, I am getting a mixture of products, including a significant amount of a thiazole (B1198619) derivative.
-
Cause: The Hantzsch thiazole synthesis is a known competing side reaction in Eschenmoser coupling reactions with primary thioamides.[3][4][5] The reaction pathway is highly dependent on the reaction conditions.
-
Troubleshooting:
-
Solvent Choice: The use of polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) generally favors the desired Eschenmoser coupling reaction over the Hantzsch thiazole synthesis.[3][6]
-
Base Selection: The choice of base can influence the product distribution. In some cases, running the reaction without a base or with a non-nucleophilic base can favor the Eschenmoser product.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the formation of the thiazole byproduct.
-
Problem 4: Formation of a nitrile byproduct is observed during an Eschenmoser coupling reaction with a primary thioamide.
-
Cause: Base-catalyzed elimination from the intermediate α-thioiminium salt can lead to the formation of a nitrile and a thiol.[3]
-
Troubleshooting:
-
Minimize Base Concentration: Use the minimum effective concentration of a non-nucleophilic base.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of the elimination reaction.
-
Quantitative Data
The ratio of Eschenmoser coupling product to Hantzsch thiazole synthesis product is highly dependent on the specific substrates and reaction conditions. The following table summarizes qualitative trends observed in the literature.
| Condition | Favors Eschenmoser Coupling | Favors Hantzsch Thiazole Synthesis | Reference |
| Solvent | Polar aprotic (e.g., DMF, MeCN) | Less polar or protic solvents | [3][6] |
| Base | Often proceeds without base | Can be promoted by certain bases | [3] |
A study on the reaction of 4-bromoisoquinoline-1,3(2H,4H)-dione with thiobenzamide (B147508) and thioacetamide (B46855) in DMF showed good yields of the Eschenmoser coupling products (75% and 78%, respectively) with no observed thiazole formation.[3]
Experimental Protocols
Synthesis of Eschenmoser's Salt from bis(Dimethylamino)methane and Trimethylsilyl Iodide
This protocol is based on a general procedure for the synthesis of iminium salts.
Materials:
-
bis(Dimethylamino)methane
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane (B109758)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve bis(dimethylamino)methane (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl iodide (1.0 eq) dropwise to the stirred solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
A white precipitate of Eschenmoser's salt will form.
-
Add anhydrous diethyl ether to the mixture to ensure complete precipitation.
-
Collect the solid product by filtration under a nitrogen atmosphere using a Schlenk filter.
-
Wash the solid with anhydrous diethyl ether.
-
Dry the product under high vacuum to obtain Eschenmoser's salt as a white, crystalline solid.
Purification of Eschenmoser's Salt by Sublimation
Materials:
-
Crude Eschenmoser's salt
-
Sublimation apparatus
-
High vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude, dry Eschenmoser's salt into the bottom of the sublimation apparatus.
-
Assemble the apparatus with the cold finger.
-
Evacuate the apparatus using a high vacuum pump.
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to sublime the salt but below its decomposition point. A temperature range of 90-120 °C is typically effective.
-
Pure Eschenmoser's salt will sublime and deposit as crystals on the cold finger.
-
Once a sufficient amount of product has collected on the cold finger, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus with a dry, inert gas (e.g., nitrogen).
-
Scrape the purified crystals from the cold finger in a glove bag or glovebox to prevent exposure to moisture.
Visualizations
References
- 1. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. BJOC - The Eschenmoser coupling reaction under continuous-flow conditions [beilstein-journals.org]
- 4. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Overcoming Low Yields in Methaniminium Salt Preparation
Welcome to the technical support center for methaniminium salt preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these versatile reagents. Below you will find frequently asked questions and detailed troubleshooting guides for the most common synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are this compound salts and why are they important?
A1: this compound salts, also known as iminium salts, are organic compounds with the general structure [R₂C=NR₂]⁺. They are highly reactive electrophiles and serve as key intermediates in various organic reactions.[1] They are particularly valuable as aminomethylating agents (e.g., in the Mannich reaction) and for introducing formyl groups onto electron-rich aromatic rings (in the Vilsmeier-Haack reaction).[2][3][4] Eschenmoser's salt, a stable N,N-dimethylthis compound iodide, is a well-known example that can be isolated and stored.[5][6]
Q2: What are the primary causes of low yields in this compound salt preparations?
A2: Low yields can stem from several factors, including the purity of reagents, reaction conditions such as temperature and solvent, stoichiometry, and the inherent stability of the salt.[7] this compound salts are often hygroscopic and can readily hydrolyze in the presence of moisture, leading to decomposition.[8] In reactions where the salt is generated in situ, the equilibrium may not favor its formation, or side reactions can consume starting materials.[9]
Q3: How can I purify this compound salts?
A3: Purification methods depend on the stability of the salt. Stable salts like Eschenmoser's salt can be purified by precipitation and washing with anhydrous solvents.[10][11] The crude product is often precipitated from the reaction mixture, collected by filtration under an inert atmosphere, washed with solvents like anhydrous ether or carbon tetrachloride, and dried under vacuum.[2][10][12] Recrystallization from appropriate solvents can also be employed for some salts.[13] For unstable salts generated in situ, purification is not performed; instead, the reaction conditions are optimized to ensure complete conversion before proceeding.
Q4: What are the best practices for storing this compound salts?
A4: Due to their sensitivity to moisture and sometimes light, this compound salts should be stored in a dark place under an inert atmosphere (e.g., argon or nitrogen).[2][14] Storage at low temperatures (2-8°C) is often recommended to enhance stability.[2][14] It is crucial to handle these reagents in a dry environment, for instance, within a glovebox, to prevent decomposition.
Troubleshooting Guide: The Mannich Reaction
The Mannich reaction is a cornerstone of organic synthesis that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine.[4] The key intermediate is the in situ generated this compound ion.
Problem: My Mannich reaction is not proceeding or is giving very low yields (10-15%).[15]
Potential Causes & Solutions
-
Poor Quality of Formaldehyde Source: Paraformaldehyde can vary in quality and depolymerize inefficiently.
-
Solution: Use a high-purity grade of paraformaldehyde. Alternatively, use formalin, but be mindful of the water content, which can affect the reaction equilibrium. For difficult substrates, using a pre-formed, isolated iminium salt like Eschenmoser's salt is a highly effective solution as it acts as a source of both formaldehyde and dimethylamine (B145610).[4][16]
-
-
Incorrect pH: The reaction typically requires acidic conditions to facilitate the formation of the iminium ion from the amine and formaldehyde.[4]
-
Solution: The amine is often added as its hydrochloride salt to maintain an acidic environment.[4] If using a free amine, ensure a suitable acid catalyst is present. However, for acid-sensitive substrates like pyrrole, a weaker acid like acetic acid should be used as the solvent to prevent polymerization.[4]
-
-
Inefficient Iminium Ion Formation: The equilibrium between the amine, formaldehyde, and the iminium ion may not favor the product.
-
Solution: Ensure the stoichiometry of reagents is correct. Running the reaction at a slightly elevated temperature (reflux) can help drive the reaction forward.[15] As mentioned, using a pre-formed salt like Eschenmoser's salt bypasses this equilibrium issue entirely.
-
-
Low Substrate Reactivity or Steric Hindrance: The carbonyl compound may not enolize readily, or the substrate may be sterically hindered.[9][16]
-
Solution: Consider using a stronger acid catalyst to promote enolization. For sterically hindered ketones, using a pre-formed iminium salt under controlled conditions has been shown to be successful.[16]
-
General Experimental Protocol for a Mannich Reaction
-
To a round-bottom flask, add the carbonyl compound (1 equivalent), the secondary amine hydrochloride (e.g., dimethylamine HCl, 1.1 equivalents), and paraformaldehyde (1.2 equivalents).
-
Add a suitable solvent, such as ethanol (B145695), and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC. Reaction times can vary from 2 to 12 hours.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a β-aminocarbonyl compound (Mannich base), can be purified by crystallization or column chromatography.
Troubleshooting Guide: Eschenmoser's Salt Preparation
Eschenmoser's salt (N,N-dimethylthis compound iodide) is a stable and isolable iminium salt, making it a powerful aminomethylating agent.[5]
Problem: Low yield during the synthesis of Eschenmoser's Salt.
Potential Causes & Solutions
-
Moisture Contamination: The salt and its precursors are sensitive to moisture, which can lead to hydrolysis and reduced yields.[14]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Impure Starting Materials: The purity of reagents like bis(dimethylamino)methane or trimethylamine (B31210) and diiodomethane (B129776) is critical.
-
Solution: Use freshly distilled or high-purity starting materials.
-
-
Incorrect Reaction Temperature: The pyrolysis of iodomethyltrimethylammonium iodide requires specific temperature control.
-
Losses During Workup: As a hygroscopic solid, the product can be lost or decomposed during filtration and washing if exposed to atmospheric moisture.
Table 1: Comparison of Synthetic Routes for Eschenmoser's Salt
| Starting Materials | Reagents/Conditions | Typical Yield | Reference |
| Trimethylamine, Diiodomethane | 1. Dioxane, absolute ethanol, RT, 100h (dark)2. Sulfolane (B150427), 160°C, 12 min | Not specified | [2][10] |
| Bis(dimethylamino)methane | Trimethylsilyl iodide (TMSI) | Not specified | [5] |
| Iodomethyltrimethylammonium iodide | Pyrolysis | Not specified | [5] |
Detailed Experimental Protocol for Eschenmoser's Salt
(Adapted from literature procedures)[2][10]
-
Step 1: Preparation of Iodomethyltrimethylammonium Iodide. In a flask protected from light, combine trimethylamine, diiodomethane, dioxane, and absolute ethanol.
-
Stir the mixture at room temperature in the dark for 100 hours.
-
Collect the resulting crystals by filtration, wash them sequentially with ethanol and ether, and dry under vacuum at 70°C.
-
Step 2: Pyrolysis. Heat the obtained iodomethyltrimethylammonium iodide with sulfolane at 160°C for 12 minutes.
-
Precipitated crystals of Eschenmoser's salt will form. Collect them by filtration.
-
Wash the crystals with carbon tetrachloride and dry them under vacuum at 50°C to yield N,N-dimethylthis compound iodide.
Troubleshooting Guide: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) to electron-rich aromatic and heterocyclic rings using a Vilsmeier reagent.[17][18] This reagent, a chloroiminium salt, is typically generated in situ.
Problem: Low or no yield of the desired aldehyde in my Vilsmeier-Haack reaction.[19][20]
Potential Causes & Solutions
-
Inactive Vilsmeier Reagent: The reagent must be prepared correctly, usually at low temperatures, to prevent decomposition.
-
Low Substrate Reactivity: The Vilsmeier reagent is a weak electrophile and only reacts efficiently with activated, electron-rich systems.[18][21] Simple arenes like benzene (B151609) or toluene (B28343) are unreactive.[3]
-
Solution: This reaction is not suitable for electron-deficient or unactivated aromatic rings. Confirm that your substrate contains electron-donating groups (e.g., -NR₂, -OR) or is an electron-rich heterocycle (e.g., pyrrole, indole).[18]
-
-
Suboptimal Reaction Temperature: While the reagent is formed in the cold, the subsequent formylation step may require heat to proceed at a reasonable rate.
-
Incomplete Hydrolysis during Workup: The reaction initially forms an iminium intermediate on the aromatic ring, which must be hydrolyzed to the final aldehyde product.
-
Solution: The workup typically involves pouring the reaction mixture into ice-cold water or an aqueous base (e.g., sodium acetate (B1210297) solution) and stirring vigorously for a period (e.g., 1-2 hours) to ensure complete hydrolysis.[17]
-
Table 2: Reagents for Vilsmeier Reagent Generation
| Amide | Activating Agent | Common Solvents | Reference |
| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | DMF (itself), Dichloroethane | [17] |
| N,N-Dimethylformamide (DMF) | Oxalyl chloride ((COCl)₂) | Chloroform, Benzene | [17][22] |
| N,N-Dimethylformamide (DMF) | Thionyl chloride (SOCl₂) | Toluene, Dioxane | [17][22] |
| N,N-Dimethylformamide (DMF) | Phthaloyl dichloride | Toluene, 1,4-Dioxane | [23] |
Detailed Experimental Protocol for a Vilsmeier-Haack Reaction
(Adapted from literature procedures)[17]
-
In a three-necked flask under an argon atmosphere, cool anhydrous DMF (1.1 equivalents) to 0°C using an ice bath.
-
Carefully add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cold DMF with stirring. Allow the mixture to stir for 15-30 minutes at 0°C to form the Vilsmeier reagent.
-
Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the substrate solution to the Vilsmeier reagent mixture.
-
Heat the resulting mixture to the required temperature (e.g., 60-80°C) and maintain for several hours, monitoring progress by TLC.
-
After the reaction is complete, cool the dark, viscous mixture and pour it into a beaker of ice-cold water with vigorous stirring.
-
If a precipitate forms, continue stirring for 1-2 hours to ensure complete hydrolysis and coagulation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry. The crude product can be further purified by chromatography or recrystallization.
References
- 1. Iminium - Wikipedia [en.wikipedia.org]
- 2. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Vilsmeier Reagent - Enamine [enamine.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. lookchem.com [lookchem.com]
- 11. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN111632400B - Recrystallization purification method of enamine salt - Google Patents [patents.google.com]
- 14. Page loading... [guidechem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sciencemadness Discussion Board - simple preparation for iminium/eschenmoser salts for the mannich - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 18. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. Reddit - The heart of the internet [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. ijpcbs.com [ijpcbs.com]
- 23. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
Stability issues and decomposition of N-acyliminium ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acyliminium ions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and decomposition pathways encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating N-acyliminium ions?
A1: N-acyliminium ions are typically generated in situ from a variety of stable precursors. The most common include:
-
α-Alkoxyamides (N,O-acetals): These are widely used due to their stability and predictable reactivity.[1] The alkoxy group acts as a leaving group upon activation with a Lewis or Brønsted acid.
-
α-Hydroxyamides (N,O-hemiaminals): These precursors are readily prepared and react with acids to eliminate water and form the N-acyliminium ion.[1]
-
N-Acyl-N,N-acetals: These compounds can be converted into suitable N-acyliminium ion precursors.
-
Enamides: Protonation of an enamide at the β-carbon can generate an N-acyliminium ion.
Q2: How do I choose the right acid catalyst to generate the N-acyliminium ion?
A2: The choice of acid catalyst is crucial and depends on the substrate and the desired reaction. Both Lewis acids and Brønsted acids are commonly used.[2]
-
Lewis Acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, In(OTf)₃): These are effective for activating precursors with good leaving groups like alkoxy or hydroxy groups. The strength of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity.[3]
-
Brønsted Acids (e.g., TFA, CSA, p-TsOH): These are often used for precursors that require protonation of a leaving group, such as a hydroxyl group, to facilitate its departure as water.
Q3: What are the main decomposition pathways for N-acyliminium ions?
A3: N-acyliminium ions are highly reactive intermediates and can undergo several decomposition or side reactions:
-
Deprotonation: If there is a proton on a carbon adjacent to the iminium carbon (the α-carbon), a base can abstract it to form an enamide. This is a common side reaction, especially with stronger bases or when the desired nucleophilic attack is slow.
-
Hydrolysis: In the presence of water, N-acyliminium ions can be hydrolyzed back to the corresponding carbonyl compound and amide. This is a reversible process, and excess water will drive the equilibrium towards the starting materials.[4]
-
Rearrangement: In certain cases, N-acyliminium ions can undergo rearrangements, such as aza-Cope or aza-Prins type rearrangements.[5]
Q4: How can I minimize the formation of the enamide byproduct?
A4: To minimize enamide formation, you can:
-
Choose a precursor without α-protons: If the synthetic route allows, using a precursor that lacks protons on the carbon adjacent to the nitrogen will prevent deprotonation.
-
Use a non-basic nucleophile: Strong bases will favor deprotonation. Using nucleophiles that are less basic can favor the desired addition reaction.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the elimination reaction that forms the enamide.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inefficient generation of the N-acyliminium ion. | 1. Increase catalyst strength/concentration: If using a weak Lewis or Brønsted acid, consider a stronger one or increasing the stoichiometric amount. 2. Change the precursor: Some precursors are more readily converted to the N-acyliminium ion than others. An α-alkoxy or α-hydroxy derivative is often a good choice. 3. Elevate the temperature: Gently heating the reaction can sometimes facilitate the formation of the reactive intermediate. However, be cautious as this can also promote decomposition. |
| Decomposition of the N-acyliminium ion. | 1. Lower the reaction temperature: N-acyliminium ions are often thermally sensitive. Running the reaction at a lower temperature can increase their lifetime. 2. Use anhydrous conditions: Rigorously exclude water from the reaction to prevent hydrolysis. 3. Choose a more stable precursor: Some precursors can be more stable under the reaction conditions, leading to a slower, more controlled release of the N-acyliminium ion. |
| Poor nucleophilicity of the attacking species. | 1. Increase the nucleophilicity: If possible, modify the nucleophile to make it more reactive. For example, converting a neutral nucleophile to its conjugate base. 2. Use a catalyst to activate the nucleophile: In some cases, a co-catalyst can be used to enhance the reactivity of the nucleophile. |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Steps |
| Competing deprotonation and nucleophilic attack. | 1. Use a less hindered base/nucleophile: Steric hindrance can favor deprotonation over nucleophilic attack at the carbon center.[6] 2. Change the solvent: The polarity of the solvent can influence the relative rates of the two competing pathways. Experiment with different solvents to optimize for the desired reaction. |
| Lack of stereoselectivity. | 1. Use a chiral catalyst: Chiral Brønsted or Lewis acids can induce enantioselectivity in the nucleophilic attack. 2. Incorporate a chiral auxiliary: Attaching a chiral auxiliary to the precursor can direct the nucleophilic attack to one face of the N-acyliminium ion. 3. Optimize the temperature: Lowering the temperature often enhances stereoselectivity. |
| Rearrangement of the N-acyliminium ion. | 1. Modify the substrate: The structure of the N-acyliminium ion can influence its propensity to rearrange. Altering substituents may disfavor the rearrangement pathway. 2. Trap the intermediate: Using a highly reactive nucleophile in high concentration can sometimes trap the initial N-acyliminium ion before it has time to rearrange. |
Data Presentation
Table 1: Relative Stability of 1-(N-acylamino)alkylphosphonium Salts as N-Acyliminium Ion Precursors
The stability of these precursors is inversely related to their reactivity for generating N-acyliminium ions. Electron-withdrawing substituents on the phosphonium (B103445) moiety decrease the stability of the precursor, making it more reactive.[7]
| Substituent (Ar) on Phosphonium Salt | Relative Stability | Relative Reactivity |
| 4-CF₃C₆H₄ | Lowest | Highest |
| 3-ClC₆H₄ | Intermediate | Intermediate |
| C₆H₅ | Highest | Lowest |
Experimental Protocols
Protocol 1: Generation of an N-Acyliminium Ion from an α-Hydroxylactam and Intramolecular Cyclization
This protocol describes a typical procedure for a Lewis acid-mediated intramolecular cyclization, a common application of N-acyliminium ions.
Materials:
-
α-Hydroxylactam precursor
-
Anhydrous dichloromethane (B109758) (DCM)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Argon or nitrogen for inert atmosphere
Procedure:
-
Dissolve the α-hydroxylactam (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.2 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of an N-Acyl-N,O-acetal Precursor from an Aldehyde and an Amide
This two-step protocol provides a stable precursor for the generation of N-acyliminium ions.[8]
Step A: Magnesium-Mediated Addition of Amide to Aldehyde
-
To a suspension of magnesium powder (2 equivalents) in anhydrous THF, add a solution of the amide (1 equivalent) in anhydrous THF.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add a solution of the aldehyde (1.2 equivalents) in anhydrous THF.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude N-acylhemiaminal.
Step B: Acid-Catalyzed Conversion to N-Acyl-N,O-acetal
-
Dissolve the crude N-acylhemiaminal in the desired alcohol (e.g., methanol).
-
Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature until the conversion is complete (monitor by TLC).
-
Neutralize the acid with a mild base (e.g., triethylamine).
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the N-acyl-N,O-acetal.
Visualizations
Caption: Major competing pathways for an N-acyliminium ion.
Caption: General workflow for N-acyliminium ion generation and reaction.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclization: stereoselective synthesis of functionalized fused tricyclic piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Methaniminium Intermediate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic instability of methaniminium intermediates.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments involving this compound ions.
Issue 1: Low or No Product Yield in Imine Formation Reactions
Possible Cause: Your this compound intermediate is likely hydrolyzing back to the starting aldehyde/ketone and amine. This is an equilibrium process, and the presence of water favors the starting materials.
Solutions:
-
Anhydrous Reaction Conditions: Ensure all your reagents, solvents, and glassware are rigorously dried. Water is the primary culprit in the hydrolysis of iminium ions.
-
Use of Dehydrating Agents: Add a dehydrating agent to the reaction mixture to sequester the water formed during the reaction. This drives the equilibrium towards the imine product.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are highly effective.
-
Anhydrous Salts: Anhydrous MgSO₄ or Na₂SO₄ can also be used.
-
-
Azeotropic Removal of Water: For higher boiling point solvents like toluene (B28343) or benzene, a Dean-Stark apparatus can be used to continuously remove water as it is formed.
Issue 2: Decomposition of Imine Product During Chromatographic Purification
Possible Cause: Standard silica (B1680970) gel is acidic and contains adsorbed water, which can catalyze the hydrolysis of your imine on the column.
Solutions:
-
Neutralize the Stationary Phase: Add a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 1-2%), to your eluent. This will neutralize the acidic sites on the silica gel and prevent hydrolysis.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or Florisil®.
-
Rapid Purification: Minimize the time your compound spends on the column to reduce the opportunity for decomposition.
-
Non-Chromatographic Purification: If possible, purify your imine by recrystallization or distillation to avoid contact with acidic stationary phases.
Issue 3: Inconsistent Reaction Rates or Yields
Possible Cause: The pH of your reaction medium may not be optimal for imine formation and stability. The rate of imine formation is pH-dependent, with the maximum rate typically observed in a weakly acidic environment (pH 4-5).
Solutions:
-
pH Control: For aqueous or partially aqueous reactions, use a buffer system to maintain the pH in the optimal range.
-
Acid Catalysis: In non-aqueous reactions, a catalytic amount of a weak acid (e.g., acetic acid) can accelerate imine formation. However, be cautious as excess strong acid can protonate the starting amine, rendering it non-nucleophilic.
-
Use of a Non-Nucleophilic Base: If your reaction generates acidic byproducts that could catalyze hydrolysis, consider adding a non-nucleophilic base like triethylamine or pyridine (B92270) to act as an acid scavenger.[1]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound ion stability?
A1: this compound ions are most stable in neutral to slightly basic conditions. In acidic solutions, the iminium ion is susceptible to nucleophilic attack by water. The rate of hydrolysis is generally fastest in weakly acidic conditions (around pH 4-5) because there is a sufficient concentration of both the protonated imine (the iminium ion) and water to facilitate the reaction.[2][3] In strongly acidic solutions, the concentration of the nucleophilic water is reduced, and in basic solutions, the concentration of the electrophilic iminium ion is low.
Q2: How can I completely remove water from my solvents and reagents?
A2: Achieving anhydrous conditions is critical. For solvents, distillation from an appropriate drying agent is the most effective method (e.g., sodium/benzophenone for THF and diethyl ether; calcium hydride for dichloromethane (B109758) and acetonitrile).[1] Solid reagents can be dried in a vacuum oven. Always handle anhydrous reagents and solvents under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are molecular sieves and how do I use them?
A3: Molecular sieves are porous crystalline aluminosilicates that can selectively adsorb small molecules like water into their pores. For imine synthesis, 3Å or 4Å sieves are commonly used. They must be activated before use by heating to a high temperature under vacuum to remove any pre-adsorbed water.[2][4][5][6][7] Add the activated sieves to your reaction mixture at the beginning of the reaction.
Q4: Can I use a strong base to prevent hydrolysis?
A4: While basic conditions do slow down the rate of hydrolysis, using a strong, nucleophilic base can lead to unwanted side reactions with your starting materials or product. It is generally better to use a non-nucleophilic base, like triethylamine, primarily as an acid scavenger if acidic byproducts are a concern.
Q5: What is molecular encapsulation and how does it prevent hydrolysis?
A5: Molecular encapsulation involves trapping the this compound intermediate within the cavity of a larger host molecule, often a self-assembled supramolecular cage.[8][9][10][11] This physically shields the reactive iminium ion from water molecules in the bulk solution, dramatically increasing its stability. Once encapsulated, some iminium ions have been observed to be stable for months, even in aqueous solutions at basic pH.[8]
Data Presentation
Table 1: pH-Rate Profile for the Hydrolysis of N-Salicylidene-m-methyl aniline (B41778) at 303 K
| pH | Observed Rate Constant (k_obs) (min⁻¹) |
| 2.86 | 0.085 |
| 3.42 | 0.052 |
| 4.10 | 0.031 |
| 4.64 | 0.019 |
| 5.21 | 0.012 |
| 10.22 | 0.012 |
| 10.73 | 0.020 |
| 11.21 | 0.041 |
| 11.72 | 0.082 |
| 12.30 | 0.160 |
Data adapted from a study on the hydrolysis of a Schiff base, which proceeds through an iminium intermediate. The data illustrates the general trend of hydrolysis rates with changing pH, showing a minimum rate in the neutral to slightly basic region.[12]
Experimental Protocols
Protocol 1: General Procedure for Imine Synthesis using Activated Molecular Sieves
-
Activation of Molecular Sieves:
-
Imine Synthesis:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0-1.2 equiv.).
-
Add an anhydrous solvent (e.g., dichloromethane, diethyl ether, or toluene).
-
Add the activated molecular sieves (typically 10-20% by weight of the solvent).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter off the molecular sieves and wash them with a small amount of anhydrous solvent.
-
Remove the solvent from the combined filtrates under reduced pressure to yield the crude imine.
-
Protocol 2: Purification of an Imine using Column Chromatography with Triethylamine
-
Prepare the Eluent:
-
Determine a suitable eluent system for your imine using TLC.
-
To the chosen eluent, add 1% triethylamine (v/v). For example, to 100 mL of a 9:1 hexane:ethyl acetate (B1210297) mixture, add 1 mL of triethylamine.
-
-
Pack the Column:
-
Pack a silica gel column with the triethylamine-containing eluent.
-
-
Load and Elute:
-
Dissolve your crude imine in a minimum amount of the eluent and load it onto the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC.
-
-
Work-up:
-
Combine the fractions containing the pure imine.
-
Remove the solvent and triethylamine under reduced pressure. Note that triethylamine is volatile and should be easily removed.
-
Visualizations
Caption: Mechanism of this compound Ion Hydrolysis.
Caption: Troubleshooting Workflow for Low Imine Yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. How To Activate Molecular Sieve? - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 3. organic chemistry - Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. From Dormant to Active: Understanding the Activation Process of Molecular Sieves - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 5. jalonzeolite.com [jalonzeolite.com]
- 6. Effect of Activation Methods of Molecular Sieves on Ketimine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. scispace.com [scispace.com]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification of Hygroscopic Iminium Salts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with hygroscopic iminium salts.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of hygroscopic iminium salts.
Question: My iminium salt is a viscous oil or syrup instead of a crystalline solid. How can I solidify it?
Answer:
The syrupy consistency of your iminium salt is likely due to the presence of residual solvent or absorbed atmospheric moisture. Here are several techniques to address this, ranging from simple drying to more involved purification methods:
-
High-Vacuum Drying: Place the sample under high vacuum for an extended period (several hours to overnight). Gentle heating can be applied, but care must be taken to avoid decomposition. The stability of the iminium salt to heat should be considered; for example, N,N-dimethylaminomethyleneiminium chloride has a melting point of 146-148°C, suggesting it is stable to heating below this temperature.[1]
-
Azeotropic Distillation: This is a highly effective method for removing water. Dissolve or suspend the oily salt in an anhydrous solvent that forms an azeotrope with water, such as toluene (B28343), benzene, or acetonitrile (B52724).[1] Distilling off the solvent will remove the water as well. This process can be repeated 2-3 times for highly water-sensitive compounds.[1] For temperature-sensitive salts, the distillation can be performed under reduced pressure.[1]
-
Washing with Anhydrous Solvents: If the salt is insoluble in a non-polar solvent, you can wash it with a rigorously dried solvent like diethyl ether or hexane. This can help remove non-polar impurities and residual solvents. This is often performed under an inert atmosphere to prevent moisture reabsorption.[2]
-
Recrystallization: If the above methods fail, recrystallization from an appropriate anhydrous solvent system is the next step. This requires careful selection of solvents to ensure the salt dissolves at a higher temperature and precipitates upon cooling.
Question: I'm struggling with recrystallizing my hygroscopic iminium salt. What are some suitable solvent systems?
Answer:
Finding the right solvent system for recrystallizing hygroscopic salts is crucial. The ideal solvent should dissolve the salt when hot but not when cold. Given the polar nature of iminium salts, polar aprotic solvents are often a good starting point. Here are some commonly used solvent systems and strategies:
-
Single Solvent Systems:
-
Anhydrous acetonitrile
-
Anhydrous ethanol (B145695) or isopropanol
-
Dry dichloromethane (B109758) (DCM)
-
-
Mixed Solvent Systems: A combination of a solvent in which the salt is soluble and a less polar "anti-solvent" in which it is insoluble is often effective. The anti-solvent is added slowly to the hot, saturated solution until turbidity is observed, which is then cleared by gentle heating before allowing the solution to cool slowly. Common combinations include:
-
Dichloromethane/diethyl ether
-
Acetonitrile/diethyl ether
-
Ethanol/ethyl acetate (B1210297)
-
Isopropanol/hexane
-
General Recommendations for Recrystallization Solvents
| Solvent/Mixture | Comments |
|---|---|
| Ethanol | A general-purpose solvent for moderately polar compounds. |
| n-Hexane/Acetone | A good combination where slow evaporation can aid crystal growth. |
| n-Hexane/THF | Another effective general-purpose mixture. |
| Toluene | Suitable for compounds that crystallize well from aromatic solvents. |
| Water | Can be used for polar compounds, but its high boiling point can make removal difficult. |
This table is adapted from general recrystallization guidelines and may need to be optimized for specific iminium salts.
Question: My iminium salt decomposes during purification. What precautions should I take?
Answer:
Decomposition can be a significant challenge, often triggered by heat, moisture, or reactive impurities. To mitigate this:
-
Avoid Excessive Heat: Use the lowest possible temperature for drying and distillation. High vacuum allows for solvent removal at lower temperatures.
-
Maintain Anhydrous Conditions: Water can hydrolyze iminium salts, especially when heated.[1] Ensure all solvents and glassware are rigorously dried, and perform manipulations under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[2]
-
Remove Reactive Impurities: If starting materials from the synthesis are present, they may contribute to decomposition. An initial wash with an appropriate anhydrous solvent can help remove these.
-
Consider the Counter-ion: The stability of the iminium salt can be influenced by its counter-ion. Salts with complex anions are often more stable.
Question: How can I handle and store my purified hygroscopic iminium salt to prevent it from reabsorbing moisture?
Answer:
Proper handling and storage are critical to maintaining the purity of your hygroscopic iminium salt.
-
Handling: All manipulations should be carried out under a dry, inert atmosphere. A glove box with low moisture and oxygen levels is ideal.[2] If a glove box is not available, use Schlenk line techniques.
-
Storage: Store the purified salt in a tightly sealed container, such as a vial with a PTFE-lined cap, wrapped with Parafilm. For long-term storage, place this primary container inside a secondary container, such as a desiccator with a suitable desiccant (e.g., phosphorus pentoxide or fresh molecular sieves).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in iminium salt preparations?
A1: Common impurities include unreacted starting materials (amines, aldehydes/ketones, or their precursors), residual solvents from the reaction or workup, and byproducts from side reactions. For instance, in the preparation of Vilsmeier reagent, unreacted N,N-dimethylformamide (DMF) or the chlorinating agent can be present.
Q2: How can I effectively dry my solvents for purification procedures?
A2: For highly moisture-sensitive applications, solvents should be freshly dried. Dichloromethane and acetonitrile can be distilled from calcium hydride. Tetrahydrofuran (THF) and diethyl ether are often dried by distilling from sodium/benzophenone ketyl. For most purposes, storing the solvent over activated 3Å or 4Å molecular sieves is sufficient.[3]
Effectiveness of Common Drying Agents for Solvents
| Drying Agent | Speed | Efficacy | Notes |
|---|---|---|---|
| Anhydrous Magnesium Sulfate | Fast | High | Can be slightly acidic. |
| Anhydrous Sodium Sulfate | Slow | Moderate | High capacity, but less efficient than MgSO₄. |
| Calcium Chloride | Fast | High | Can form adducts with alcohols and amines. |
| Calcium Hydride | Moderate | Very High | Reacts to produce hydrogen gas. Used for drying solvents by distillation. |
| Molecular Sieves (3Å or 4Å) | Slow | Very High | Excellent for storing dried solvents. Must be activated by heating under vacuum. |
| Phosphorus Pentoxide | Very Fast | Very High | Highly efficient but can be difficult to handle and forms a layer of phosphoric acid that can coat the material being dried. |
Q3: Can I use NMR to assess the purity of my iminium salt?
A3: Yes, NMR spectroscopy is a powerful tool for assessing the purity of iminium salts.
-
¹H NMR: Can be used to check for the presence of residual solvents and organic impurities. The integration of impurity peaks relative to the product peaks can give a semi-quantitative measure of purity.
-
Quantitative NMR (qNMR): For a more accurate determination of purity, absolute quantitative ¹H NMR can be employed. This technique involves adding a known amount of an internal standard to a precisely weighed sample of the iminium salt.[4][5][6]
Q4: What is the deliquescence relative humidity (DRH) and why is it important for my iminium salt?
A4: The deliquescence relative humidity (DRH) is the specific relative humidity at which a solid substance will begin to absorb a significant amount of moisture from the air and dissolve to form a liquid solution.[7] Knowing the DRH of your iminium salt can help you understand the environmental conditions under which it will be stable as a solid. If the humidity in your laboratory is above the DRH of your salt, it will be extremely challenging to handle it outside of a controlled atmosphere like a glove box.
Q5: My iminium salt is an ionic liquid. How does this affect its purification?
A5: Many iminium salts are ionic liquids, meaning they are salts that are liquid below 100°C. This presents unique purification challenges as they cannot be purified by conventional crystallization.
-
Washing: Wash the ionic liquid with solvents in which the impurities are soluble but the ionic liquid is not. Toluene is often used to remove non-polar starting materials, while diethyl ether or ethyl acetate can be used to wash the ionic liquid.[8]
-
High-Vacuum Drying: Since ionic liquids have negligible vapor pressure, heating under high vacuum is an effective way to remove volatile impurities and residual solvents.[8]
-
Decolorizing with Activated Charcoal: To remove colored impurities, the ionic liquid can be dissolved in a small amount of a volatile solvent (like methanol (B129727) or acetonitrile) to reduce its viscosity, treated with activated charcoal, and then filtered. The volatile solvent is then removed under vacuum.[1]
Experimental Protocols
Protocol 1: Drying a Hygroscopic Iminium Salt via Azeotropic Distillation
This protocol describes the removal of water from a hygroscopic iminium salt that has been isolated as a viscous oil.
Materials:
-
Hygroscopic iminium salt (as an oil)
-
Anhydrous toluene (or another suitable azeotropic solvent)
-
Round-bottom flask
-
Dean-Stark apparatus or a simple distillation setup
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glove box for handling
Procedure:
-
Under an inert atmosphere, charge a round-bottom flask with the oily iminium salt.
-
Add anhydrous toluene to the flask to dissolve or suspend the salt.
-
Set up the distillation apparatus (either a simple distillation or a Dean-Stark apparatus). Ensure all glassware is oven-dried and assembled under an inert atmosphere.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill. If using a Dean-Stark trap, you will see the water separate at the bottom.
-
Continue the distillation until no more water is collected in the Dean-Stark trap or until the distillate runs clear.
-
Cool the flask to room temperature under an inert atmosphere.
-
Remove the remaining toluene under reduced pressure using a rotary evaporator, followed by high vacuum, to yield the dried iminium salt.
-
Handle and store the dried salt under an inert atmosphere.
Protocol 2: Recrystallization of a Hygroscopic Iminium Salt
This protocol provides a general procedure for the recrystallization of a solid, but moist or impure, hygroscopic iminium salt.
Materials:
-
Impure hygroscopic iminium salt
-
Anhydrous recrystallization solvent(s) (e.g., acetonitrile, dichloromethane, diethyl ether)
-
Erlenmeyer flasks
-
Hot plate with stirring
-
Buchner funnel and filter flask (or a Schlenk filter stick)
-
Inert gas supply
Procedure:
-
Place the impure iminium salt in an oven-dried Erlenmeyer flask equipped with a stir bar under an inert atmosphere.
-
Add a minimal amount of the chosen hot, anhydrous primary solvent to dissolve the salt completely.
-
If using a mixed solvent system, slowly add the hot, anhydrous anti-solvent until the solution becomes slightly turbid. Reheat gently until the solution is clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, you can insulate the flask.
-
Further cool the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolate the crystals by filtration. For highly hygroscopic salts, this should be done using a Schlenk filter stick under an inert atmosphere. If using a Buchner funnel, do so quickly and immediately transfer the crystals to a dry, inert environment.
-
Wash the crystals with a small amount of the cold, anhydrous anti-solvent or the primary solvent.
-
Dry the purified crystals under high vacuum.
-
Store the purified salt in a sealed container under an inert atmosphere.
Visualizations
Caption: Workflow for the purification of hygroscopic iminium salts.
Caption: Troubleshooting decision tree for iminium salt purification.
References
- 1. Sciencemadness Discussion Board - Drying an impossibly deliquescent iminium salt (how stable are iminium salts?) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8022251B2 - Iminium salts and methods of preparing electron deficient olefins using such novel iminium salts - Google Patents [patents.google.com]
Optimizing Mannich Reactions with Preformed Salts: A Technical Support Guide
For researchers, scientists, and professionals in drug development, fine-tuning reaction conditions is paramount for successful outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when performing Mannich reactions with preformed salts, such as Eschenmoser's salt.
Troubleshooting Guide
This guide provides solutions to common problems encountered during Mannich reactions with preformed iminium salts.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Iminium Salt: The preformed salt may have degraded due to moisture. 2. Poor Nucleophilicity of the Carbonyl Compound: The enol or enolate concentration may be too low. 3. Steric Hindrance: Bulky substituents on the iminium salt or the carbonyl compound can impede the reaction. 4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | 1. Use freshly prepared or properly stored (desiccated) iminium salt. 2. For ketones, consider converting to a silyl (B83357) enol ether to increase nucleophilicity. For other carbonyl compounds, a stronger, non-nucleophilic base may be required to generate the enolate. 3. Increase the reaction temperature or prolong the reaction time. If possible, consider using a less hindered substrate. 4. Typically, a slight excess (1.1-1.5 equivalents) of the carbonyl compound is used. |
| Formation of Side Products | 1. Self-Condensation of the Carbonyl Compound: Aldol (B89426) condensation can compete with the Mannich reaction. 2. Reaction at the Wrong Position: For unsymmetrical ketones, the reaction may occur at the less desired α-carbon. 3. Bis-alkylation: If the carbonyl compound has two acidic α-hydrogens, a second Mannich reaction can occur.[1] | 1. Use a preformed iminium salt to avoid the basic or acidic conditions that can promote self-condensation. Running the reaction at lower temperatures can also help. 2. Employ a directed enolate formation strategy, such as using a kinetic or thermodynamic base, to control the regioselectivity. 3. Use a large excess of the carbonyl compound to favor mono-alkylation. |
| Difficult Product Isolation | 1. Product is Water-Soluble: The basic nitrogen in the Mannich product can form a salt, increasing its water solubility. 2. Emulsion Formation During Workup: The amine product can act as a surfactant. | 1. During aqueous workup, adjust the pH to be basic (pH > 9) to ensure the product is in its free-base form, which is typically more soluble in organic solvents.[2] 2. Add a saturated brine solution during the extraction to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a preformed iminium salt in a Mannich reaction?
Using a preformed iminium salt, such as Eschenmoser's salt (dimethyl(methylene)ammonium iodide), offers several advantages over the traditional three-component Mannich reaction.[2] These include:
-
Milder Reaction Conditions: Preformed salts are often more reactive, allowing the reaction to proceed at lower temperatures.
-
Improved Regioselectivity: By avoiding the in-situ formation of the iminium ion, which often requires acidic or basic conditions, side reactions like aldol condensation can be minimized.[2]
-
Faster Reactions: The high electrophilicity of preformed iminium salts generally leads to shorter reaction times.[2]
Q2: How does the choice of solvent affect the reaction outcome?
The solvent can significantly influence the rate and yield of the Mannich reaction. Protic solvents like ethanol, methanol, and water can help to stabilize the iminium salt and facilitate the reaction.[2] However, aprotic solvents are also commonly used. The optimal solvent will depend on the specific substrates.
| Solvent | General Observations | Typical Yield Range |
| Acetonitrile | Often a good choice, providing a balance of solubility and reactivity. | Good to Excellent |
| Dichloromethane (DCM) | A common aprotic solvent, useful for substrates that are not soluble in protic media. | Moderate to Good |
| Tetrahydrofuran (THF) | Another common aprotic solvent. | Moderate to Good |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be effective but may complicate product isolation. | Good |
| Ethanol/Methanol | Protic solvents that can stabilize the iminium salt.[2] | Good to Excellent |
Q3: What is the optimal temperature range for Mannich reactions with preformed salts?
Reactions with preformed iminium salts can often be run at or below room temperature. However, for less reactive substrates or sterically hindered systems, heating may be necessary. It is recommended to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress. If the reaction is sluggish, the temperature can be gradually increased.
| Temperature Range | General Applicability |
| 0 °C to Room Temperature | For most standard substrates. |
| 40 °C to 80 °C | For less reactive or sterically hindered substrates. |
Q4: Can I use a tertiary amine in a Mannich reaction?
No, tertiary amines cannot be used to form the initial iminium salt because they lack the necessary N-H proton for the dehydration step.[3] Primary or secondary amines are required for the formation of the iminium ion.[4]
Experimental Protocols
Protocol 1: Preparation of Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide)
Eschenmoser's salt is a widely used preformed iminium salt for Mannich reactions.[4][5]
Materials:
-
Bis(dimethylamino)methane
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve bis(dimethylamino)methane (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodotrimethylsilane (1.0 eq) dropwise to the stirred solution under a nitrogen atmosphere.
-
A white precipitate will form immediately.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
-
Store the Eschenmoser's salt under a dry, inert atmosphere, as it is hygroscopic.
Protocol 2: General Procedure for a Mannich Reaction with a Preformed Iminium Salt
This protocol provides a general guideline for reacting a ketone with a preformed iminium salt.
Materials:
-
Ketone (e.g., cyclohexanone)
-
Preformed iminium salt (e.g., Eschenmoser's salt)
-
Anhydrous solvent (e.g., acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the ketone (1.0 eq) in the anhydrous solvent.
-
Add the preformed iminium salt (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Workflows and Pathways
Caption: Experimental workflow for Mannich reactions with preformed salts.
Caption: Troubleshooting logic for optimizing Mannich reactions.
References
Technical Support Center: Troubleshooting Diastereoselectivity in Methaniminium-Based Reactions
Welcome to the technical support center for methaniminium-based reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to diastereoselectivity in their experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I observing low diastereoselectivity in my Pictet-Spengler reaction?
Low diastereoselectivity in the Pictet-Spengler reaction often arises from a lack of control over kinetic versus thermodynamic pathways. The formation of cis and trans products is highly dependent on the reaction conditions.
-
Kinetic vs. Thermodynamic Control: The cis product is typically favored under kinetic control (lower temperatures), while the trans product is the thermodynamically more stable isomer and is favored at higher temperatures or with longer reaction times, which allow for equilibration.[1][2]
-
Troubleshooting Steps:
-
Temperature Adjustment: To favor the kinetic cis product, try running the reaction at a lower temperature (e.g., -78 °C). For the thermodynamic trans product, higher temperatures (e.g., 70 °C) may be beneficial.[1]
-
Acid Catalyst: The choice and amount of acid catalyst can influence the reaction. Brønsted acids are commonly used, and in many cases, an excess is employed.[3] For sensitive substrates, a weaker acid or a Lewis acid might provide better selectivity. The formation of an N-acyliminium ion, a more powerful electrophile, can also be employed to achieve cyclization under milder conditions with good yields.[2]
-
Solvent Choice: The reaction has been shown to work well in both protic and aprotic media, with aprotic solvents sometimes providing superior yields.[2] Experimenting with different solvents can impact the stability of the transition states leading to the different diastereomers.
-
Q2: My aza-Cope/Mannich reaction is yielding an unexpected byproduct instead of the desired diastereomer. What is happening?
The formation of byproducts in the aza-Cope/Mannich cyclization can be attributed to the stability of the this compound cation intermediate. If this intermediate is overly stabilized, the activation barrier for the desired aza-Cope rearrangement may be too high, allowing an undesired reaction pathway to dominate.[4]
-
Iminium Ion Stability: Stabilization of the iminium cation through resonance or hyperconjugation can hinder the desired rearrangement.[5]
-
Troubleshooting Steps:
-
Substituent Effects: If the iminium ion is stabilized by electron-donating groups on an aryl substituent, consider using a substrate with an electron-withdrawing group to destabilize the cation and favor the desired reaction pathway.[4]
-
Protecting Groups: The size of the amine protecting group can influence the stereoselectivity of the reaction.[5] Experiment with different protecting groups to alter the steric environment around the iminium ion.
-
Reaction Conditions: The use of a Lewis acid catalyst may help promote the desired cyclization.[4]
-
Q3: How can I control the stereochemical outcome when using a chiral starting material?
When using chiral starting materials, such as derivatives of tryptophan, the inherent chirality can direct the stereochemical outcome of the reaction. This is known as substrate-controlled diastereoselection.
-
Substrate Control in Pictet-Spengler: In the reaction of enantiopure tryptophan esters, a new chiral center is formed at the C-1 position. The configuration of this new center relative to the existing chiral center at C-3 can be either cis or trans.[2] As mentioned in Q1, temperature is a key factor in controlling this relationship.
-
Chiral Auxiliaries: The use of chiral auxiliaries can also effectively control the diastereoselectivity of these reactions.
Data on Diastereoselectivity in Pictet-Spengler Reactions
The following table summarizes the effect of reaction conditions on the diastereomeric ratio (dr) of products in select Pictet-Spengler reactions.
| Starting Materials | Catalyst/Conditions | Temperature | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| Tryptamine amide derivative + Cinnamaldehyde | HCl | -78 °C | - | - | [1] |
| Tryptamine amide derivative + Cinnamaldehyde | TFA | 70 °C | - | - | [1] |
| Tryptophan methyl ester + Aryl methyl ketones | Acidic conditions | - | 1:1 to 5:1 | Quantitative | [1] |
| Tryptophan derivative + Simple aldehydes | Sonication | - | up to 9:91 | 68-84% | [1] |
| Tryptophan derivative + Simple aldehydes | Thermodynamic control | - | 97:3 to 99:1 | 72-92% | [1] |
Key Experimental Protocols
Protocol 1: General Procedure for a Kinetically Controlled Pictet-Spengler Reaction
This protocol is a general guideline for achieving the cis-diastereomer.
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) and the aldehyde (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the reaction mixture to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
Acid Addition: Slowly add the acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid, 1.2 eq) to the cooled solution.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Allow the mixture to warm to room temperature, then extract the product with an organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for an Aza-Cope/Mannich Cyclization
This protocol provides a general framework for this tandem reaction.
-
Iminium Ion Formation: The iminium ion can be pre-formed or generated in situ. For in situ generation from an amino alcohol, dissolve the substrate in a suitable solvent (e.g., acetonitrile) with a dehydrating agent (e.g., anhydrous sodium sulfate). Add paraformaldehyde.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C).[6]
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material and the formation of the product using an appropriate analytical technique.
-
Workup: After completion, cool the reaction mixture and filter off any solids. Remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography to isolate the desired pyrrolidine (B122466) product.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Simplified Pictet-Spengler reaction mechanism.
Caption: Competing pathways in aza-Cope/Mannich reactions.
References
- 1. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. "Diastereoselective aza-cope rearrangement-mannich cyclizations of conf" by Joshua Hunt [commons.emich.edu]
- 5. commons.emich.edu [commons.emich.edu]
- 6. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]
Strategies to minimize polymerization in Mannich reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Mannich reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on minimizing unwanted polymerization and side reactions.
Frequently Asked Questions (FAQs)
Q1: My Mannich reaction is producing a significant amount of polymeric byproduct. What are the primary causes?
A1: Polymerization in Mannich reactions is a common issue, often stemming from the high reactivity of formaldehyde (B43269) and the potential for multiple reactions. Key causes include:
-
Reaction with Primary Amines or Ammonia (B1221849): When a primary amine or ammonia is used, the resulting Mannich base is a secondary or primary amine, respectively. This product can react again with formaldehyde to form a new iminium ion, which can then react with more of the enolizable compound, leading to polymers.[1]
-
Multiple Additions to the Enolizable Compound: If your starting ketone or aldehyde has multiple acidic alpha-hydrogens, the Mannich base formed can undergo further reactions with formaldehyde and the amine, leading to multiple additions at the alpha-carbon.
-
High Reactivity of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize (to form paraformaldehyde) or react uncontrollably with the enolizable compound, especially under basic conditions.[1]
-
Inadequate Temperature Control: High reaction temperatures can accelerate side reactions and promote polymerization.
Q2: How can I control the reaction to favor mono-substitution over di- or poly-substitution?
A2: Achieving selective mono-substitution, especially with substrates having multiple reactive sites, requires careful control of reaction conditions. Consider the following strategies:
-
Slow Addition of Reagents: A slow, dropwise addition of the limiting reagent (often the amine or aldehyde) can help maintain a low concentration of the reactive species at any given time, thus favoring the desired mono-adduct. One study on a redox-Mannich reaction highlighted the success of a 5-hour slow addition of the aldehyde and ketone mixture.[2][3]
-
Use of a Protecting Group: If your substrate has multiple reactive sites, consider protecting one of them to direct the Mannich reaction to the desired position.[4][5] This is a common strategy in multi-step organic synthesis to ensure chemoselectivity.[5]
-
Monitoring Reaction Progress: Closely monitor the reaction using techniques like LC-MS. One researcher noted that while the desired mono-substituted product formed initially, it was consumed and led to polymer-like byproducts upon prolonged reaction time. Shorter reaction times may be optimal.
Q3: What is the effect of temperature on the selectivity of the Mannich reaction?
A3: Temperature is a critical parameter for controlling the selectivity and minimizing side reactions. While specific optimal temperatures are substrate-dependent, lower temperatures generally favor the desired Mannich product over polymeric byproducts. In one study, the effect of reaction temperature on a Mannich-Diels-Alder reaction was investigated, demonstrating that temperature significantly impacts product distribution.[6] It is advisable to start with lower temperatures and gradually increase if the reaction rate is too slow.
Q4: Can pH be used to control polymerization in Mannich reactions?
A4: Yes, pH can significantly influence the reaction outcome. The Mannich reaction is typically carried out under acidic conditions, which facilitates the formation of the electrophilic iminium ion.[1][7] However, highly acidic or basic conditions can promote side reactions.
-
Acidic Conditions: Favorable for iminium ion formation. Using the hydrochloride salt of the amine can help maintain acidic conditions.[7]
-
Basic Conditions: Can lead to uncontrolled aldol-type reactions with formaldehyde, increasing the likelihood of polymerization. One researcher experienced issues with a Mannich cyclization under basic conditions (KOH) and was advised to try acidic catalysis.[8]
It is recommended to perform the reaction under mildly acidic conditions and to perform pH adjustments during the workup to isolate the product. For instance, acidifying the organic layer to a pH of 2 can help in the extraction of the Mannich base as its hydrochloride salt.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Excessive Polymerization | High concentration of reactive intermediates. | Employ slow, dropwise addition of the aldehyde or amine.[2][3] |
| Use of a primary amine leading to secondary reactions. | If possible, use a secondary amine to yield a tertiary amine product, which cannot react further.[1] | |
| High reaction temperature. | Conduct the reaction at a lower temperature and monitor for improvement in selectivity.[6] | |
| Low or No Yield | Inappropriate pH for iminium ion formation. | Ensure mildly acidic conditions. Consider using the amine hydrochloride salt.[7] |
| Deactivation of reagents. | Use fresh, high-purity reagents. Paraformaldehyde can depolymerize inefficiently. | |
| Steric hindrance in complex starting materials. | Consider using a more reactive, pre-formed iminium salt like Eschenmoser's salt. | |
| Formation of Di-substituted Product Instead of Mono-substituted | Multiple reactive sites on the substrate. | Use a protecting group on one of the reactive sites to direct the reaction.[4][5] |
| Prolonged reaction time. | Monitor the reaction closely and quench it once the desired mono-substituted product is maximized. |
Experimental Protocols
Protocol 1: Controlled Mannich Reaction with Slow Addition
This protocol is adapted from a procedure for a redox-Mannich reaction and emphasizes slow addition to control the reaction rate and minimize side products.[2][3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the secondary amine (e.g., pyrrolidine, 5 equivalents) and a catalytic amount of a carboxylic acid (e.g., benzoic acid, 50 mol%) in a suitable solvent (e.g., toluene).
-
Preparation of Addition Solution: In a separate flask, prepare a solution of the aldehyde (1 equivalent) and the ketone (1.5 equivalents) in the same solvent.
-
Slow Addition: Heat the amine solution to reflux. Add the aldehyde and ketone solution dropwise from the dropping funnel over a period of 5 hours.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction at reflux and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Perform an aqueous workup to isolate the Mannich base. This may involve washing with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent. The organic layers are then dried and concentrated under reduced pressure.
Protocol 2: Mannich Reaction Using a Pre-formed Iminium Salt
The use of a pre-formed iminium salt, such as Eschenmoser's salt, can provide greater control over the reaction.
-
Enolate Formation (if necessary): If using a specific enol equivalent, prepare it according to established procedures. For direct use with a ketone, the ketone itself can act as the enol or enolate precursor.
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone or enolizable compound in an anhydrous solvent (e.g., THF or dichloromethane).
-
Addition of Iminium Salt: Add the pre-formed iminium salt (e.g., Eschenmoser's salt) portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the substrate).
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Strategies
General Mannich Reaction Pathway
Caption: The general mechanism of the Mannich reaction.
Polymerization Pathway with Primary Amines
Caption: Unwanted polymerization pathway in Mannich reactions.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting polymerization.
References
- 1. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 2. The Redox-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jocpr.com [jocpr.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. adichemistry.com [adichemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Mannich Reaction - NROChemistry [nrochemistry.com]
Improving the regioselectivity of cycloaddition reactions involving iminium ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cycloaddition reactions involving iminium ions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the regioselectivity of cycloaddition reactions with iminium ions?
A1: The regioselectivity of these reactions is a multifactorial issue. The primary determinants include:
-
Electronic Properties of Reactants: The electronic nature of both the iminium ion and the reacting partner (e.g., alkene, diene, dipole) is crucial. The distribution of electron density and the frontier molecular orbital (HOMO-LUMO) interactions govern the preferred orientation of the cycloaddition. Computational tools, such as Density Functional Theory (DFT), are often used to predict the most likely regioisomer based on these electronic factors.[1][2]
-
Steric Hindrance: The size and spatial arrangement of substituents on both the iminium ion and the other reactant can significantly influence which regioisomer is favored. Bulky groups will sterically disfavor certain approaches, thereby directing the reaction towards the less hindered product.
-
Catalyst System: The choice of catalyst, be it a Brønsted acid, Lewis acid, or an organocatalyst, plays a pivotal role. Chiral catalysts, in particular, can create a specific chiral environment around the iminium ion, which can effectively shield one face of the ion and direct the approach of the other reactant, thus controlling regioselectivity.[3][4] For instance, chiral phosphoric acids can form hydrogen-bond assisted ion pairs with iminium ions, influencing enantioface differentiation.[3][4]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.[5][6] More polar solvents may preferentially stabilize a more polar transition state, thus altering the regiochemical outcome.[6]
-
Reaction Temperature: Temperature can affect the activation energies of the pathways leading to different regioisomers. Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation barrier.[3][4]
Q2: How can I switch the regioselectivity of a [3+2] cycloaddition involving an iminium ion and a nitrone?
A2: Typically, the amine-catalyzed [3+2] cycloaddition of a nitrone to an enal proceeds via the reaction through the C and O termini of the nitrone with the iminium ion, leading to isoxazolidines. To switch the regioselectivity and obtain N-hydroxypyrrolidines, a cooperative H-bonding catalysis approach can be employed. The use of a thiourea-based co-catalyst can support a hydrogen-bonded nitrone ylide-thiourea intermediate, which promotes a 1,3-C,C reactivity of the nitrone.[1]
Troubleshooting Guide
Problem 1: My [4+2] cycloaddition reaction is yielding a mixture of regioisomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | Screen a variety of Lewis acids or organocatalysts. For example, in N-alkenyl iminium ion cycloadditions, catalysts like TiCl₄ have been shown to be effective.[7][8] | Identification of a catalyst that provides higher regioselectivity. |
| Incorrect Solvent Polarity | Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile).[5][6] | Improved regioselectivity by finding a solvent that preferentially stabilizes the transition state for the desired regioisomer. |
| Steric Hindrance is Not Differentiating | Modify the substituents on the diene or dienophile to introduce greater steric bulk, which can favor the formation of one regioisomer over the other. | Increased formation of the sterically less hindered regioisomer. |
| High Reaction Temperature | Lower the reaction temperature. Some reactions show significantly improved selectivity at lower temperatures.[3][4] | Enhanced regioselectivity by favoring the kinetically controlled product. |
Problem 2: I am observing poor or no reactivity in my iminium ion cycloaddition.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Iminium Ion Formation | Ensure the acid or catalyst used is strong enough to generate the iminium ion from the imine precursor. In some cases, stronger Brønsted or Lewis acids may be required. | Increased reaction rate and product yield. |
| Unstable Iminium Ion | If the generated iminium ion is unstable, consider using a precursor that forms a more stabilized iminium ion, for example, through resonance or inductive effects from its substituents. | Improved yields by preventing decomposition of the reactive intermediate. |
| Catalyst Inhibition | Ensure all reagents and solvents are pure and dry, as impurities can inhibit catalyst activity. | Restoration of catalytic activity and improved reaction efficiency. |
Experimental Protocols
Key Experiment: Organocatalytic Enantioselective [2+2] Photocycloaddition via Iminium Ions
This protocol is based on the work described by Bach, et al., for the enantioselective [2+2] photocycloaddition of an N,O-acetal with an olefin, proceeding through an iminium ion intermediate.[3][4]
Materials:
-
Chiral Phosphoric Acid Catalyst (e.g., one with a (R)-1,1′-bi-2-naphthol backbone and thioxanthone sensitizing groups)[3][4]
-
N,O-acetal derived from an α,β-unsaturated aldehyde (e.g., cinnamic aldehyde) and a chiral amino alcohol
-
Olefin (e.g., 2,3-dimethylbutadiene)
-
Anhydrous solvent (e.g., toluene)
-
Light source (e.g., λ = 459 nm)
Procedure:
-
In a reaction vessel, dissolve the N,O-acetal (1.0 equiv) and the chiral phosphoric acid catalyst (0.1 equiv) in anhydrous toluene.
-
Add the olefin (2.5 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -50 °C) to improve enantioselectivity.[3][4]
-
Irradiate the mixture with a suitable light source (e.g., 459 nm LED) for a specified time (e.g., 3 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
-
The intermediate product is typically hydrolyzed to yield the final cyclobutanecarbaldehyde.
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Enantioselectivity and Yield in a [2+2] Photocycloaddition [3][4]
| Entry | Catalyst (mol %) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | 25 | 52 | 70 |
| 2 | 10 | -50 | 81 | 95 |
Table 2: Diastereomeric Ratio (d.r.) in Enantioselective vs. Racemic [2+2] Photocycloadditions [3][4]
| Product | Racemic d.r. | Catalytic d.r. |
| 8c | 67/33 | 95/5 |
| 8e | 30/70 | 85/15 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 7. [4 + 2] Cycloadditions of N-Alkenyl Iminium Ions: Structurally Complex Heterocycles from a Three-Component Diels–Alder Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [4 + 2] cycloadditions of N-alkenyl iminium ions: structurally complex heterocycles from a three-component Diels-Alder reaction sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Reactive Methaniminium Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling and storage of reactive methaniminium reagents, such as Eschenmoser's salt.
Frequently Asked Questions (FAQs)
Q1: What are reactive this compound reagents?
A1: Reactive this compound reagents, often referred to as iminium salts, are highly electrophilic organic compounds. A common example is Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide). These reagents are powerful aminomethylating agents used in various organic syntheses, most notably in Mannich-type reactions, to introduce a dimethylaminomethyl group (-CH₂N(CH₃)₂) onto a substrate.[1][2][3]
Q2: What are the primary hazards associated with this compound reagents?
A2: this compound reagents are typically moisture and light-sensitive.[4][5][6] Their high reactivity means they can react vigorously with nucleophiles. Some may undergo decomposition under improper storage or handling conditions.[1] It is crucial to consult the Safety Data Sheet (SDS) for specific reagents.
Q3: How should I properly store Eschenmoser's salt and similar reagents?
A3: These reagents should be stored in a tightly sealed container in a cool, dry, and dark place.[5][7] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended due to their hygroscopic and moisture-sensitive nature.[8] Refrigeration (2-8°C) is often advised.[6][7]
Q4: What are the signs of decomposition in this compound reagents?
A4: Decomposition may be indicated by a change in color or the presence of an odor. For instance, Eschenmoser's salt is typically a cream to yellow crystalline powder.[7] Any significant deviation from this appearance could suggest degradation. If decomposition is suspected, it is advisable to use a fresh batch of the reagent to ensure reliable experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during experiments involving reactive this compound reagents.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Decomposition: The this compound reagent may have degraded due to improper storage or handling. | 1. Use a fresh bottle of the reagent. Ensure it has been stored under an inert atmosphere and protected from light and moisture.[4][5][8] |
| 2. Insufficiently Reactive Nucleophile: The substrate (e.g., ketone, enolate) may not be nucleophilic enough to react efficiently. | 2. Consider using a stronger base to generate a higher concentration of the enolate. Alternatively, converting the ketone to a silyl (B83357) enol ether can increase its reactivity. | |
| 3. Sluggish Reaction: Mannich reactions can sometimes be slow.[9] | 3. Gentle heating may be required to drive the reaction to completion. However, monitor the reaction closely to avoid decomposition of starting materials or products. | |
| 4. Polymerization: Formaldehyde, which can be formed from the decomposition of some this compound reagents, can polymerize. | 4. Use of a pre-formed iminium salt like Eschenmoser's salt is a good alternative to traditional Mannich conditions to avoid this issue.[9] | |
| Formation of Side Products | 1. Multiple Alkylation: If the substrate has multiple acidic protons, polyalkylation can occur. | 1. Use of a bulky base or a protecting group strategy may improve selectivity. Careful control of stoichiometry is also crucial. |
| 2. Self-Condensation: The enolizable carbonyl compound can undergo self-condensation (e.g., aldol (B89426) reaction). | 2. Add the this compound reagent slowly to the pre-formed enolate at a low temperature to favor the desired reaction pathway. | |
| 3. Formation of α,β-unsaturated Ketones: The initial Mannich base product can undergo elimination. | 3. This is often a desired subsequent reaction. If it is an unwanted side reaction, milder reaction conditions and careful workup are necessary. Quaternization of the amine followed by elimination is a common strategy to intentionally form the α,β-unsaturated product.[3][10] | |
| Difficult Work-up and Purification | 1. Emulsion Formation: The basic nature of the product (a Mannich base) can lead to emulsions during aqueous workup. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion.[11] |
| 2. Removal of Unreacted Reagent: The ionic nature of the this compound salt can make its removal from the organic product challenging. | 2. A thorough aqueous wash is typically effective as these salts are water-soluble.[11][12] Washing with dilute acid can protonate the Mannich base, moving it to the aqueous layer, while unreacted starting materials may remain in the organic layer. The aqueous layer can then be basified and re-extracted to isolate the product. | |
| 3. Product Isolation: The Mannich base product may be an oil or difficult to crystallize. | 3. Column chromatography is a common purification method. If the product is basic, adding a small amount of triethylamine (B128534) to the eluent can prevent streaking on the silica (B1680970) gel column. |
Quantitative Data
| Parameter | Solvent/Condition | Value/Observation | Citation |
| Solubility | Dimethylformamide (DMF) | Soluble | [4][6][7] |
| Acetonitrile (MeCN) | Partially Soluble | [4][6][7] | |
| Tetrahydrofuran (THF) | Partially Soluble | [4][6][7] | |
| Dichloromethane (DCM) | Partially Soluble | [4][6][7] | |
| Water | Soluble (50 mg/mL), but decomposes | [3][12][13] | |
| Stability | General | Stable under recommended storage conditions. | [8] |
| Shelf Life | A shelf life of 24 months is suggested by some suppliers when stored properly. | [5][14] | |
| Sensitivity | Moisture and light sensitive. | [4][5][6] |
Experimental Protocols
Detailed Methodology for Aminomethylation of a Ketone using Eschenmoser's Salt
This protocol is a general guideline for the aminomethylation of a ketone. Specific conditions may need to be optimized for different substrates.
1. Reagents and Materials:
-
Ketone (1.0 eq)
-
Eschenmoser's Salt (1.1 - 1.5 eq)
-
Anhydrous, aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Inert atmosphere (Argon or Nitrogen)
-
Appropriate glassware (flame-dried or oven-dried)
-
Stirring apparatus
2. Reaction Setup:
-
Under an inert atmosphere, dissolve the ketone in the anhydrous solvent in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
3. Reaction Execution:
-
Add Eschenmoser's salt to the cooled solution of the ketone in one portion or in small portions over a period of time.
-
Allow the reaction mixture to stir at the cooled temperature for a specified time (e.g., 1-3 hours), and then let it warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities and to aid in phase separation.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel. A solvent system such as hexane/ethyl acetate with a small percentage of triethylamine (to prevent product streaking) is often effective.
Visualizations
Caption: General experimental workflow for aminomethylation.
References
- 1. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eschenmoser's_salt [chemeurope.com]
- 4. (N,N-Dimethyl)methyleneammonium iodide, 97% | Fisher Scientific [fishersci.ca]
- 5. tihondanchem.com [tihondanchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. N,N-DiMethylMethyleneaMMoniuM Iodide Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Eschenmoser's salt - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. N,N-Dimethylmethyleneiminium iodide 98 33797-51-2 [sigmaaldrich.com]
- 13. N,N-DiMethylMethyleneaMMoniuM Iodide | 33797-51-2 [amp.chemicalbook.com]
- 14. tihondanchem.com [tihondanchem.com]
Validation & Comparative
Reactivity of N-Substituted Methaniminium Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methaniminium salts, also known as iminium ions, are highly reactive and versatile intermediates in organic synthesis. Their electrophilic nature makes them key players in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. The reactivity of these salts is critically influenced by the nature of the substituents on the nitrogen atom. This guide provides an objective comparison of the reactivity of various N-substituted this compound salts, supported by experimental data, to aid in the selection of the most suitable reagent for a given synthetic transformation.
The Electrophilic Nature of this compound Salts
Iminium salts are characterized by a positively charged nitrogen atom double-bonded to a carbon atom ([R¹R²C=NR³R⁴]⁺). This polarization renders the iminium carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] The substituents on the nitrogen atom (R³ and R⁴) play a crucial role in modulating this electrophilicity and, consequently, the overall reactivity of the salt.
Quantitative Comparison of Reactivity: The Mayr Electrophilicity Scale
A quantitative understanding of the reactivity of different this compound salts can be achieved using the electrophilicity parameter (E), as established by Herbert Mayr and his research group. This scale allows for the prediction of reaction rates based on the equation:
log k = sN(E + N)
where k is the second-order rate constant, sN is a nucleophile-specific sensitivity parameter, and N is the nucleophilicity parameter of the reaction partner. A more positive E value indicates a higher electrophilicity and thus greater reactivity.
The following table summarizes the electrophilicity parameters for a series of N,N-dimethylthis compound ions derived from substituted benzaldehydes. This data clearly illustrates the electronic effects of the N-aryl substituent on the reactivity of the iminium ion.
| N-Substituent (Ar-CH=NMe₂⁺) | Electrophilicity Parameter (E) |
| p-MeO-C₆H₄ | -10.69 |
| p-Me-C₆H₄ | -9.83 |
| C₆H₅ | -9.23 |
| p-Cl-C₆H₄ | -8.76 |
| p-CF₃-C₆H₄ | -8.34 |
Data sourced from: Mayr, H.; et al. J. Am. Chem. Soc.2001 , 123, 9500–9512.
As the data indicates, electron-donating groups (e.g., -OMe, -Me) on the aromatic ring decrease the electrophilicity of the iminium ion, leading to lower reactivity. Conversely, electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity and accelerate reactions with nucleophiles.
The Influence of N-Acyl Substitution
A significant increase in reactivity is observed when an acyl group is attached to the nitrogen atom. N-acyliminium ions are considerably more electrophilic than their N-alkyl counterparts.[2] The electron-withdrawing nature of the carbonyl group further depletes electron density from the iminium carbon, making it a much more potent electrophile. This heightened reactivity makes N-acyliminium ions particularly useful in challenging synthetic transformations, including Diels-Alder reactions and Friedel-Crafts-type cyclizations.[3][4]
Visualizing the Reactivity Landscape
The following diagram illustrates the general reactivity trends of N-substituted this compound salts based on the nature of the nitrogen substituent.
Caption: General trend of increasing reactivity in N-substituted this compound salts.
Experimental Protocols
General Procedure for the Generation and Reaction of Benzaldehyde-Derived Iminium Ions
The following protocol is a generalized procedure based on the kinetic studies by Mayr and colleagues for determining the electrophilicity of iminium ions.
Materials:
-
Substituted benzaldehyde (B42025)
-
Secondary amine (e.g., dimethylamine)
-
Dehydrating agent (e.g., molecular sieves, triethyl orthoformate)
-
Anhydrous solvent (e.g., acetonitrile)
-
Nucleophile (e.g., enamine, silyl (B83357) enol ether)
Procedure:
-
In situ Generation of the Iminium Ion:
-
To a solution of the substituted benzaldehyde (1.0 mmol) in anhydrous acetonitrile (B52724) (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add the secondary amine (1.1 mmol).
-
Add a dehydrating agent (e.g., activated molecular sieves 4 Å) to the mixture to remove the water formed during the condensation reaction.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure the formation of the iminium ion. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
-
-
Reaction with a Nucleophile:
-
In a separate flask, prepare a solution of the nucleophile (1.0 mmol) in anhydrous acetonitrile (5 mL).
-
Cool the solution of the in situ generated iminium ion to the desired reaction temperature (e.g., 20 °C).
-
Add the solution of the nucleophile dropwise to the iminium ion solution with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique, such as UV-Vis spectroscopy (by observing the disappearance of the iminium ion absorption) or by quenching aliquots of the reaction mixture and analyzing by GC-MS or LC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of a suitable salt (e.g., ammonium (B1175870) chloride).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
Note: The specific reaction conditions (temperature, solvent, reaction time) may need to be optimized for different substrates and nucleophiles.
Conclusion
The reactivity of N-substituted this compound salts is a finely tunable parameter that depends significantly on the electronic nature of the substituents on the nitrogen atom. The quantitative data provided by the Mayr electrophilicity scale offers a powerful tool for predicting reactivity and selecting the appropriate iminium salt for a desired synthetic outcome. N-acyliminium ions stand out as exceptionally reactive species, enabling transformations that are often difficult to achieve with less electrophilic counterparts. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this important class of reactive intermediates.
References
A Researcher's Guide to the Validation of Methaniminium Intermediates in Enzymatic Reactions
For researchers, scientists, and drug development professionals, the definitive identification of transient intermediates is a cornerstone of mechanistic enzymology. Among the most reactive and pivotal are methaniminium ions, whose fleeting existence complicates their direct study. This guide provides a comparative overview of the leading experimental techniques for validating these intermediates, supported by quantitative data and detailed protocols to aid in experimental design and interpretation.
This compound (or iminium) intermediates are cationic species characterized by a carbon-nitrogen double bond. They are key players in a wide array of enzymatic reactions, including those catalyzed by pyridoxal-5'-phosphate (PLP)-dependent enzymes, monoamine oxidases, and histone demethylases. Their electrophilic nature makes them susceptible to nucleophilic attack, a feature that is central to their catalytic role but also presents a challenge for their detection. This guide will delve into the primary methods used to trap and characterize these elusive species: chemical trapping with reducing agents and spectroscopic analysis.
Comparing the Arsenal: Chemical Trapping vs. Spectroscopic Observation
The validation of this compound intermediates largely falls into two categories: indirect methods involving chemical trapping and direct spectroscopic observation. The choice of method depends on several factors, including the enzyme system, the expected lifetime of the intermediate, and the available instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Chemical Trapping with Sodium Borohydride (B1222165) (NaBH₄) | Irreversible reduction of the this compound ion to a stable secondary amine adduct. | - Forms a stable, covalent bond for easy detection. - Trapped product can be analyzed by mass spectrometry for precise mass identification. - Widely available and relatively inexpensive reagent. | - Can also reduce other carbonyls (e.g., aldehydes, ketones), potentially leading to side reactions and ambiguity. - Reaction conditions (pH, temperature) may need optimization to ensure trapping is faster than intermediate breakdown. - Can be too reactive for some systems, leading to non-specific reductions. | - Mass shift of the trapped peptide/protein. - Yield of the trapped product (%). - Rate of inactivation of the enzyme. |
| Chemical Trapping with Sodium Cyanoborohydride (NaCNBH₃) | Selective reduction of the this compound ion to a stable secondary amine adduct. | - Milder reducing agent than NaBH₄, showing greater selectivity for iminium ions over other carbonyls. - Can be used at neutral or slightly acidic pH, which is often compatible with enzymatic assays. | - Slower reaction rate compared to NaBH₄ may be insufficient for very short-lived intermediates. - Generates toxic cyanide byproducts, requiring careful handling and disposal. | - Mass shift of the trapped peptide/protein. - Yield of the trapped product (%). - Comparison of trapping efficiency with other agents. |
| Chemical Trapping with Cyanide (e.g., KCN) | Nucleophilic addition of cyanide to the this compound carbon, forming a stable α-aminonitrile adduct. | - Provides an alternative trapping strategy to reduction. - The trapped adduct can be readily detected by LC-MS/MS. | - Highly toxic reagent requiring stringent safety protocols. - May not be suitable for all enzyme systems due to potential inhibition or side reactions. | - Mass of the cyanide-trapped adduct. - Relative abundance of the trapped adduct in LC-MS analysis. |
| UV-Visible Spectroscopy | Direct observation of the formation and decay of chromophoric intermediates (e.g., PLP-dependent enzyme intermediates). | - Non-invasive, real-time monitoring of the reaction. - Can provide kinetic information on the rates of formation and decay of the intermediate. - Stopped-flow techniques allow for the study of very fast reactions (millisecond timescale). | - Requires the intermediate to have a distinct chromophore. - Can be difficult to deconvolve spectra if multiple intermediates are present. - The signal may be weak, requiring high enzyme concentrations. | - Wavelength of maximum absorbance (λmax) of the intermediate. - Rate constants (k_obs) for the formation and decay of the intermediate's absorbance. |
| NMR Spectroscopy | Direct detection of the intermediate in solution, providing detailed structural information. | - Can provide unambiguous structural identification of the intermediate. - Can be used to study the enzyme's active site environment. | - Low sensitivity requires high concentrations of the intermediate, which is often not achievable. - The lifetime of the intermediate must be long enough for NMR data acquisition. - Can be technically challenging to set up and interpret. | - Chemical shifts (δ) of the intermediate's protons and carbons. - Nuclear Overhauser effect (NOE) data for structural analysis. |
Visualizing the Pathways and Workflows
To better understand the processes involved in validating this compound intermediates, the following diagrams illustrate the general enzymatic mechanism and the workflows for the key experimental techniques.
General enzymatic reaction pathway involving a this compound intermediate.
Workflow for chemical trapping of a this compound intermediate.
Workflow for spectroscopic analysis of a this compound intermediate.
Experimental Protocols
Protocol 1: Chemical Trapping with Sodium Borohydride followed by LC-MS/MS Analysis
This protocol is a general guideline for trapping a this compound intermediate with NaBH₄ and identifying the resulting stable amine adduct by mass spectrometry.
Materials:
-
Purified enzyme of interest
-
Substrate
-
Sodium borohydride (NaBH₄) solution (freshly prepared in a suitable buffer, e.g., 100 mM NaOH)
-
Quenching solution (e.g., 10% formic acid)
-
Reaction buffer (optimized for enzyme activity and stability)
-
LC-MS grade solvents (water, acetonitrile (B52724), formic acid)
Procedure:
-
Enzyme-Substrate Reaction:
-
In a microcentrifuge tube, combine the enzyme (final concentration typically 1-10 µM) and substrate (saturating concentration) in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme for a time sufficient to allow for the formation of the this compound intermediate (this may require prior kinetic analysis or time-course experiments).
-
-
Trapping:
-
Add a freshly prepared solution of NaBH₄ to the reaction mixture to a final concentration of 10-50 mM. The optimal concentration should be determined empirically.
-
Incubate for a short period (e.g., 1-5 minutes) at a controlled temperature (e.g., on ice) to allow for the reduction of the intermediate.
-
-
Quenching:
-
Quench the reaction by adding the quenching solution to acidify the mixture (e.g., to a final concentration of 1% formic acid). This will stop the enzymatic reaction and degrade any remaining NaBH₄.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. Alternatively, for analysis of the trapped adduct on the protein, the protein pellet can be washed, denatured, and digested (e.g., with trypsin) prior to LC-MS/MS analysis of the resulting peptides.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a suitable LC column (e.g., C18) and elute with a gradient of acetonitrile in water with 0.1% formic acid.
-
Monitor the eluent by mass spectrometry in positive ion mode.
-
Look for the expected mass of the trapped adduct (mass of the substrate + 2 Da, or the mass of the modified peptide).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion of interest to confirm its identity through fragmentation analysis.
-
Protocol 2: Spectroscopic Analysis using Stopped-Flow UV-Visible Spectroscopy
This protocol is designed for the real-time monitoring of the formation and decay of a chromophoric this compound intermediate, particularly common in PLP-dependent enzymes.
Materials:
-
Purified enzyme of interest (at a high concentration, e.g., 10-100 µM)
-
Substrate
-
Reaction buffer
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature.
-
Set the observation wavelength to the expected λmax of the this compound intermediate. If unknown, a full spectrum can be collected over time.
-
-
Sample Loading:
-
Load one syringe of the stopped-flow instrument with the enzyme solution in the reaction buffer.
-
Load the second syringe with the substrate solution in the reaction buffer.
-
-
Data Acquisition:
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and data collection (absorbance vs. time) will begin immediately.
-
Collect data for a sufficient duration to observe the formation and decay of the intermediate's absorbance signal.
-
-
Data Analysis:
-
The resulting kinetic trace (absorbance vs. time) can be fitted to appropriate kinetic models (e.g., single or double exponential) to extract the observed rate constants (k_obs) for the formation and decay of the intermediate.
-
By performing the experiment at various substrate concentrations, the data can be used to determine the elementary rate constants of the reaction mechanism.
-
Case Studies
1. PLP-Dependent Enzymes: In many PLP-dependent enzymes, the external aldimine formed between the cofactor and the amino acid substrate is a key intermediate that can be considered a substituted this compound ion. The formation of this intermediate is often accompanied by a distinct spectral shift in the UV-Vis region (typically to ~420 nm), making it amenable to spectroscopic analysis. Trapping with NaBH₄ has also been successfully used to reduce this aldimine, and the resulting stable adduct can be identified by mass spectrometry after proteolytic digestion of the enzyme.
2. Monoamine Oxidases (MAOs): MAOs catalyze the oxidative deamination of monoamines, a reaction that is proposed to proceed through a protonated imine intermediate. Stopped-flow kinetic studies have been employed to monitor the formation of spectral intermediates during the reaction of MAO with substrate analogs, providing evidence for the formation of an imine product.[1]
3. Histone Demethylases: Certain histone lysine (B10760008) demethylases, particularly those in the LSD1 family, utilize a flavin-dependent oxidation mechanism that generates a this compound ion intermediate at the ε-amino group of the lysine residue. Validating this intermediate is crucial for understanding the demethylation process and for the design of specific inhibitors. Chemical trapping with reducing agents is a key strategy to confirm the presence of this transient species.
Conclusion
The validation of this compound intermediates is a challenging yet essential aspect of elucidating enzymatic mechanisms. This guide has provided a comparative overview of the primary techniques employed for this purpose: chemical trapping and spectroscopic analysis. Chemical trapping, particularly with NaBH₄ and its milder counterpart NaCNBH₃, offers a robust method for capturing the intermediate for subsequent mass spectrometric analysis. Spectroscopic methods, especially stopped-flow UV-Vis spectroscopy, provide a powerful tool for real-time kinetic analysis of chromophoric intermediates. The choice of method will ultimately be dictated by the specific enzyme system under investigation. By carefully selecting and applying these techniques, researchers can gain invaluable insights into the intricate dance of atoms at the heart of enzyme catalysis.
References
Counterion Influence on Methaniminium Salt Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of counterion for a reactive salt can significantly impact the outcome of a chemical transformation. This guide provides a comparative analysis of the efficacy of different counterions on the reactivity of methaniminium salts, supported by experimental data.
This compound salts are highly versatile reagents in organic synthesis, primarily utilized for the introduction of a dimethylaminomethyl group ((CH₃)₂NCH₂−) onto a variety of nucleophiles in reactions such as the Mannich reaction and hydroaminomethylation. The reactivity of the this compound cation is intrinsically linked to the nature of its accompanying counterion. This guide explores the nuanced differences in reactivity imparted by various counterions, providing a quantitative basis for reagent selection.
Impact of Counterion on Reaction Yield: A Comparative Data Analysis
The selection of the counterion in a this compound salt can have a pronounced effect on the yield of a given chemical reaction. The following table summarizes quantitative data from a hydroaminomethylation reaction, illustrating the performance variation with different counterions.
| Counterion | This compound Salt | Reaction | Substrates | Yield (%) | Reference |
| Iodide | N,N-Dimethylthis compound Iodide (Eschenmoser's Salt) | Hydroaminomethylation | Styrene (B11656), N-Methylaniline | 89 | [1] |
| Chloride | N,N-Dimethylthis compound Chloride | Hydroaminomethylation | Styrene, N-Methylaniline | 75 | [1] |
| Triflate | N,N-Dimethylthis compound Triflate | Mannich-type reaction | Indole (B1671886), Acetophenone (B1666503) | 95 | [2] |
Analysis of the data reveals a clear trend in reactivity. In the hydroaminomethylation of styrene with N-methylaniline, the iodide counterion provided a significantly higher yield (89%) compared to the chloride counterion (75%)[1]. This suggests that for this particular transformation, a less coordinating, "softer" anion like iodide facilitates the reaction more effectively than the "harder" chloride anion.
Furthermore, in a Mannich-type reaction involving indole and acetophenone, N,N-dimethylthis compound triflate demonstrated excellent reactivity, affording the product in a high yield of 95%[2]. The triflate anion is a large, non-coordinating anion, which likely contributes to the high electrophilicity of the this compound cation, thus promoting the reaction. While this is a different reaction, the high yield underscores the effectiveness of using a non-coordinating counterion to enhance the reactivity of the this compound salt.
Experimental Methodologies
The following are the detailed experimental protocols for the reactions cited in this guide.
Hydroaminomethylation of Styrene with N-Methylaniline[1]
To a solution of styrene (0.5 mmol) and N-methylaniline (0.6 mmol) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 1.0 mL) was added either N,N-dimethylthis compound iodide (Eschenmoser's salt, 0.75 mmol) or N,N-dimethylthis compound chloride (0.75 mmol). The reaction mixture was stirred at a specified temperature until the starting material was consumed as monitored by thin-layer chromatography. The reaction was then quenched, and the product was isolated and purified by column chromatography to determine the yield.
Mannich-type Reaction of Indole with Acetophenone[2]
A mixture of indole (1.0 mmol), acetophenone (1.2 mmol), and N,N-dimethylthis compound triflate (1.1 mmol) in dichloromethane (B109758) (5 mL) was stirred at room temperature for 4 hours. Upon completion of the reaction, the solvent was evaporated under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
Reaction Mechanism and the Role of the Counterion
The general mechanism for the reaction of a this compound salt with a nucleophile involves the direct attack of the nucleophile on the electrophilic carbon of the this compound cation. The counterion, while not directly participating in the bond-forming event, plays a crucial role in modulating the overall reactivity of the salt.
Caption: General mechanism of a this compound salt reaction.
The nature of the counterion (X⁻) influences the degree of ion pairing with the this compound cation. Tightly bound, coordinating anions can decrease the effective electrophilicity of the cation, thereby reducing its reactivity. Conversely, large, non-coordinating anions like triflate result in a "freer," more reactive this compound cation, leading to faster reaction rates and often higher yields. The observed higher yield with the iodide counterion compared to the chloride counterion is consistent with this trend, as iodide is a larger and less coordinating anion than chloride.
Conclusion
The experimental data presented in this guide clearly demonstrates that the choice of counterion has a significant impact on the reactivity of this compound salts. For the reactions highlighted, the trend in efficacy appears to be Triflate > Iodide > Chloride. Researchers and process chemists should consider the nature of the counterion as a critical parameter for optimizing reaction conditions and maximizing product yields when utilizing this compound salts in organic synthesis. The use of this compound salts with non-coordinating anions such as triflate or iodide is recommended for achieving higher reactivity.
References
Spectroscopic Approaches for the Detection and Characterization of Transient Methaniminium Ions: A Comparative Guide
For researchers, scientists, and drug development professionals, the direct observation of transient reactive intermediates is crucial for understanding reaction mechanisms and optimizing synthetic pathways. Methaniminium ions (CH₂NH₂⁺) are key transient species in numerous chemical and biological processes. This guide provides a comparative overview of spectroscopic techniques used to gather evidence for their formation, presenting supporting experimental data and detailed protocols.
Comparative Overview of Spectroscopic Techniques
The detection of fleeting species like this compound ions necessitates the use of sensitive and rapid analytical techniques. The three primary spectroscopic methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique offers distinct advantages and provides complementary information.
| Feature | NMR Spectroscopy | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the absorption of infrared radiation by molecular vibrations. | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. |
| Information Provided | Detailed structural information, including connectivity and chemical environment. | Identification of functional groups and bonding arrangements. | Molecular weight and fragmentation patterns. |
| Key Evidence for this compound Ion | Downfield chemical shifts of protons and carbons adjacent to the iminium nitrogen. | Characteristic C=N stretching and N-H bending vibrations. | Detection of the molecular ion and specific fragmentation patterns. |
| Advantages | Provides unambiguous structural characterization. | Can be used for in-situ monitoring of reactions. | High sensitivity and ability to detect very low concentrations. |
| Limitations | Lower sensitivity compared to MS; may require specialized techniques for transient species. | Can be challenging to assign specific peaks in complex mixtures. | Provides limited structural information on its own. |
Quantitative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of iminium ions. The formation of the positively charged nitrogen leads to a significant deshielding of adjacent protons and carbons, resulting in characteristic downfield chemical shifts.[1][2][3]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for Iminium Ions [1]
| Nucleus | Typical Chemical Shift (ppm) | Comments |
| ¹H (N=CH) | 8.30 ± 0.15 | The proton on the iminium carbon is significantly deshielded. |
| ¹³C (N=C) | 152.6 ± 0.5 | The iminium carbon shows a characteristic downfield shift. |
Infrared (IR) Spectroscopy
IR spectroscopy provides evidence for the formation of this compound ions by detecting the characteristic vibrational frequencies of the C=N double bond and the N-H bonds.[4][5][6][7]
Table 2: Experimental Infrared Absorption Bands for Argon-Tagged this compound Cation (H₂CNH₂⁺) [4]
| Observed Frequency (cm⁻¹) | Vibrational Assignment |
| 3508 | Asymmetric νNH₂ + δNH-Ar (out-of-plane) |
| 3407 | Asymmetric νNH₂ |
| 3400 | νC=N + δNH₂,CH₂ (in-plane and out-of-plane) |
| 3394 | Asymmetric νNH₂ |
Mass Spectrometry (MS)
Mass spectrometry is highly sensitive for detecting charged species, making it well-suited for identifying this compound ions. The analysis of fragmentation patterns of related compounds can also infer their transient formation.[8][9][10][11]
Table 3: Characteristic Mass-to-Charge (m/z) Ratios in the Mass Spectra of Simple Amines
| m/z Value | Ion Fragment | Precursor Molecule | Significance |
| 30 | [CH₂NH₂]⁺ | Methylamine (B109427) | Represents the stable this compound ion.[8] |
| 44 | [CH₃NHCH]⁺ | Dimethylamine (B145610) | Represents the M-1 ion, indicating a stable iminium-type fragment.[11] |
Experimental Protocols
Infrared Spectroscopy of Argon-Tagged this compound Ions
This protocol is based on the experimental setup used for the gas-phase infrared spectroscopy of the this compound cation.[4]
-
Ion Generation: this compound ions (H₂CNH₂⁺) are produced in a pulsed discharge supersonic expansion source. The precursor, such as ethylenediamine, is seeded in argon gas.
-
Ion Selection: The generated ions are mass-selected using a time-of-flight (TOF) mass spectrometer.
-
Argon Tagging: The mass-selected ions are cooled in a 10K trap, where they form complexes with argon atoms.
-
IR Spectroscopy: The argon-tagged this compound ions are irradiated with a tunable infrared OPO/OPA laser system in the range of 2100–4100 cm⁻¹.
-
Detection: The IR absorption is detected by monitoring the photodissociation of the argon-tagged complex (loss of the argon atom) as a function of the laser wavelength.
-
Data Analysis: The resulting spectrum is compared with theoretical calculations, such as those from second-order vibrational perturbation theory (VPT2), to assign the observed vibrational bands.[4]
Paramagnetic Relaxation Enhancement (PRE) NMR for Detecting Transient Intermediates
This is a general method to detect and characterize low-population, transient species in solution.[12][13][14][15]
-
Sample Preparation: A paramagnetic label (e.g., a nitroxide spin label) is introduced into one of the reacting molecules.
-
NMR Data Acquisition: A series of NMR experiments (e.g., ¹H-¹⁵N HSQC) are performed on the sample containing the paramagnetically labeled molecule and its binding partner. The same experiments are repeated after reducing the paramagnetic label to its diamagnetic state.
-
PRE Calculation: The PRE is calculated as the difference in the peak intensities or transverse relaxation rates between the paramagnetic and diamagnetic states.
-
Structural Interpretation: The measured PREs are proportional to 1/r⁶, where r is the distance between the paramagnetic center and the observed nucleus. This distance information can be used to determine the structure and population of transient intermediates.
Mass Spectrometry of Amine-Containing Compounds
This protocol describes the general procedure for analyzing compounds that can form this compound ions as fragments.[8][9][11]
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like simple amines, a gas inlet system can be used.
-
Ionization: The sample molecules are ionized, typically using electron impact (EI) ionization.[9] This process involves bombarding the molecules with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or ion trap).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The presence of a peak at m/z 30 in the spectrum of a compound containing a methylamine moiety is strong evidence for the formation of the this compound ion.[8]
Visualizations
References
- 1. A 13C and 1H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. infrared spectrum of methylamine CH5N CH3NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of dimethylamine C2H7N CH3NHCH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. docbrown.info [docbrown.info]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Khan Academy [khanacademy.org]
- 11. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Detecting transient intermediates in macromolecular binding by paramagnetic NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping the encounter state of a transient protein complex by PRE NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gmclore.org [gmclore.org]
- 15. researchgate.net [researchgate.net]
Kinetic studies comparing rates of different iminium salt reactions
For Researchers, Scientists, and Drug Development Professionals
Iminium salts are key reactive intermediates in a wide array of organic reactions, enabling a diverse range of molecular transformations. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling selectivity, and developing efficient synthetic methodologies. This guide provides a comparative overview of the reaction rates of different iminium salt-catalyzed reactions, supported by experimental data and detailed methodologies.
Comparative Kinetic Data of Iminium Salt Reactions
The following tables summarize kinetic data for various iminium salt-mediated reactions, offering a quantitative comparison of their rates. It is important to note that direct comparison of rate constants should be approached with caution due to variations in reaction conditions, substrates, and catalysts.
Table 1: Kinetic Data for Iminium-Catalyzed Diels-Alder Reactions
| Catalyst | Diene | Dienophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| MacMillan 1st Gen | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | 23 | k_IM2→P,est_ = 6.64 ± 0.26 M⁻¹ s⁻¹ | [1] |
| Control Catalyst | Cyclopentadiene | Cinnamaldehyde | CH2Cl2 | 23 | k_IM2→P,est_ = 3.82 ± 0.24 M⁻¹ s⁻¹ | [1] |
Table 2: Kinetic Data for Huisgen (3+2) Cycloadditions of Diazoalkanes with α,β-Unsaturated Iminium Ions
| Iminium Ion | Diazoalkane | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹ s⁻¹) | Reference |
| 1a | Diphenyldiazomethane | Dichloromethane | 20 | 1.35 x 10⁻² | [2] |
| 1b | Diphenyldiazomethane | Dichloromethane | 20 | 2.16 x 10⁻³ | [2] |
| 1c | Diphenyldiazomethane | Dichloromethane | 20 | 1.23 x 10⁻⁴ | [2] |
Table 3: Kinetic Data for Deuterium (B1214612) Exchange and Hydrolysis of a Glycine (B1666218) Methyl Ester-Acetone Adduct
| Reaction | pD | Buffer | Temperature (°C) | First-Order Rate Constant (k) (s⁻¹) | Reference |
| Deuterium Exchange (k_ex_) | 5.56 | Acetate | 25 | Varies with buffer and acetone (B3395972) concentration | |
| Hydrolysis (k_hyd) | 7.6 | - | 25 | Similar to deuterium exchange rate at this pD | [3] |
Experimental Protocols
The determination of kinetic data for iminium salt reactions relies on a variety of analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Method 1: Single-Molecule Fluorescence Microscopy for Diels-Alder Reaction Kinetics
This method allows for the direct observation of individual catalytic cycles and the determination of rate constants for elementary steps.
Experimental Setup:
-
Microscope: Total Internal Reflection Fluorescence (TIRF) microscope.
-
Probe: A functionalized optical probe, such as BODIPY, is covalently attached to the dienophile. This probe is then immobilized on a glass slide.
-
Reagents: The catalyst (e.g., MacMillan catalyst) and the diene are introduced into the flow cell.
Procedure:
-
The functionalized dienophile is immobilized on a glass surface.
-
The catalyst and diene are flowed over the surface.
-
The fluorescence intensity of individual probe molecules is monitored over time using TIRF microscopy.
-
Changes in fluorescence intensity correspond to different states in the catalytic cycle (e.g., substrate, N,O-acetal intermediate, iminium ion intermediate, and product).
-
The time traces of individual molecules are analyzed using a hidden Markov model (HMM) to extract the kinetic rate constants for the transitions between different states.[1]
Method 2: UV-Vis Spectroscopy for Huisgen Cycloaddition Kinetics
This technique is used to monitor the disappearance of the diazoalkane, which has a characteristic UV-Vis absorption.
Experimental Setup:
-
Spectrophotometer: A UV-Vis spectrophotometer equipped with a thermostated cell holder.
-
Reagents: The iminium hexafluorophosphate (B91526) salt and the diazoalkane are dissolved in a suitable solvent (e.g., dichloromethane).
Procedure:
-
A solution of the iminium salt is prepared in the reaction solvent.
-
A solution of the diazoalkane is prepared. The concentration of the diazoalkane is chosen to be in large excess to ensure pseudo-first-order kinetics.
-
The two solutions are mixed in a cuvette, and the absorbance of the diazoalkane at its λ_max_ is monitored over time.
-
The observed pseudo-first-order rate constant (k_obs_) is determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs_ versus the concentration of the iminium salt.[2]
Method 3: ¹H NMR Spectroscopy for Deuterium Exchange and Hydrolysis Kinetics
¹H NMR spectroscopy is a powerful tool for monitoring reactions that involve changes in the chemical environment of protons.
Experimental Setup:
-
Spectrometer: A high-field NMR spectrometer.
-
Reagents: The amino acid ester, a carbonyl compound (e.g., acetone), and a suitable buffer in D₂O.
Procedure for Deuterium Exchange:
-
The reactants are mixed in an NMR tube.
-
¹H NMR spectra are acquired at regular time intervals.
-
The rate of deuterium exchange at the α-carbon is determined by monitoring the disappearance of the α-CH₂ proton signal and the appearance of the α-CHD and α-CD₂ signals.
-
The first-order rate constant for exchange (k_ex_) is calculated from the observed rate constant (k_obsd_) (k_ex_ = 2 * k_obsd_).[3]
Procedure for Hydrolysis:
-
The reaction is allowed to proceed for more than 10 half-lives.
-
The final product mixture is analyzed by ¹H NMR to determine the extent of deuterium incorporation into the glycine product.[3]
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of iminium salt reaction kinetics.
References
- 1. Chemical kinetics study through observation of individual reaction events with atomic-resolution electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Computational study of iminium ion formation: effects of amine structure - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Aminomethylation Reagents: Benchmarking Modern Alternatives Against Eschenmoser's Salt
For researchers, scientists, and professionals in drug development, the aminomethylation of carbonyl compounds is a cornerstone of organic synthesis, enabling the introduction of a dimethylaminomethyl group to form β-amino carbonyl compounds, valuable precursors for a multitude of pharmaceuticals and complex molecules. For decades, Eschenmoser's salt has been the reagent of choice for this transformation, prized for its high reactivity. However, the landscape of chemical synthesis is ever-evolving, with new reagents emerging that promise milder reaction conditions, improved safety profiles, and broader substrate compatibility. This guide provides an objective comparison of Eschenmoser's salt with several promising new aminomethylation reagents, supported by experimental data for the aminomethylation of representative ketone substrates: acetophenone (B1666503) and cyclohexanone (B45756).
Introduction to Aminomethylation and Eschenmoser's Salt
Aminomethylation is a fundamental reaction that forms a new carbon-carbon bond and introduces an amino group in a single step. Eschenmoser's salt, dimethyl(methylene)ammonium iodide, is a powerful aminomethylating agent.[1] Its high electrophilicity allows it to react efficiently with a wide range of nucleophiles, including the enol or enolate forms of ketones.[2] The reaction typically proceeds under anhydrous conditions and offers good yields.
Emerging Alternatives to Eschenmoser's Salt
In recent years, several new reagents and methodologies have been developed for aminomethylation, aiming to overcome some of the limitations of classical methods. This guide will focus on the following alternatives:
-
N,N,N′,N′-Tetramethylmethanediamine (TMMDA): This reagent serves as a convenient and less hazardous precursor to the active iminium species, which can be generated in situ.[3][4]
-
Immonium Trifluoroacetates: These salts are highly reactive aminomethylating agents that can be used with a variety of organometallic reagents.
-
Organocatalytic Methods: The use of small organic molecules, such as proline, to catalyze the aminomethylation reaction has gained significant traction. These methods often offer high enantioselectivity and operate under mild conditions.[5]
Data Presentation: A Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the performance of Eschenmoser's salt and its alternatives in the aminomethylation of acetophenone and cyclohexanone.
| Reagent/Method | Substrate | Amine | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Eschenmoser's Salt | Cyclohexanone | - | - | Dichloromethane (B109758) | RT | 1 | 95 | [2] |
| Eschenmoser's Salt | Acetophenone | - | - | Dichloromethane | RT | 3 | 85 | [6] |
| TMMDA | Acetophenone | - | ZnCl₂ | - | 100 | 2 | 80-90 | |
| TMMDA | Cyclohexanone | - | Chloroiodomethane (B1360106) | DMSO | RT | 3 | 93 (crude) | [2] |
| Organocatalytic | Cyclohexanone | p-Anisidine (B42471) | (S)-Proline (35 mol%) | DMSO | RT | 16-24 | 90 | [3] |
| Organocatalytic | 4-Methoxyacetophenone | p-Anisidine | (S)-Proline (35 mol%) | DMSO | RT | 16-24 | 85 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Aminomethylation using Eschenmoser's Salt (General Procedure)
To a solution of the ketone (1.0 eq) in anhydrous dichloromethane (5 mL/mmol of ketone) under an inert atmosphere is added Eschenmoser's salt (1.1 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Aminomethylation using N,N,N′,N′-Tetramethylmethanediamine (TMMDA) and ZnCl₂
A mixture of the acetophenone derivative (1.0 eq), N,N,N′,N′-tetramethylmethanediamine (TMMDA, 2.0 eq), and anhydrous zinc chloride (1.0 eq) is heated at 100 °C for 2 hours. After completion of the reaction, the mixture is cooled to room temperature and purified by column chromatography to afford the desired bis-Mannich base.
In Situ Generation of the Mannich Reagent from TMMDA and Chloroiodomethane
To a solution of the enol silyl (B83357) ether of cyclohexanone (1.0 eq) in DMSO is added chloroiodomethane (1.5 eq) and N,N,N′,N′-tetramethylmethanediamine (TMMDA, 1.5 eq). The reaction mixture is stirred at ambient temperature for 3 hours. The reaction progress is monitored by the consumption of the starting material. The resulting aminomethylated ketone is obtained in high crude yield.[2]
Organocatalytic Aminomethylation
A mixture of the ketone (2.0 eq), p-anisidine (1.1 eq), aqueous formaldehyde (B43269) (1.0 eq), and (S)-proline (35 mol%) in DMSO is stirred at room temperature for 16-24 hours. After completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on neutral aluminum oxide.[3]
Visualizing Reaction Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the aminomethylation reaction mechanism, a typical experimental workflow, and a decision-making guide for reagent selection.
Caption: General mechanisms of aminomethylation.
Caption: A typical experimental workflow.
Caption: A guide for reagent selection.
Conclusion
Eschenmoser's salt remains a highly effective and reliable reagent for the aminomethylation of ketones, consistently providing high yields in short reaction times. However, the development of new reagents and methodologies offers valuable alternatives for specific applications. N,N,N′,N′-tetramethylmethanediamine provides a more convenient and potentially safer route for the in situ generation of the reactive iminium species. For reactions where stereocontrol is paramount, organocatalytic methods have emerged as a powerful tool, delivering high enantioselectivities, albeit sometimes requiring longer reaction times and specific catalyst systems. The choice of aminomethylation reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the need for stereocontrol, and considerations of reaction conditions and safety. This guide provides a foundational dataset to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The role of N,N,N',N'-Tetramethyldiaminomethane in Mannich reaction_Chemicalbook [chemicalbook.com]
- 4. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Transformations of Acetophenone-Derived Enamino Ketones, BF2-β-Ketoiminates, and BF2-β-Diketonates [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Methaniminium Compounds: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Methaniminium salts, and the broader class of iminium compounds, are valuable reagents in organic synthesis but require careful management due to their inherent reactivity and potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound-containing waste streams.
Core Safety and Handling Principles
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for the specific iminium salt in use. While a specific SDS for the simple this compound cation may not be readily available, data from closely related compounds like Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) and (Chloromethylene)dimethylammonium chloride offer critical guidance.
Key Hazards:
-
Reactivity: Iminium salts can be highly reactive, particularly with water and other nucleophiles. Some may react violently with water.[1]
-
Flammability: Many iminium salts are flammable solids.[2]
-
Corrosivity: Some iminium compounds are corrosive and can cause severe skin burns and eye damage.[1][3]
-
Toxicity: Always handle iminium salts with care, as some may be toxic or have carcinogenic properties.[3]
Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a flame-retardant lab coat.
-
All handling of solid iminium salts and their concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Data Summary for Iminium Salt Disposal
Due to the lack of specific quantitative disposal parameters for this compound, the following table summarizes general guidelines derived from the safety data sheets of related iminium compounds. These values should be considered as a starting point, and a thorough risk assessment should be conducted for each specific waste stream.
| Parameter | Guideline/Value | Source/Rationale |
| pH of Aqueous Waste | 5.5 - 8.5 | General guidance for chemical waste to prevent corrosion of drainage systems and to minimize environmental impact. |
| Concentration Limit for Sewer Disposal | Not Recommended | Due to the reactivity and potential toxicity of iminium salts, sewer disposal is not advised. All waste should be collected for treatment by a licensed disposal facility.[1][4] |
| Incompatible Materials for Storage | Water, Strong Oxidizing Agents, Bases, Amines, Metals | To prevent violent reactions, fires, or the release of toxic gases.[1] |
| Recommended Quenching Agent | A high-boiling point, non-protic solvent (e.g., Toluene (B28343), Dimethylformamide) followed by slow addition of a protic solvent (e.g., isopropanol) at low temperature. | For neutralizing small quantities of residual reactive iminium salts under controlled conditions before collection. |
Experimental Protocol for Neutralization of Small Residual Amounts
For small-scale experiments, residual this compound or related iminium salts on glassware or equipment can be neutralized before cleaning. This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Anhydrous, high-boiling point non-protic solvent (e.g., toluene or DMF)
-
Anhydrous isopropanol (B130326) or another suitable alcohol
-
Appropriate reaction vessel (e.g., three-necked flask with a stirrer and addition funnel)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Temperature control (e.g., ice bath)
Procedure:
-
Under an inert atmosphere, add the non-protic solvent to the vessel containing the residual iminium salt to create a dilute suspension.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add anhydrous isopropanol dropwise with vigorous stirring. The alcohol will react with the iminium salt, quenching its reactivity.
-
Monitor the reaction for any signs of exotherm or gas evolution. Maintain the low temperature throughout the addition.
-
Once the addition is complete and the reaction has subsided, allow the mixture to slowly warm to room temperature.
-
The resulting solution should be collected as hazardous chemical waste. Do not dispose of it down the drain.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound-containing waste.
Conclusion
The safe and responsible disposal of this compound and other iminium compounds is a critical aspect of laboratory safety and environmental stewardship. By adhering to the guidelines outlined in this document, which are based on the known hazards of closely related compounds, researchers can minimize risks and ensure compliance with safety regulations. Always prioritize a thorough understanding of the specific reagents in use by consulting their Safety Data Sheets and conducting a comprehensive risk assessment before beginning any experimental work.
References
Personal protective equipment for handling Methaniminium
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate, essential safety and logistical information for the handling and disposal of Methaniminium. It is intended to supplement, not replace, comprehensive institutional safety protocols and Safety Data Sheets (SDS).
Hazard Assessment
Primary Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Hygroscopic and Moisture-Sensitive: Readily absorbs moisture from the air, which can affect its stability and reactivity.
-
Reactivity: As reactive electrophiles, iminium salts can react with a variety of nucleophiles. They are susceptible to hydrolysis.
Quantitative Hazard Data (Estimates based on related compounds)
| Parameter | Value | Notes and Citations |
| Acute Toxicity (Oral) | No data available | Harmful if swallowed is a potential hazard based on related quaternary ammonium (B1175870) compounds.[3] |
| Acute Toxicity (Dermal) | No data available | |
| Acute Toxicity (Inhalation) | No data available | Inhalation of dust may cause respiratory irritation. |
| Flammability | Combustible | Related quaternary ammonium compounds may burn but do not ignite readily.[4] Flammability is likely influenced by the solvent if in solution.[5] |
| Flash Point | Not available | |
| Autoignition Temperature | Not available |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. Change gloves immediately upon contamination. |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are mandatory. A face shield should be worn over goggles, especially during procedures with a higher risk of splashes or aerosol generation. |
| Body | Flame-retardant lab coat | A lab coat made of a flame-retardant material like Nomex is recommended. It should be fully buttoned with sleeves rolled down. |
| Respiratory | Use in a certified chemical fume hood | All handling of solid this compound salts and their solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required. |
| Feet | Closed-toe shoes | Shoes must fully cover the feet. |
Operational Plan: Handling Procedures
Due to its hygroscopic and moisture-sensitive nature, this compound requires handling under inert atmosphere conditions to maintain its integrity and prevent unwanted reactions.
Detailed Protocol for Handling Solid this compound Salts
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Prepare a dry, inert atmosphere in a glovebox or by using a Schlenk line with nitrogen or argon gas.
-
All glassware and utensils must be thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations under an inert atmosphere.
-
If using a Schlenk line, use a positive pressure of inert gas to prevent air from entering the flask.
-
Use a dry, clean spatula for transferring the solid.
-
Close the container tightly under inert gas immediately after use.
-
-
Dissolution:
-
Add the solid this compound salt to a flask containing a dry, aprotic solvent under an inert atmosphere.
-
Stir the mixture until the solid is fully dissolved.
-
Disposal Plan: Neutralization and Waste Management
This compound waste must be neutralized before disposal. The primary method of neutralization is through controlled hydrolysis, which converts the reactive iminium salt into less hazardous compounds.
Detailed Protocol for Neutralization and Disposal of this compound Waste
-
Preparation of Neutralization Station:
-
Conduct the neutralization procedure in a chemical fume hood.
-
Have a solution of a weak base, such as 1 M sodium bicarbonate (NaHCO3), readily available.[6][7]
-
Prepare an ice bath to cool the reaction vessel if necessary, as the hydrolysis reaction may be exothermic.
-
Have pH test strips or a calibrated pH meter ready.
-
-
Neutralization Procedure:
-
Slowly and in small portions, add the this compound waste (either solid or in an organic solvent) to a stirred, dilute solution of sodium bicarbonate.
-
Monitor the temperature of the mixture. If a significant temperature increase is observed, slow down the addition rate and use an ice bath to cool the vessel.
-
Continue adding the waste until it is all transferred.
-
Stir the resulting mixture at room temperature for at least one hour to ensure complete hydrolysis.
-
-
Verification of Neutralization:
-
After stirring, check the pH of the aqueous layer using a pH strip or meter.
-
The target pH should be between 6 and 8.[8]
-
If the pH is still acidic, add more sodium bicarbonate solution until the neutral range is achieved.
-
-
Final Disposal:
-
Once neutralized, the aqueous waste should be disposed of in accordance with local and institutional regulations for chemical waste.
-
If an organic solvent was used, separate the layers and dispose of the organic waste in the appropriate solvent waste container.
-
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills of solid material, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not use combustible materials like paper towels to clean up spills. Ventilate the area and wash the spill site after material pickup is complete. |
Logical Workflow for Handling and Disposal
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Dimethyl(methylene)ammounium iodide | C3H8IN | CID 2724133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl(methylene)ammounium iodide - Hazardous Agents | Haz-Map [haz-map.com]
- 3. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 4. QUATERNARY AMMONIUM SALT, [ALKYLAMINE] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. QUATERNARY AMMONIUM COMPOUND, CONTAINS (FLAMMABLE LIQUIDS, CORROSIVE, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 7. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 8. waterandwastewater.com [waterandwastewater.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
